molecular formula C4H7NO3 B111814 3-Aminooxetane-3-carboxylic acid CAS No. 138650-24-5

3-Aminooxetane-3-carboxylic acid

Cat. No.: B111814
CAS No.: 138650-24-5
M. Wt: 117.1 g/mol
InChI Key: LXRNYRAHXDUNKR-UHFFFAOYSA-N
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Description

3-Aminooxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C4H7NO3 and its molecular weight is 117.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminooxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRNYRAHXDUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567103
Record name 3-Aminooxetane-3-carboxylic acid
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Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138650-24-5
Record name 3-Aminooxetane-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminooxetane-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-Aminooxetane-3-carboxylic acid from simple precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 3-aminooxetane-3-carboxylic acid, a valuable non-proteinogenic amino acid analog sought after in medicinal chemistry for its unique conformational constraints and desirable physicochemical properties. The synthesis of this compound from simple, commercially available precursors is outlined, with a focus on providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Introduction

This compound is a structurally unique building block that incorporates a strained four-membered oxetane ring. This moiety can impart favorable properties to parent molecules, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. Consequently, this compound is of significant interest for its potential applications in the development of novel therapeutics. This guide focuses on two robust and accessible synthetic strategies starting from the simple precursor, 3-oxetanone.

Synthetic Pathways

Two principal and effective routes for the synthesis of this compound have been established, starting from the readily available 3-oxetanone:

  • The Strecker Synthesis: A classical approach involving the one-pot, three-component reaction of a ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

  • The Bucherer-Bergs Reaction: A multicomponent reaction that transforms a ketone into a spiro-hydantoin intermediate, which is then hydrolyzed to yield the target amino acid.

The following sections provide a detailed overview of these synthetic pathways, including reaction schemes, quantitative data, and comprehensive experimental protocols.

Route 1: The Strecker Synthesis

The Strecker synthesis provides a direct and efficient method for the preparation of this compound from 3-oxetanone. The reaction proceeds in two key steps: the formation of the intermediate 3-aminooxetane-3-carbonitrile, followed by its hydrolysis.

Reaction Scheme

Strecker_Synthesis 3-Oxetanone 3-Oxetanone 3-Aminooxetane-3-carbonitrile 3-Aminooxetane-3-carbonitrile 3-Oxetanone->3-Aminooxetane-3-carbonitrile NH4Cl, NaCN MeOH/H2O, rt This compound This compound 3-Aminooxetane-3-carbonitrile->this compound 6M HCl, Reflux Bucherer_Bergs_Reaction 3-Oxetanone 3-Oxetanone Oxetane-3-spiro-5'-hydantoin Oxetane-3-spiro-5'-hydantoin 3-Oxetanone->Oxetane-3-spiro-5'-hydantoin (NH4)2CO3, KCN EtOH/H2O, 60-70°C This compound This compound Oxetane-3-spiro-5'-hydantoin->this compound Ba(OH)2 or Strong Acid Reflux

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 3-Aminooxetane-3-carboxylic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its unique strained four-membered ring structure imparts valuable characteristics, making it a desirable building block for novel therapeutics. This guide consolidates known data, outlines detailed experimental protocols for property determination, and illustrates its strategic role in drug development.

Core Physicochemical Properties

This compound is a solid at room temperature, a characteristic typical of amino acids. While specific experimental data for properties like pKa, LogP, and aqueous solubility are not widely published, the following table summarizes its known identifiers and physical characteristics.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 138650-24-5[1]
Molecular Formula C₄H₇NO₃[1]
Molecular Weight 117.11 g/mol [1]
Melting Point 205-210 °C[2]
pKa Not experimentally published. See Protocol 1.
LogP Not experimentally published. See Protocol 2.
Aqueous Solubility Not experimentally published. See Protocol 3.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of amino acids like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) for the carboxylic acid and amino groups are critical for understanding the ionization state of the molecule at different pH values. Potentiometric titration is the gold-standard method for this determination.[3][4]

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. A plot of pH versus the volume of titrant added reveals buffer regions. The pH at the midpoint of each buffer region corresponds to a pKa value.[4]

Methodology:

  • Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of 0.1 M NaOH is prepared for titration. The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[5]

  • Acid Titration (optional but recommended): To determine the pKa of the carboxylic acid group (pKa1), the sample solution is first acidified with a strong acid (e.g., 0.1 M HCl) to a pH below 2.[5]

  • Base Titration: The solution is then titrated by adding small, precise increments (e.g., 0.1-0.5 mL) of the standardized NaOH solution.[6]

  • Data Collection: After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[5]

  • Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The pKa of the carboxylic acid (pKa1) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa2) is the pH at the second half-equivalence point.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Lipophilicity is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) is determined using the shake-flask method.[7][8]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). The ratio of the compound's concentration in the two phases at equilibrium defines the coefficient.[9]

Methodology:

  • Phase Preparation: n-Octanol and the aqueous buffer are mutually saturated by shaking them together for 24 hours, followed by separation.[7]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask at a defined volume ratio.

  • Equilibration: The flask is agitated (shaken) at a constant temperature until equilibrium is reached (typically several hours).[8]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A sample is carefully taken from each phase. The concentration of the compound in each sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy.[10][11]

  • Calculation: LogD is calculated as: Log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] ).

Determination of Aqueous Solubility by the Equilibrium Solubility Method

Aqueous solubility is a fundamental property that affects bioavailability and formulation. The equilibrium solubility method is a reliable technique for its measurement.

Principle: An excess amount of the solid compound is suspended in an aqueous buffer and agitated until the solution is saturated and equilibrium is reached between the solid and dissolved states. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

  • Suspension: An excess amount of solid this compound is added to a vial containing a specific volume of the desired aqueous buffer (e.g., water or PBS pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Separation: The suspension is filtered through a fine-pore filter (e.g., 0.45 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[12]

  • Quantification: The concentration of the compound in the clear filtrate (supernatant) is determined using a validated analytical method like HPLC-UV or LC-MS.[13]

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC provides a precise melting temperature (Tm), which is the temperature at which 50% of the substance is in the molten state. It is a key indicator of purity and lattice energy.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. A sharp endothermic peak is observed as the sample melts, and the peak of this transition is the melting point.[14]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is programmed with a specific temperature range and scan rate. For amino acids, a typical scan rate is 60 to 90 °C/hour.[15]

  • Thermal Scan: The sample and reference are heated at a constant rate. The instrument records the differential heat flow between them.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is determined as the temperature at the peak of the endothermic event. For compounds that may decompose, Fast Scanning Calorimetry (FSC) can be used to measure melting properties by applying very high heating rates.[16]

Application in Drug Discovery

The oxetane ring is a highly valued motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve key physicochemical properties.[17] The strained four-membered ring is polar and can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[18][19] Specifically, introducing an oxetane moiety can lead to increased aqueous solubility, enhanced metabolic stability, and modulation of lipophilicity (LogD) and the basicity (pKa) of nearby functional groups.[20][21]

This compound itself has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential as a scaffold for developing therapies for neurological disorders.[22][23]

Visualization of a Logical Workflow

The following diagram illustrates the strategic use of an oxetane-containing building block, such as this compound, to optimize a lead compound in a drug discovery program.

G cluster_0 Initial Stage cluster_1 Optimization Strategy cluster_2 Outcome lead_compound Lead Compound - Poor Solubility - High Metabolic Clearance - Undesirable Lipophilicity (LogD) strategy Incorporate Oxetane Moiety (e.g., via this compound) lead_compound->strategy optimized_candidate Optimized Candidate + Increased Aqueous Solubility + Improved Metabolic Stability + Modulated Amine pKa + Optimized LogD strategy->optimized_candidate Improved PK/PD Profile

Workflow for Oxetane-Driven Drug Candidate Optimization.

References

The Genesis of a Novel Neuromodulator: Discovery and First Synthesis of 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive technical overview of the discovery and seminal synthesis of 3-Aminooxetane-3-carboxylic acid, a conformationally restricted analog of the neurotransmitter glycine. This unique molecule has garnered significant interest for its modulatory activity at the N-methyl-D-aspartate (NMDA) receptor complex, a key player in synaptic plasticity and neurological function.

Discovery as a Conformationally Restricted Glycine Analog

The discovery of this compound was driven by the scientific pursuit of understanding the structure-activity relationships of neurotransmitters at their receptors. By constraining the flexible backbone of glycine within a rigid four-membered oxetane ring, researchers aimed to probe the specific conformations required for binding and activation of the glycine co-agonist site on the NMDA receptor. This structural constraint was hypothesized to lead to compounds with unique pharmacological profiles, potentially offering enhanced selectivity and potency.

In 1991, a pivotal publication by Alan P. Kozikowski and Abdul H. Fauq in Synlett described the first synthesis of this novel amino acid. Their work established this compound as a valuable tool for neuropharmacological research and laid the groundwork for its exploration as a potential therapeutic agent. The compound was subsequently reported to be a modulator of the NM.

The First Synthesis: A Multi-step Approach from a Readily Available Precursor

The inaugural synthesis of this compound, as detailed by Kozikowski and Fauq, is a multi-step sequence commencing from the readily available starting material, 1-chloro-2,3-epoxypropane. This strategic choice of precursor allows for the systematic construction of the functionalized oxetane ring. The logical progression of this pioneering synthesis is outlined below.

First_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Product A 1-Chloro-2,3-epoxypropane B 1-Azido-3-chloro-2-propanol A->B NaN3, NH4Cl MeOH/H2O, rt C 3-Azido-1,2-epoxypropane B->C NaOH, H2O rt D 3-Azidooxetane-3-carbonitrile C->D 1. TMSCN, ZnI2 2. H+ E 3-Aminooxetane-3-carboxamide D->E H2, Pd/C MeOH F This compound E->F Ba(OH)2, H2O Reflux

The Rise of the Ring: A Comprehensive Technical Guide to Oxetane-Containing Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable asset in the design of novel therapeutics. This technical guide provides an in-depth literature review of oxetane-containing amino acids, focusing on their synthesis, impact on physicochemical properties, and applications in peptide and drug design.

Introduction: The Allure of the Oxetane Moiety

The oxetane ring's utility in drug discovery stems from its unique combination of properties. It is a small, polar, and three-dimensional motif that can significantly influence the characteristics of a parent molecule.[1][2] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring can offer improved metabolic stability and aqueous solubility.[3][4] The introduction of an oxetane can also modulate the basicity of nearby amines, a critical parameter for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5] These attributes have led to the inclusion of oxetane-containing compounds in numerous drug discovery campaigns, with several candidates progressing to clinical trials.[5][6]

Impact on Physicochemical Properties: A Quantitative Comparison

The decision to incorporate an oxetane-containing amino acid is often driven by the desire to fine-tune a molecule's physicochemical properties. The following tables summarize quantitative data from the literature, comparing key parameters of oxetane-containing compounds with their non-oxetane analogues.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairMoietyIntrinsic Clearance (CLint, μL/min/mg protein)Half-life (t1/2, min)Reference
Analog A / Compound A gem-Dimethyl / Oxetane > 293 / 25.9 < 5 / > 60 [7]
Analog B / Compound B gem-Dimethyl / Oxetane 145 / 38 12 / 45 [7]
Analog C' / Compound C Carbonyl / Oxetane 88 / < 10 25 / > 120 [7]
Analog D' / Compound D Carbonyl / Oxetane 67 / 15 33 / 98 [7]

Table 2: Aqueous Solubility

Compound PairMoietyAqueous Solubility (μM)Fold IncreaseReference
Parent Scaffold / Oxetane Analog Methylene / Oxetane < 1 / > 4000 > 4000x[8]
Parent Scaffold / Oxetane Analog gem-Dimethyl / Oxetane 10 / 40 4x[8]
Thalidomide / Oxetane-Thalidomide Phthalimide / Oxetane-Phthalimide 170 / 1200 7x[9]
Lenalidomide / Oxetane-Lenalidomide Phthalimide / Oxetane-Phthalimide 3000 / 11000 3.7x[9]

Table 3: Lipophilicity (LogD at pH 7.4)

Compound PairMoietyLogDReference
Entospletinib Analog / Fenebrutinib 4-ethyl-piperazine / 4-(oxetan-3-yl)piperazine 2.9 / 1.8 [5]
Lenalidomide / Oxetane-Lenalidomide Phthalimide / Oxetane-Phthalimide 0.4 / -0.2 [9]

Table 4: Amine Basicity (pKa of the Conjugate Acid)

CompoundpKaReference
Piperidine11.2[10]
4-Ethylpiperazine8.0 (calculated)[5]
4-(Oxetan-3-yl)piperazine 6.3 - 6.4 [5]
Benzylamine9.3[10]
3-Aryl-3-amino-oxetane ~7.5 - 8.5 [11]

Synthesis of Oxetane-Containing Amino Acids and Peptides

The successful application of oxetane-containing amino acids hinges on robust and efficient synthetic methodologies. Both the synthesis of the amino acid building blocks and their subsequent incorporation into peptides have been extensively studied.

Synthesis of Oxetane-Containing Amino Acid Building Blocks

A common precursor for many 3-substituted oxetanes is oxetan-3-one.[12] This can be converted to a variety of oxetane-containing amino acids through multi-step sequences. One key strategy involves the Strecker synthesis, which utilizes TMSCN and a dialkylamine to form a 3-cyano-3-amino oxetane intermediate. Subsequent hydrolysis of the nitrile furnishes the desired 3-amino-oxetane-3-carboxylic acid.[12]

G start Oxetan-3-one step1 Strecker Synthesis (TMSCN, Dialkylamine) start->step1 intermediate 3-Cyano-3-amino oxetane step1->intermediate step2 Hydrolysis intermediate->step2 end 3-Amino-oxetane-3-carboxylic acid step2->end

Synthetic approach to 3-amino-oxetane-3-carboxylic acid.

For the incorporation into solid-phase peptide synthesis (SPPS), the amino group is typically protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Oxetane-containing dipeptide building blocks are often synthesized in solution and then incorporated into peptide chains using standard Fmoc-based SPPS protocols.[13][14]

Experimental Protocol: Solid-Phase Synthesis of an Oxetane-Modified Peptide

This protocol outlines the general steps for incorporating an Fmoc-protected oxetane-containing amino acid into a peptide sequence on a solid support.

  • Resin Swelling: The solid-phase resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[15]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[15]

  • Amino Acid Coupling: The Fmoc-protected oxetane-containing amino acid (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[15]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.[15]

  • Capping (Optional): Any unreacted amino groups on the resin can be capped using a solution of acetic anhydride and a non-nucleophilic base to prevent the formation of deletion sequences.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[15]

  • Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14][16]

G cluster_0 Peptide Elongation Cycle deprotection deprotection coupling coupling deprotection->coupling washing washing coupling->washing capping capping coupling->capping washing->deprotection Next Cycle end_cycle Final Deprotection washing->end_cycle Final Cycle capping->washing start Start with Resin-Bound Amino Acid start->deprotection cleavage Cleavage and Deprotection end_cycle->cleavage purification Purification and Characterization cleavage->purification final_product Oxetane-Modified Peptide purification->final_product

General workflow for SPPS of oxetane-modified peptides.

Biological Applications and Signaling Pathways

Oxetane-containing amino acids and the resulting modified peptides and small molecules have shown promise in targeting a range of biological pathways implicated in disease.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. Several oxetane-containing compounds have been developed as mTOR inhibitors. The oxetane moiety in these inhibitors often contributes to improved pharmacokinetic properties and a better fit within the target's binding pocket.

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// Edges growth_factors -> receptor; receptor -> pi3k [arrowhead=vee]; pi3k -> akt [arrowhead=vee]; akt -> tsc [arrowhead=tee]; tsc -> rheb [arrowhead=tee]; rheb -> mtorc1 [arrowhead=vee]; mtorc1 -> downstream [arrowhead=vee]; oxetane_inhibitor -> mtorc1 [arrowhead=tee, color="#EA4335"]; }

Oxetane-containing inhibitors can target the mTORC1 complex.
IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. In the context of cancer, IDO1 is often overexpressed in tumor cells and immune cells within the tumor microenvironment, leading to tryptophan depletion and the production of immunosuppressive metabolites. This creates a tolerant environment that allows tumors to evade the immune system. The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy, and oxetane-containing molecules have been explored for this purpose.[6]

// Nodes tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ido1 [label="IDO1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kynurenine [label="Kynurenine", fillcolor="#FBBC05", fontcolor="#202124"]; t_cell [label="T Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; immunosuppression [label="Immunosuppression\n(T Cell Arrest, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxetane_inhibitor [label="Oxetane-Containing\nIDO1 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges tryptophan -> ido1; ido1 -> kynurenine; tryptophan -> t_cell [label="Required for\nProliferation", style=dashed]; kynurenine -> immunosuppression [arrowhead=vee]; immunosuppression -> t_cell [arrowhead=tee]; oxetane_inhibitor -> ido1 [arrowhead=tee, color="#EA4335"]; }

Oxetane-containing inhibitors can block the activity of IDO1.

Conclusion and Future Outlook

Oxetane-containing amino acids have transitioned from a niche area of organic synthesis to a mainstream strategy in drug discovery. Their ability to confer favorable physicochemical and pharmacokinetic properties makes them an attractive tool for medicinal chemists. The continued development of novel synthetic methods for accessing a diverse range of oxetane-containing building blocks will further expand their utility. As our understanding of the structural and biological consequences of incorporating these unique amino acids grows, we can expect to see an increasing number of oxetane-modified therapeutics entering clinical development and, ultimately, benefiting patients.

References

An In-depth Technical Guide to 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminooxetane-3-carboxylic acid, a unique and valuable building block in modern medicinal chemistry. Its strained oxetane ring and amino acid functionality offer distinct properties that are increasingly leveraged in the design of novel therapeutics.

Core Compound Identification

IUPAC Name This compound[1]
CAS Number 138650-24-5[1][2]
Molecular Formula C₄H₇NO₃[1][2]
Molecular Weight 117.10 g/mol [2]
SMILES NC1(C(=O)O)COC1[1]
InChI Key LXRNYRAHXDUNKR-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its application in organic synthesis and drug development.

PropertyValueSource
Appearance Solid[2]
Purity ≥95% - 97%[1][2]
Melting Point 205-210 °C[2]
Molecular Weight 117.10[2]

Synthesis and Reactivity

A common precursor for many 3-substituted oxetanes is oxetan-3-one. A generalized workflow for the synthesis of 3-amino-3-cyano oxetane, a direct precursor to the target amino acid, can be visualized as follows. This process, known as the Strecker synthesis, provides a viable route to the desired scaffold.

Strecker_Synthesis start Oxetan-3-one intermediate 3-Cyano-3-dialkylamino oxetane start->intermediate Strecker Reaction reagents TMSCN Dialkylamine product 3-Aminooxetane-3- carboxylic acid intermediate->product Nitrile & Amine Hydrolysis hydrolysis Acid or Base Hydrolysis

Figure 1. Generalized Strecker synthesis pathway for this compound.

Experimental Considerations:

The oxetane ring is susceptible to ring-opening under strong acidic conditions. Therefore, synthetic transformations, particularly ester hydrolysis to yield the carboxylic acid, should be conducted under basic conditions to preserve the core structure. The use of strong acids during esterification is also not recommended; milder conditions using alkyl halides and a non-nucleophilic base like Hünig's base are preferable.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane moiety is a valuable pharmacophore in drug design due to its unique properties. It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility. The strained four-membered ring also imparts a specific conformational rigidity to molecules.

This compound, as a constrained amino acid analogue, has been explored for its potential to modulate the N-methyl-D-aspartate (NMDA) receptor complex.[3] Its incorporation into peptide structures can introduce unique conformational constraints, which is a valuable strategy in peptidomimetic drug design.

The general utility of the oxetane core in medicinal chemistry can be visualized in the following logical relationship diagram, highlighting its role in improving drug-like properties.

Oxetane_Applications Oxetane Oxetane Moiety Properties Unique Properties: - sp³-rich, 3D structure - Polar, H-bond acceptor - Metabolic stability Oxetane->Properties Bioisostere Bioisosteric Replacement for: - gem-dimethyl - carbonyl Properties->Bioisostere Solubility Improved Aqueous Solubility Properties->Solubility Permeability Enhanced Cell Permeability Properties->Permeability Metabolism Reduced Metabolic Lability Properties->Metabolism Drug Improved Drug Candidate Profile Bioisostere->Drug Solubility->Drug Permeability->Drug Metabolism->Drug

Figure 2. Role of the oxetane moiety in enhancing drug-like properties.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) for complete and up-to-date information.

References

Structural Analysis of 3-Aminooxetane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 3-Aminooxetane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry. Due to its unique four-membered oxetane ring, this compound offers a valuable scaffold for the design of novel therapeutics. This document details the synthetic pathways, spectroscopic characterization, and its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor. While a complete, publicly available crystallographic and detailed nuclear magnetic resonance (NMR) analysis of the free acid is not currently available, this guide compiles known data, including that of its methyl ester, and provides predicted spectroscopic characteristics based on established principles. Detailed experimental protocols for the key analytical techniques are also presented to aid in further research and characterization of this and related compounds.

Introduction

This compound is a unique non-proteinogenic amino acid that incorporates a rigid oxetane ring. This structural feature imparts conformational constraint, making it a valuable building block in drug discovery for probing and optimizing ligand-receptor interactions. Its structural similarity to glycine has led to investigations of its role as a neurotransmitter modulator. Notably, this compound has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential for the development of novel central nervous system (CNS) therapeutics[1]. This guide provides a detailed examination of the structural aspects of this molecule, drawing from available data and established analytical techniques.

Synthesis and Experimental Workflows

The synthesis of this compound typically starts from oxetan-3-one. A common synthetic route involves a Horner–Wadsworth–Emmons reaction to introduce the acetate moiety, followed by subsequent functional group manipulations to yield the final amino acid.

G start Oxetan-3-one hwe Horner–Wadsworth–Emmons Reaction start->hwe Methyl 2-(dimethoxyphosphoryl)acetate intermediate1 Methyl (oxetan-3-ylidene)acetate hwe->intermediate1 michael_addition Aza-Michael Addition intermediate1->michael_addition Nitrogen Source protected_amino_ester Protected Amino Ester Intermediate michael_addition->protected_amino_ester deprotection Deprotection protected_amino_ester->deprotection hydrolysis Ester Hydrolysis deprotection->hydrolysis final_product This compound hydrolysis->final_product

A generalized synthetic workflow for this compound.

Structural and Spectroscopic Data

While specific crystallographic data for this compound is not publicly available, this section provides a summary of expected and reported spectroscopic data.

Crystallographic Data (Predicted)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule[2][3][4]. Although a crystal structure for the title compound is not available, analysis of related oxetane structures would be necessary to predict bond lengths and angles with high accuracy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution[5]. While a full assignment for the free acid is not published, data for the methyl ester and general chemical shift ranges provide insight.

Table 1: NMR Spectroscopic Data

NucleusCompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H This compound Methyl esterCDCl₃5.00d7.6-CH₂-O-
4.53d6.4-CH₂-O-
3.88s--OCH₃
2.08s--NH₂
¹³C This compound (Predicted)DMSO-d₆~170-185--C=O
~70-80---CH₂-O-
~50-60--C(NH₂)(COOH)

Note: Predicted values for the carboxylic acid are based on typical chemical shift ranges for similar functional groups[6][7]. The zwitterionic nature of the amino acid in solution will influence the precise chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule[8][9][10]. The spectrum of this compound is expected to show characteristic absorptions for the amino, carboxylic acid, and oxetane groups.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
3500-3300 (medium)N-H (Amine)Stretching
1760-1690 (strong)C=O (Carboxylic Acid)Stretching
1320-1210 (strong)C-O (Carboxylic Acid)Stretching
~970 (strong)C-O-C (Oxetane)Asymmetric Stretch
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule[11][12][13][14][15]. For this compound, common fragmentation pathways would involve the loss of the carboxylic acid group or cleavage of the oxetane ring.

Table 3: Expected Mass Spectrometry Fragmentation

m/zFragmentDescription
117[M]⁺Molecular Ion
72[M - COOH]⁺Loss of the carboxylic acid group
100[M - NH₃]⁺Loss of ammonia

Biological Activity: NMDA Receptor Modulation

This compound has been reported to act as a modulator of the NMDA receptor, likely by interacting with the glycine co-agonist binding site[1]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

G cluster_receptor NMDA Receptor GluN1 GluN1 Subunit Channel_opening Ion Channel Opening GluN1->Channel_opening GluN2 GluN2 Subunit GluN2->Channel_opening Glutamate Glutamate Glutamate->GluN2 Glycine This compound (Glycine Co-agonist) Glycine->GluN1 Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Removal Depolarization->Mg_block Mg_block->Channel_opening Ca_influx Ca²⁺ Influx Channel_opening->Ca_influx Signaling Downstream Signaling (Synaptic Plasticity) Ca_influx->Signaling

Signaling pathway of NMDA receptor activation with this compound as a co-agonist.

Detailed Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a suitable solvent system, such as a water/ethanol or water/isopropanol mixture.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Processing: The acquired data are processed by Fourier transformation, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy
  • Sample Preparation: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Mass Analysis: The mass-to-charge ratio of the molecular ion and its fragments are determined using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, particularly in the development of CNS-active compounds. While a complete experimental structural elucidation is not yet in the public domain, this guide provides a comprehensive overview of its known and predicted structural features, synthesis, and biological context. The provided experimental protocols serve as a foundation for researchers to further investigate this and related oxetane-containing molecules. The unique conformational constraints imposed by the oxetane ring, combined with its activity at the NMDA receptor, make this compound a compelling scaffold for future drug design and development efforts. Further detailed structural studies are warranted to fully unlock the therapeutic potential of this intriguing amino acid.

References

The Stability and Degradation Profile of 3-Aminooxetane-3-carboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation of novel building blocks is paramount for ensuring the quality, safety, and efficacy of new chemical entities. This technical guide aims to provide a comprehensive overview of the stability and degradation profile of 3-Aminooxetane-3-carboxylic acid, a valuable and increasingly utilized scaffold in medicinal chemistry. However, a thorough review of publicly available scientific literature, including scholarly articles, patents, and technical reports, reveals a significant gap in detailed stability and degradation data for this compound.

While this compound is commercially available and its synthesis is documented, specific studies detailing its degradation pathways, kinetics, and the identity of its degradants under various stress conditions (e.g., pH, temperature, light, oxidation) are not readily found in the public domain. Safety Data Sheets (SDS) for the compound consistently state that it is "stable under recommended storage conditions," but this information is general and does not provide the quantitative data necessary for drug development purposes.[1][2]

Inferred Stability and Potential Degradation Pathways

In the absence of direct studies, insights into the potential stability and degradation of this compound can be inferred from the general chemical reactivity of its constituent functional groups: the oxetane ring and the α-amino acid moiety.

The oxetane ring, a four-membered ether, is known to be susceptible to ring-opening reactions under acidic or nucleophilic conditions. The high ring strain of the oxetane makes it more reactive than larger cyclic ethers like tetrahydrofuran. Therefore, potential degradation pathways could involve:

  • Acid-catalyzed ring opening: In the presence of strong acids, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack, leading to the formation of diol or other substituted propanes.

  • Nucleophilic attack: Strong nucleophiles could potentially open the oxetane ring.

The α-amino acid portion of the molecule could undergo degradation reactions common to other amino acids, such as:

  • Oxidative degradation: The amino group can be susceptible to oxidation, potentially leading to deamination or the formation of other oxidation products.

  • Reactions with aldehydes and ketones: The primary amine can react with carbonyl compounds to form imines.

It is important to emphasize that these are hypothetical degradation pathways based on general chemical principles. Without specific experimental data, the actual degradation profile of this compound remains unknown.

Current Applications and Research Context

This compound and its derivatives are of significant interest in medicinal chemistry. They are used as constrained bioisosteres for various amino acids and other chemical groups, offering a way to fine-tune the physicochemical and pharmacological properties of drug candidates.[3] Research has shown its use as a building block in the synthesis of kinase inhibitors and as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[3][4] The stability of this building block is therefore a critical parameter for the successful development of new therapeutics.

Experimental Workflow for Stability and Degradation Analysis

For researchers planning to utilize this compound, a comprehensive stability and forced degradation study is highly recommended. The following workflow outlines a standard approach for such an investigation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Characterization MD_Start Develop Stability-Indicating Analytical Method (e.g., HPLC, UPLC) MD_Val Validate Method (Specificity, Linearity, Accuracy, Precision) MD_Start->MD_Val FD_Acid Acid Hydrolysis (e.g., HCl) MD_Val->FD_Acid FD_Base Base Hydrolysis (e.g., NaOH) MD_Val->FD_Base FD_Ox Oxidation (e.g., H2O2) MD_Val->FD_Ox FD_Thermal Thermal Stress (e.g., High Temperature) MD_Val->FD_Thermal FD_Photo Photolytic Stress (e.g., UV/Vis Light) MD_Val->FD_Photo Analysis Analyze Stressed Samples using Validated Method FD_Acid->Analysis FD_Base->Analysis FD_Ox->Analysis FD_Thermal->Analysis FD_Photo->Analysis Peak_Purity Assess Peak Purity of Parent Compound Analysis->Peak_Purity Deg_ID Identify and Characterize Degradation Products (e.g., LC-MS, NMR) Analysis->Deg_ID Pathway Propose Degradation Pathways Deg_ID->Pathway caption Figure 1. A typical experimental workflow for conducting forced degradation studies.

Figure 1. A typical experimental workflow for conducting forced degradation studies.

Conclusion and Future Directions

The current body of scientific literature lacks specific, in-depth studies on the stability and degradation profile of this compound. While the compound is noted to be stable under standard storage conditions, the absence of quantitative data from forced degradation studies presents a significant knowledge gap for its application in drug development.

Future research should focus on performing comprehensive forced degradation studies under various stress conditions to identify and characterize any potential degradation products. The development and validation of a stability-indicating analytical method would be the first crucial step in this process. Elucidating the degradation pathways of this compound will not only support its use in the development of safe and stable pharmaceuticals but also contribute valuable knowledge to the broader field of medicinal chemistry. Researchers are strongly encouraged to conduct such studies and publish their findings to benefit the scientific community.

References

Theoretical and Computational Insights into 3-Aminooxetane-3-carboxylic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid is a fascinating and synthetically accessible small molecule that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane ring imposes significant conformational constraints, making it a valuable scaffold for the design of potent and selective therapeutic agents. As a constrained analog of the neurotransmitter glycine, it has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders.[1] This technical guide delves into the theoretical and computational studies of this compound, providing researchers with a comprehensive understanding of its structural properties, conformational landscape, and potential interactions with biological targets.

Theoretical and Computational Studies

Due to the inherent flexibility of many small molecules, computational methods are indispensable for elucidating the preferred three-dimensional structures and dynamic behavior of drug candidates. For this compound, theoretical studies are crucial for understanding how the strained oxetane ring influences the orientation of the amino and carboxylic acid functional groups, which are critical for receptor binding.

Conformational Analysis

The oxetane ring is known to adopt a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude and phase. For 3,3-disubstituted oxetanes, the barrier to ring inversion is expected to be low. The primary conformational variables for this compound, beyond ring puckering, are the dihedral angles associated with the C-C-N-H and C-C-C=O bonds.

Computational approaches to explore the conformational space of such molecules typically involve:

  • Molecular Mechanics (MM) Searches: Using force fields like MMFF94 or AMBER, a broad conformational search can be performed to identify a large number of potential low-energy structures.

  • Density Functional Theory (DFT) Optimization: The low-energy conformers identified by MM are then subjected to geometry optimization using DFT methods (e.g., B3LYP functional with a 6-31G* basis set) to obtain more accurate structures and relative energies.

  • Solvation Modeling: To simulate physiological conditions, implicit solvent models (e.g., Polarizable Continuum Model - PCM) are often employed during DFT calculations to account for the effect of the solvent on conformational preferences.

Based on studies of related constrained amino acids, it is anticipated that the zwitterionic form of this compound will be the predominant species in aqueous solution. Intramolecular hydrogen bonding between the ammonium and carboxylate groups may further stabilize certain conformations.

Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: While experimental NMR data for this compound is scarce, data for its methyl ester is available.[2] Theoretical calculations of NMR chemical shifts (using methods like GIAO-DFT) can aid in the structural elucidation of novel derivatives and in understanding the electronic environment of the nuclei.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of this compound. These theoretical spectra, when compared with experimental FTIR data, can confirm the presence of key functional groups and provide insights into the molecule's structure and hydrogen bonding patterns. The characteristic vibrational modes would include the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and various modes associated with the oxetane ring.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for this compound based on computational studies of analogous molecules. These values should be considered as estimates and would require specific theoretical calculations for this molecule for validation.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (Zwitterionic form, in vacuum)

ParameterBond/AnglePredicted Value
Bond LengthC-O (oxetane)~1.45 Å
C-C (oxetane)~1.54 Å
C-C (carboxyl)~1.52 Å
C-N~1.48 Å
Bond AngleC-O-C (oxetane)~92°
O-C-C (oxetane)~88°
C-C-C (oxetane)~87°
N-C-COOH~110°
Dihedral AnglePuckering Angle~15-25°

Table 2: Predicted Relative Energies of Hypothetical Conformers of this compound (Zwitterionic form, in vacuum)

ConformerDescriptionRelative Energy (kcal/mol)
1Global minimum, puckered oxetane, specific orientation of NH3+ and COO-0.0
2Alternative ring pucker~0.5 - 1.5
3Rotamer of NH3+ group~1.0 - 2.5
4Rotamer of COO- group~1.5 - 3.0

Table 3: Predicted Key Vibrational Frequencies for this compound (Zwitterionic form)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (asymmetric)-NH3+~3200 - 3400 (broad)
N-H stretch (symmetric)-NH3+~3000 - 3200 (broad)
C=O stretch (asymmetric)-COO-~1580 - 1650
C=O stretch (symmetric)-COO-~1350 - 1420
C-O stretch (oxetane)Oxetane ring~950 - 1050

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of computational studies. Below are generalized protocols for the theoretical investigation of this compound.

Protocol 1: Conformational Analysis
  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Molecular Mechanics Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94s) to generate a large number of possible conformers. An energy window (e.g., 10 kcal/mol) is applied to select a subset of low-energy conformers.

  • DFT Geometry Optimization: The selected conformers are then subjected to geometry optimization using a DFT method, for instance, the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: The electronic energies, corrected with ZPVE, are used to determine the relative energies of the conformers. For higher accuracy, single-point energy calculations can be performed using a larger basis set (e.g., 6-311+G(d,p)).

  • Solvation Effects: The influence of a solvent (e.g., water) can be included by using a polarizable continuum model (PCM) during the DFT optimization and energy calculation steps.

Protocol 2: Calculation of Vibrational Frequencies
  • Geometry Optimization: The geometry of the lowest energy conformer of this compound is optimized using a DFT method (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This yields the harmonic vibrational frequencies.

  • Scaling: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the computed frequencies for better agreement with experimental data.[3]

  • Spectral Visualization: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum, which can be visually compared with an experimental spectrum.

Protocol 3: Molecular Docking into the NMDA Receptor Glycine Binding Site
  • Receptor Preparation: A high-resolution crystal structure of the NMDA receptor glycine binding site is obtained from the Protein Data Bank (PDB) (e.g., PDB IDs: 7YFF, 7EOQ).[4][5] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: A 3D structure of the zwitterionic form of this compound is generated and its energy is minimized.

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized glycine or another ligand in the PDB structure.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of this compound within the defined binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand.

  • Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, electrostatic interactions) between the ligand and the receptor.

Mandatory Visualization

Computational Workflow for Conformational Analysis

conformational_analysis cluster_start Initial Structure cluster_mm Molecular Mechanics cluster_dft Density Functional Theory cluster_results Analysis start 3D Model of This compound mm_search Conformational Search (e.g., MMFF94s) start->mm_search Input dft_opt Geometry Optimization (e.g., B3LYP/6-31G*) mm_search->dft_opt Low-energy conformers freq_calc Frequency Calculation dft_opt->freq_calc results Relative Energies & Conformational Population freq_calc->results ZPVE corrected energies

Caption: Workflow for the conformational analysis of this compound.

Logical Relationship of this compound as an NMDA Receptor Modulator

nmda_modulation cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_channel Channel State receptor NMDA Receptor Ion Channel channel_closed Channel Closed receptor->channel_closed Default state channel_open Channel Open (Ca²+ Influx) receptor->channel_open Upon co-agonist binding glycine_site Glycine Binding Site (GluN1 subunit) glycine_site->receptor glutamate_site Glutamate Binding Site (GluN2 subunit) glutamate_site->receptor glycine Glycine (Co-agonist) glycine->glycine_site Binds to glutamate Glutamate (Agonist) glutamate->glutamate_site Binds to oxetane_acid This compound (Modulator) oxetane_acid->glycine_site Competes with Glycine

Caption: Modulation of the NMDA receptor by this compound.

Experimental Workflow for Molecular Docking

docking_workflow start_receptor 1. Obtain Receptor Structure (e.g., PDB: 7YFF) prep_receptor 2. Prepare Receptor (Add H, remove water) start_receptor->prep_receptor define_site 4. Define Binding Site (Based on co-crystallized ligand) prep_receptor->define_site start_ligand 3. Prepare Ligand (3D structure of oxetane acid) docking 5. Perform Molecular Docking start_ligand->docking define_site->docking analysis 6. Analyze Results (Binding poses, scores, interactions) docking->analysis

References

The Evolving Landscape of Glycine and Proline Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the burgeoning field of glycine and proline analogues, offering researchers, scientists, and drug development professionals a detailed guide to their therapeutic potential, underlying mechanisms, and the experimental methodologies crucial for their evaluation. The document focuses on two key areas: the modulation of the N-methyl-D-aspartate (NMDA) receptor by glycine analogues and the inhibition of prolyl hydroxylases and proline dehydrogenase by proline analogues.

Glycine Analogues: Modulating Neurological Pathways

Glycine analogues have emerged as significant modulators of the central nervous system, primarily through their interaction with the glycine modulatory site (GMS) on the NMDA receptor. This interaction is critical for regulating glutamatergic neurotransmission, and its dysfunction has been implicated in various neurological and psychiatric disorders, most notably schizophrenia.[1][2] The therapeutic strategy centers on enhancing NMDA receptor function by increasing the synaptic availability of glycine or by direct agonism at the GMS.

Key targets for indirect modulation include the glycine transporter 1 (GlyT1), which is responsible for glycine reuptake from the synapse.[3] Inhibition of GlyT1 leads to elevated synaptic glycine levels, thereby potentiating NMDA receptor activity.[4] Another approach involves the inhibition of D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, a potent endogenous co-agonist at the NMDA receptor's glycine site.[2]

Quantitative Analysis of Glycine Analogue Activity

The following tables summarize the inhibitory and binding constants for several key glycine analogues, providing a comparative view of their potency and selectivity.

Table 1: Inhibitory Constants (IC50/Ki) of Glycine Transporter (GlyT) Inhibitors

CompoundTargetIC50KiSpeciesAssay MethodReference
SarcosineGlyT140-150 µM--Glycine Uptake[5]
ALX-5407GlyT13 nM-Human[3H]glycine Uptake[6]
NFPSGlyT1--Rat[14C]glycine Uptake[7]
Org-24598GlyT1bPotent and Selective---[8]
Iclepertin (BI 425809)GlyT15.0 nM-Human-[9]
ALX1393GlyT2--HumanGlycine Uptake[10]
Org25543GlyT216 ± 1.9 nM7.45 nM-[3H]glycine Uptake / MS Binding Assay[8]

Table 2: Agonist and Co-agonist Activity at the NMDA Receptor

CompoundParameterValueSpeciesReference
GlycineEC5061 ± 8 nMMouse[5]
GlycineEC50<1 µM-[11]
GlycineKD40 nMRat[12]
SarcosineEC5026 ± 3 µMMouse[5]
D-SerineBinding Affinity3-fold more potent than glycine-[1]

Proline Analogues: Targeting Metabolic and Oxygen-Sensing Pathways

Proline analogues have demonstrated significant therapeutic potential by targeting enzymes crucial to cellular metabolism and oxygen sensing. Key among these are proline dehydrogenase (PRODH) and prolyl hydroxylases (PHDs).

PRODH is a key enzyme in proline catabolism, and its inhibition is being explored as a therapeutic strategy in cancer, where metabolic reprogramming is a hallmark.[5][13] By blocking PRODH, these analogues disrupt the energy supply and biosynthetic pathways that cancer cells rely on.

Prolyl hydroxylase inhibitors (PHIs) represent a novel class of drugs for the treatment of anemia associated with chronic kidney disease (CKD).[13][14][15] These compounds mimic a state of hypoxia by inhibiting PHDs, which are responsible for the degradation of Hypoxia-Inducible Factor (HIF).[14] This leads to the stabilization of HIF, which in turn stimulates the production of erythropoietin (EPO) and improves iron metabolism, addressing the primary causes of anemia in CKD.[14][15]

Quantitative Analysis of Proline Analogue Activity

The following tables provide a summary of the inhibitory constants for various proline analogues against PRODH and the efficacy data from clinical trials of several PHD inhibitors.

Table 3: Inhibitory Constants (Ki) of Proline Dehydrogenase (PRODH) Inhibitors

CompoundKiInhibition TypeReference
S-(-)-Tetrahydro-2-furoic acid0.3 mMCompetitive[9]
Cyclobutane-1,1-dicarboxylic acid1.4 mMCompetitive[9]
Cyclobutanecarboxylic acid1.9 mMCompetitive[9]
Cyclopropanecarboxylic acid3.1 mMCompetitive[9]
Cyclopentanecarboxylic acid6.2 mMCompetitive[9]
(2S)-Oxetane-2-carboxylic acid1.5 mMCompetitive[9]
2-Oxobutyric acid1.9 mMCompetitive[9]
L-Lactic acid~1 mM-[9]
Acetic acid~30 mM-[9]

Table 4: Efficacy of Prolyl Hydroxylase Inhibitors in Phase 3 Clinical Trials for Anemia in Chronic Kidney Disease (Non-Dialysis-Dependent)

DrugTrialPrimary Efficacy EndpointResultReference
RoxadustatALPSMean change in hemoglobin from baseline (weeks 28-52)Roxadustat: +1.9 g/dL vs. Placebo: +0.2 g/dL[2]
Roxadustat-Mean change in hemoglobin from baselineRoxadustat: 1.75 g/dL vs. Placebo: 0.40 g/dL[13]
Vadadustat-Change in hemoglobin level from baselineSignificant increase compared to placebo (MD 1.28)[16]
DaprodustatASCEND-NDChange in hemoglobin from baselineMet primary efficacy endpoint vs. darbepoetin alfa[6]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding Glycine_Reuptake Glycine Reuptake Glycine->Glycine_Reuptake Glutamate Glutamate Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation GlyT1 GlyT1 Glycine_Reuptake->GlyT1 GlyT1_Inhibitor GlyT1 Inhibitor (e.g., Sarcosine) GlyT1_Inhibitor->GlyT1 Inhibits

Caption: Modulation of the NMDA receptor by glycine and GlyT1 inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_N HIF-1α PHD_N Prolyl Hydroxylase (PHD) HIFa_N->PHD_N Hydroxylation Proteasome_N Proteasome HIFa_N->Proteasome_N Ubiquitination VHL_N VHL PHD_N->VHL_N Enables Binding VHL_N->HIFa_N Binds to hydroxylated HIF-1α Degradation_N Degradation Proteasome_N->Degradation_N HIFa_H HIF-1α HIF_Stabilization HIF-1α Stabilization HIFa_H->HIF_Stabilization PHD_H PHD PHD_Inhibitor PHD Inhibitor (Proline Analogue) PHD_Inhibitor->PHD_H Inhibits Nucleus Nucleus HIF_Stabilization->Nucleus Translocation HIFb HIF-1β Nucleus->HIFb Dimerization with HRE Hypoxia Response Element (HRE) HIFb->HRE Binds to Gene_Transcription Gene Transcription (e.g., EPO) HRE->Gene_Transcription

Caption: The HIF signaling pathway under normoxia and hypoxia/PHD inhibition.

Experimental Workflows

Glycine_Transporter_Assay start Start cell_culture Culture cells expressing GlyT1 or GlyT2 start->cell_culture plating Plate cells in multi-well plates cell_culture->plating wash1 Wash cells with buffer plating->wash1 pre_incubation Pre-incubate with varying concentrations of test compound wash1->pre_incubation add_radioligand Add [3H]glycine pre_incubation->add_radioligand incubation Incubate for a defined period add_radioligand->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure intracellular radioactivity using a scintillation counter lysis->scintillation analysis Calculate % inhibition and IC50 scintillation->analysis end End analysis->end

Caption: Workflow for a [3H]glycine uptake assay to screen for GlyT inhibitors.

PRODH_Inhibition_Assay start Start prep_reaction Prepare reaction mixture: - Buffer (e.g., MOPS) - o-aminobenzaldehyde (o-AB) - Menadione start->prep_reaction add_enzyme Add PRODH enzyme prep_reaction->add_enzyme add_inhibitor Add varying concentrations of proline analogue inhibitor add_enzyme->add_inhibitor initiate_reaction Initiate reaction by adding L-proline (substrate) add_inhibitor->initiate_reaction monitor_absorbance Monitor absorbance at 443 nm (formation of P5C-o-AB adduct) initiate_reaction->monitor_absorbance calculate_rate Calculate initial reaction rates monitor_absorbance->calculate_rate determine_ki Determine Ki by global fitting to a competitive inhibition model calculate_rate->determine_ki end End determine_ki->end

Caption: Workflow for a proline dehydrogenase (PRODH) inhibition assay.

Experimental Protocols

A critical component of drug discovery is the robust and reproducible assessment of compound activity. This section provides detailed methodologies for key experiments cited in the evaluation of glycine and proline analogues.

[³H]Glycine Uptake Assay for GlyT Inhibitors

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing either GlyT1 or GlyT2.[17]

Materials:

  • HEK293 or COS7 cells stably or transiently expressing human or mouse GlyT1 or GlyT2.

  • Cell culture medium and supplements.

  • Multi-well plates (e.g., 96-well).

  • Assay buffer (e.g., Phosphate-Buffered Saline - PBS).

  • Test compounds (glycine analogues).

  • [³H]glycine.

  • Ice-cold wash buffer.

  • Cell lysis buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the cells expressing the target glycine transporter under standard conditions.

  • Plating: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • Washing: On the day of the assay, gently remove the culture medium and wash the cells with assay buffer.

  • Inhibitor Pre-incubation: Add the assay buffer containing various concentrations of the test compound (or vehicle control) to the wells. Pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [³H]glycine.

  • Incubation: Incubate the plates for a short, defined period (e.g., 6-10 minutes) at room temperature.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Proline Dehydrogenase (PRODH) Inhibition Assay

This spectrophotometric assay measures the inhibition of PRODH activity by monitoring the formation of a colored product.[4][9][14]

Materials:

  • Purified PRODH enzyme.

  • Assay buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl2).

  • L-proline (substrate).

  • o-aminobenzaldehyde (o-AB).

  • Menadione (electron acceptor).

  • Test compounds (proline analogues).

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 443 nm.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, o-AB, and menadione.

  • Enzyme and Inhibitor Addition: Add the PRODH enzyme to the wells. Then, add varying concentrations of the proline analogue inhibitor (or vehicle control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-proline to each well.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 443 nm over time. This absorbance change corresponds to the formation of the P5C-o-AB adduct.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay at various substrate (L-proline) and inhibitor concentrations.

    • Globally fit the initial rate data to the competitive inhibition model to calculate the Ki value.[9]

Synthesis of N-methylglycine (Sarcosine)

Sarcosine, a key glycine analogue, can be synthesized through the methylation of glycine.[8][18]

Materials:

  • Glycine.

  • Dimethyl carbonate.

  • Catalyst (e.g., AlCl3-K2CO3).

  • Water.

  • Acetone.

  • Stainless steel reaction vessel with stirring, heating, and reflux capabilities.

Procedure:

  • Reaction Setup: Add water, glycine, and the AlCl3-K2CO3 catalyst to the stainless steel reaction vessel.

  • Addition of Methylating Agent: While stirring, add dimethyl carbonate to the reaction mixture.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 90-120°C) and maintain the reaction for a specified time (e.g., 7-10 hours).

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool naturally. Add acetone to induce crystallization of the sarcosine product.

  • Isolation: Collect the sarcosine crystals by filtration.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Conclusion

The fields of glycine and proline analogues are rich with opportunities for the development of novel therapeutics for a range of challenging diseases. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex biological pathways involved. As our understanding of the nuanced roles of these analogues continues to grow, the methodologies and data presented herein will serve as a valuable tool for advancing future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Aminooxetane-3-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid (Aoc) is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane ring imparts unique conformational constraints on peptide backbones. The incorporation of Aoc into peptides can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and the ability to modulate the basicity of nearby amino groups. These characteristics make Aoc an attractive building block for the design of novel peptide therapeutics with improved pharmacokinetic profiles.

This document provides detailed application notes and protocols for the successful incorporation of this compound, available as Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-Aoc-OH), into peptide sequences using both solid-phase and solution-phase synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) of Aoc-Containing Peptides

Solid-phase peptide synthesis utilizing the Fmoc/tBu strategy is the most common and efficient method for preparing peptides containing this compound. The commercially available Fmoc-Aoc-OH can be seamlessly integrated into standard automated or manual SPPS protocols. Due to the sterically hindered nature of this cyclic amino acid, optimization of coupling conditions is crucial for achieving high incorporation efficiency.

General Workflow for Fmoc-Based SPPS

The overall workflow for incorporating Fmoc-Aoc-OH into a peptide sequence on a solid support is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Fmoc-Aoc-OH Coupling (Coupling Reagent + Base) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Residue Coupled Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for the incorporation of Fmoc-Aoc-OH in solid-phase peptide synthesis.

Experimental Protocol: Manual SPPS

This protocol describes the manual incorporation of a single Fmoc-Aoc-OH residue into a peptide sequence on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-Aoc-OH)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (positive result: blue beads).

  • Fmoc-Aoc-OH Coupling:

    • In a separate vial, dissolve Fmoc-Aoc-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. Due to the steric hindrance of Aoc, an extended coupling time of 2-4 hours is recommended.

    • Monitor the reaction using the Kaiser test. If the test is positive, a second coupling with fresh reagents may be necessary.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Aoc. While specific data for Fmoc-Aoc-OH is limited, the following table provides a representative comparison of common coupling reagents based on their performance with other challenging amino acids.

Coupling ReagentClassRelative ReactivityTypical Coupling TimeRacemization RiskNotes
HATU Aminium/Uronium SaltVery High30-60 minLowHighly efficient, especially for hindered residues.
HBTU Aminium/Uronium SaltHigh45-90 minLow-ModerateA cost-effective alternative to HATU.
DIC/Oxyma CarbodiimideModerate1-3 hoursLowGood for standard couplings; may require longer times for Aoc.
PyBOP Phosphonium SaltHigh45-90 minLowGood alternative to aminium salts.

Data is representative and may require optimization for specific sequences.

Solution-Phase Synthesis of Aoc-Containing Peptides

Solution-phase synthesis is suitable for the preparation of short Aoc-containing peptides or peptide fragments. This method requires the protection of both the N-terminus (e.g., with Boc or Fmoc) and the C-terminus (e.g., as a methyl or benzyl ester) of the amino acids.

General Workflow for Solution-Phase Dipeptide Synthesis

The following diagram illustrates the key steps in synthesizing a dipeptide containing Aoc in solution.

Solution_Phase_Workflow cluster_0 Amino Acid 1 Preparation cluster_1 Amino Acid 2 Preparation A1_Protect Protect N-terminus of Aoc (e.g., Fmoc-Aoc-OH) Activation Activate Carboxyl Group of Fmoc-Aoc-OH (e.g., with DCC/HOBt) A1_Protect->Activation A2_Protect Protect C-terminus of second AA (e.g., H-Phe-OMe) Coupling Couple Activated Fmoc-Aoc-OH with H-Phe-OMe A2_Protect->Coupling Activation->Coupling Workup Work-up and Purification (Filtration, Extraction, Chromatography) Coupling->Workup Deprotection Selective Deprotection (for further elongation or final product) Workup->Deprotection

Figure 2: Workflow for solution-phase synthesis of an Aoc-containing dipeptide.

Experimental Protocol: Synthesis of Fmoc-Aoc-Phe-OMe

This protocol details the synthesis of a dipeptide fragment in solution.

Materials:

  • Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-Aoc-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM)

  • Standard aqueous work-up solutions (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Phenylalanine Methyl Ester Free Base:

    • Suspend H-Phe-OMe·HCl (1.0 eq.) in DCM.

    • Cool to 0°C and add TEA (1.1 eq.) dropwise.

    • Stir for 15-20 minutes at 0°C.

  • Activation of Fmoc-Aoc-OH:

    • In a separate flask, dissolve Fmoc-Aoc-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM.

    • Cool the solution to 0°C and add DCC (1.1 eq.).

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the activated Fmoc-Aoc-OH solution to remove the DCU precipitate directly into the flask containing the free-based phenylalanine methyl ester.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure Fmoc-Aoc-Phe-OMe.

Data Presentation: Typical Yields in Solution-Phase Synthesis

The following table provides expected yields for the solution-phase synthesis of a dipeptide containing a sterically hindered amino acid.

Reaction StepReactantsCoupling ReagentSolventTypical Yield
Dipeptide FormationFmoc-Aoc-OH + H-AA-ORDCC/HOBtDCM70-85%
Dipeptide FormationFmoc-Aoc-OH + H-AA-OREDC/OxymaDCM/DMF75-90%

Yields are dependent on the specific amino acids and purification efficiency.

Conclusion

The incorporation of this compound into peptides is a valuable strategy for modulating their conformational and physicochemical properties. Both solid-phase and solution-phase synthesis methods can be effectively employed. Due to the steric hindrance of the oxetane ring, careful selection of coupling reagents and optimization of reaction conditions, such as extended coupling times, are recommended to ensure high yields and purity of the final peptide. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully synthesize Aoc-containing peptides for applications in drug discovery and chemical biology.

Applications of 3-Aminooxetane-3-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has emerged as a valuable building block in modern drug discovery. Its rigid four-membered oxetane ring imparts unique stereochemical and physicochemical properties, making it an attractive surrogate for natural amino acids like glycine and proline. This structural constraint can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. One of the key applications of this compound is in the development of modulators of the N-methyl-D-aspartate (NMDA) receptor complex, a critical ionotropic glutamate receptor involved in synaptic plasticity and numerous neurological processes.[1]

This document provides detailed application notes on the use of this compound in drug discovery, focusing on its role as an NMDA receptor modulator. It also includes comprehensive experimental protocols for the synthesis of peptides incorporating this unique amino acid and for the biological evaluation of resulting compounds.

Application Notes

Constrained Glycine Analog for NMDA Receptor Modulation

This compound serves as a structural analogue of glycine, an essential co-agonist for the activation of NMDA receptors.[1] The conformational rigidity imposed by the oxetane ring can enhance binding affinity and selectivity for the glycine binding site on the GluN1 subunit of the NMDA receptor. By incorporating this moiety, medicinal chemists can explore novel chemical space and develop potent and selective NMDA receptor antagonists or modulators for the potential treatment of various central nervous system (CNS) disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.

Improvement of Physicochemical and Pharmacokinetic Properties

The incorporation of the oxetane motif into drug candidates has been shown to improve key physicochemical properties. The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable attributes for drug candidates. Furthermore, the strained four-membered ring can influence the metabolic stability of a molecule, potentially by blocking sites of metabolism or by altering the overall conformation to be less susceptible to enzymatic degradation.

Peptide-Based Therapeutics

The integration of this compound into peptides allows for the creation of peptidomimetics with constrained conformations. This can lead to peptides with increased resistance to proteolytic degradation, improved cell permeability, and enhanced biological activity. The rigid structure can also help in mimicking or disrupting specific protein-protein interactions.

Quantitative Data Summary

While specific quantitative data for drug candidates containing this compound as a primary pharmacophore is limited in publicly available literature, the following table presents hypothetical data to illustrate its potential impact on NMDA receptor antagonism. The data is based on the known application of similar constrained amino acids in this field.

Compound IDModificationTargetAssay TypeIC50 (nM)Ki (nM)
Lead-Gly Glycine-containing peptideNMDA ReceptorRadioligand Binding1250850
Oxet-Analog-1 This compound substitutionNMDA ReceptorRadioligand Binding7550
Oxet-Analog-2 Optimized this compound peptideNMDA ReceptorRadioligand Binding1510
Oxet-Analog-2 Optimized this compound peptideNMDA ReceptorCalcium Flux Assay45N/A

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating Fmoc-3-Aminooxetane-3-carboxylic acid-OH

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Oxet-Ala) using Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-3-Aminooxetane-3-carboxylic acid-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the coupling solution to the resin.

    • Shake the vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times). Confirm completion of the coupling using a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Fmoc-3-Aminooxetane-3-carboxylic acid-OH):

    • Dissolve Fmoc-3-Aminooxetane-3-carboxylic acid-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the coupling solution to the resin.

    • Shake the vessel for 4 hours at room temperature. The constrained nature of the amino acid may require a longer coupling time.

    • Wash the resin as in step 3 and perform a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

In Vitro NMDA Receptor Antagonist Evaluation using a Calcium Flux Assay

This protocol outlines a cell-based assay to determine the antagonist activity of a test compound on NMDA receptors expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cell line stably expressing NMDA receptors (e.g., GluN1/GluN2A)

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • NMDA and Glycine (agonists)

  • Test compound and reference antagonist (e.g., AP5)

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed the HEK293-NMDA receptor cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the wells and add the Fluo-4 AM loading solution.

    • Incubate the plate for 1 hour at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound and reference antagonist in assay buffer.

    • Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of NMDA and glycine into the wells to stimulate the receptors.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of any antagonist (100% activity) and in the presence of a saturating concentration of the reference antagonist (0% activity).

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NMDA_Signaling_Pathway cluster_activation Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Glycine Glycine / D-Serine Glycine->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Channel Opening Depolarization Membrane Depolarization AMPA_R->Depolarization Na+ influx Mg_Block_Removal Removal of Mg2+ Block Depolarization->Mg_Block_Removal Calmodulin Calmodulin Ca_Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC CREB CREB CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP/LTD) CREB->Gene_Expression Oxet_Antagonist 3-Aminooxetane-3-carboxylic acid derivative (Antagonist) Oxet_Antagonist->NMDA_R Blocks Glycine Site

Caption: NMDA Receptor Signaling Pathway and Point of Intervention.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 3. Couple Fmoc-AA1-OH (e.g., Ala) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 4. Fmoc Deprotection Wash1->Deprotect2 Couple2 5. Couple Fmoc-Oxet-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 6. Fmoc Deprotection Wash2->Deprotect3 Couple3 7. Couple Fmoc-AA2-OH (e.g., Ala) Deprotect3->Couple3 Wash3 Wash Couple3->Wash3 FinalDeprotect 8. Final Fmoc Deprotection Wash3->FinalDeprotect Cleave 9. Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify 10. Purification (RP-HPLC) Cleave->Purify

Caption: Solid-Phase Peptide Synthesis Workflow.

References

3-Aminooxetane-3-carboxylic Acid: A Constrained Building Block for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid, four-membered oxetane ring imparts unique three-dimensional structural features into small molecules and peptides. This unique structure can lead to improved pharmacological properties, including enhanced metabolic stability, increased aqueous solubility, and improved binding affinity to biological targets.[1] The oxetane moiety is considered a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a tool to fine-tune the physicochemical properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a constrained building block in drug discovery and development.

Key Advantages of Incorporating this compound

The incorporation of a this compound moiety into a lead compound can offer several advantages:

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to a longer in vivo half-life.[1]

  • Enhanced Aqueous Solubility: The polar nature of the oxetane oxygen atom can improve the solubility of parent compounds, a critical factor for oral bioavailability.[1]

  • Increased Binding Affinity: The rigid conformation of the oxetane ring can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus increasing binding affinity.

  • Novel Chemical Space: The unique three-dimensional structure of this building block allows for the exploration of novel chemical space and the development of intellectual property.

Data Presentation: Physicochemical Properties

The introduction of an oxetane ring can significantly modulate the physicochemical properties of a molecule. The following table summarizes typical changes observed upon replacing a glycine residue with this compound in a model peptide.

PropertyGlycine-Containing PeptideThis compound-Containing PeptideReference
Molecular Weight XX + 42.03-
Calculated logP DecreasedIncreased[1]
Aqueous Solubility LowerHigher[1]
Metabolic Stability (t½ in human liver microsomes) ShorterLonger[1]
pKa (amine) ~9.6~8.5General trend for oxetanes
pKa (carboxylic acid) ~2.3~3.1General trend for oxetanes

Note: The values presented are representative and can vary depending on the specific molecular context.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available oxetan-3-one. The following is a representative synthetic route.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Hydrolysis A Oxetan-3-one B 3-Amino-3-cyanooxetane A->B KCN, NH4Cl, aq. NH3 C This compound B->C aq. HCl, heat

Caption: Synthetic workflow for this compound.

Materials:

  • Oxetan-3-one

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (NH₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

  • Dowex 50WX8 resin

Procedure:

  • Step 1: Strecker Reaction to form 3-Amino-3-cyanooxetane

    • In a well-ventilated fume hood, dissolve ammonium chloride in aqueous ammonia.

    • Add potassium cyanide to the solution and cool in an ice bath.

    • Slowly add oxetan-3-one to the cooled solution with vigorous stirring.

    • Allow the reaction to stir at room temperature overnight.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-3-cyanooxetane.

  • Step 2: Hydrolysis to this compound

    • Add concentrated hydrochloric acid to the crude 3-amino-3-cyanooxetane.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in water and apply to a Dowex 50WX8 ion-exchange column (H⁺ form).

    • Wash the column with water to remove inorganic salts.

    • Elute the desired amino acid with aqueous ammonia.

    • Collect the fractions containing the product (monitor by TLC or LC-MS).

    • Concentrate the pure fractions under reduced pressure and recrystallize from ethanol/water to obtain pure this compound.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Incorporation of this compound into a Peptide

The incorporation of the sterically hindered this compound into a peptide chain requires robust coupling reagents.

Workflow for Peptide Coupling

G A N-Fmoc-3-aminooxetane- 3-carboxylic acid C Dipeptide with oxetane moiety A->C HATU, DIPEA, DMF B C-terminal protected amino acid or peptide on solid support B->C

Caption: General workflow for peptide coupling.

Materials:

  • N-Fmoc protected this compound

  • C-terminal protected amino acid or peptide on a solid-phase resin (e.g., Wang resin)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure (Solid-Phase Peptide Synthesis):

  • Resin Swelling: Swell the resin-bound amino acid or peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid/peptide. Wash the resin thoroughly with DMF and DCM.

  • Activation of this compound: In a separate vial, dissolve N-Fmoc-3-aminooxetane-3-carboxylic acid (2 equivalents relative to the resin loading), HATU (1.95 equivalents), and DIPEA (3 equivalents) in DMF. Allow the activation to proceed for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of the amino acid may require longer coupling times or double coupling.[2][3][4]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps to extend the peptide chain as desired.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Application in Modulating NMDA Receptor Signaling

This compound has been investigated as a structural analog of glycine and may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[5] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Glycine acts as a mandatory co-agonist, binding to the GluN1 subunit to enable channel opening upon glutamate binding to the GluN2 subunit.

Simplified NMDA Receptor Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate_vesicle->NMDA_R Glutamate binds to GluN2 Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Signaling Ca²⁺ influx activates Glycine Glycine / 3-Aminooxetane- 3-carboxylic acid Glycine->NMDA_R Binds to co-agonist site on GluN1

Caption: Modulation of the NMDA receptor by co-agonists.

By acting as a modulator at the glycine binding site on the GluN1 subunit, this compound-containing compounds could potentially fine-tune NMDA receptor activity.[6][7][8] This could involve either enhancing or attenuating receptor function, depending on the specific nature of the interaction. This modulation of the NMDA receptor presents a therapeutic opportunity for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.

Conclusion

This compound is a valuable and versatile constrained building block for medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical and pharmacological properties. The provided protocols offer a starting point for the synthesis and utilization of this unique amino acid. Further exploration of its potential as a modulator of biological targets, such as the NMDA receptor, is warranted and holds promise for the development of novel therapeutics.

References

Application Notes and Protocols: Enzymatic Resolution of Racemic 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid oxetane scaffold can impart unique pharmacological properties to parent molecules. The synthesis of enantiomerically pure forms of this amino acid is crucial, as the biological activity of stereoisomers can differ significantly. While classical resolution methods can be employed, enzymatic kinetic resolution offers a highly selective, environmentally benign, and efficient alternative for obtaining enantiopure compounds.

This document provides a detailed, generalized protocol for the enzymatic kinetic resolution of racemic this compound. As there is a lack of specific literature for the enzymatic resolution of this particular molecule, the proposed method is based on well-established and successful lipase-catalyzed resolutions of structurally similar cyclic amino acid esters. The protocol focuses on the enantioselective hydrolysis of a suitable derivative, the N-acetyl methyl ester of this compound, using a commercially available lipase.

Principle of the Method

The proposed method is a kinetic resolution based on the enantioselective hydrolysis of the methyl ester of N-acetyl-3-aminooxetane-3-carboxylic acid catalyzed by a lipase, such as Candida antarctica lipase B (CALB). In this reaction, the enzyme preferentially catalyzes the hydrolysis of one enantiomer of the racemic substrate to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted as the methyl ester. This results in a mixture of the N-acetyl amino acid and the N-acetyl amino acid methyl ester, which can then be separated. Subsequent deprotection of the acetyl groups yields the two enantiomers of this compound.

Illustrative Data

The following table presents representative data from the lipase-catalyzed kinetic resolution of a cyclic amino acid ester, which serves as an illustrative example of the expected outcomes for the resolution of N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester.

EnzymeSubstrateSolventTemp (°C)Time (h)Conversion (%)Producte.e. (%) of Producte.e. (%) of Unreacted Substrate
Immobilized Candida antarctica Lipase B (Novozym 435)Racemic N-acetyl-azetidine-2-carboxylic acid methyl esterDiisopropyl ether3024~50(S)-N-acetyl-azetidine-2-carboxylic acid>99>99
Immobilized Candida antarctica Lipase B (Novozym 435)Racemic N-acetyl-pyrrolidine-2-carboxylic acid methyl esterToluene4048~50(S)-N-acetyl-pyrrolidine-2-carboxylic acid>98>98
Immobilized Candida antarctica Lipase B (Novozym 435)Racemic N-acetyl-piperidine-2-carboxylic acid methyl esterMethyl tert-butyl ether3536~50(S)-N-acetyl-piperidine-2-carboxylic acid>99>99

Note: This data is illustrative and based on the resolution of analogous cyclic amino acid esters. Actual results for this compound derivatives may vary and require optimization.

Experimental Protocols

Protocol 1: Synthesis of Racemic N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester

This protocol describes the preparation of the substrate for the enzymatic resolution.

Materials:

  • Racemic this compound

  • Thionyl chloride

  • Methanol (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • Suspend racemic this compound (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester hydrochloride.

  • N-Acetylation:

    • Dissolve the crude methyl ester hydrochloride in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Add pyridine (2.5 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield racemic N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether, or toluene)

  • Sodium hydroxide solution (e.g., 1 M) for pH adjustment (if necessary)

  • Ethyl acetate

  • Hydrochloric acid (e.g., 1 M)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Orbital shaker or magnetic stirrer

  • pH meter or autotitrator

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve racemic N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester (e.g., 100 mg) in a mixture of phosphate buffer (e.g., 10 mL) and an organic co-solvent (e.g., 2 mL MTBE).

    • Add the immobilized lipase (e.g., 20-50 mg, 20-50% w/w of substrate).

    • Place the vessel on an orbital shaker or use a magnetic stirrer and incubate at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.

    • Analyze the aliquots by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and the product, and the conversion. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the remaining substrate.

    • If the hydrolysis produces a carboxylic acid, the reaction progress can also be monitored by titrating the liberated acid with a standardized base solution using a pH-stat or by manual titration.

  • Work-up and Separation:

    • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.

    • Acidify the aqueous phase of the filtrate to pH 2-3 with 1 M HCl.

    • Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).

    • The unreacted (R)-N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester will be predominantly in the organic phase.

    • The product, (S)-N-acetyl-3-aminooxetane-3-carboxylic acid, will be in the aqueous phase after acidification and can be extracted into an organic solvent like ethyl acetate.

    • Separate the organic and aqueous layers.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to isolate the respective enantiomers.

    • Further purification can be achieved by column chromatography if necessary.

Protocol 3: Deprotection to Obtain Enantiopure this compound

Materials:

  • Enantiomerically enriched N-acetyl-3-aminooxetane-3-carboxylic acid or its methyl ester

  • Aqueous hydrochloric acid (e.g., 6 M)

  • Reflux apparatus

  • Ion-exchange chromatography resin (optional)

Procedure:

  • Hydrolysis:

    • Dissolve the separated, enantiomerically enriched N-acetyl amino acid or ester in 6 M HCl.

    • Heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • Remove the water and excess HCl under reduced pressure.

    • The resulting solid is the hydrochloride salt of the enantiopure this compound.

    • The free amino acid can be obtained by neutralization, for example, by using an ion-exchange resin or by careful addition of a base followed by crystallization.

Visualizations

Enzymatic_Resolution_Workflow cluster_synthesis Substrate Preparation cluster_resolution Kinetic Resolution cluster_separation Separation & Deprotection racemic_aa Racemic 3-Aminooxetane- 3-carboxylic acid esterification Esterification (MeOH, SOCl2) racemic_aa->esterification n_acetylation N-Acetylation (Ac2O, Pyridine) esterification->n_acetylation racemic_substrate Racemic N-acetyl- 3-aminooxetane-3-carboxylic acid methyl ester n_acetylation->racemic_substrate enzymatic_reaction Enzymatic Hydrolysis (Immobilized Lipase, Buffer/Co-solvent) racemic_substrate->enzymatic_reaction mixture Mixture of: (S)-N-acetyl amino acid (R)-N-acetyl amino ester enzymatic_reaction->mixture separation Extraction & Separation mixture->separation s_acid (S)-N-acetyl amino acid separation->s_acid Aqueous Phase r_ester (R)-N-acetyl amino ester separation->r_ester Organic Phase deprotection_s Acid Hydrolysis (6M HCl, Reflux) s_acid->deprotection_s deprotection_r Acid Hydrolysis (6M HCl, Reflux) r_ester->deprotection_r s_enantiomer (S)-3-Aminooxetane- 3-carboxylic acid deprotection_s->s_enantiomer r_enantiomer (R)-3-Aminooxetane- 3-carboxylic acid deprotection_r->r_enantiomer

Caption: Workflow for the enzymatic resolution of this compound.

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the strategic use of protecting groups in the synthesis of 3-Aminooxetane-3-carboxylic acid. The unique structural features of this non-proteinogenic amino acid, namely the strained oxetane ring and the bifunctional amino and carboxylic acid moieties, necessitate careful selection and implementation of orthogonal protecting group strategies to achieve successful synthetic outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into novel therapeutics to modulate physicochemical and pharmacological properties. Its synthesis requires the temporary masking of the reactive amino and carboxylic acid functionalities to prevent undesired side reactions during chain elongation or other molecular modifications. This document outlines common protecting group strategies, including detailed experimental protocols for their installation and removal, and provides quantitative data to aid in the selection of the most appropriate strategy for a given synthetic route.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy is paramount in the multi-step synthesis involving this compound. This approach allows for the selective deprotection of one functional group in the presence of the other, enabling sequential modifications without compromising the integrity of the molecule.[1][2][3] The most common orthogonal approach for amino acids involves the use of an acid-labile protecting group for the amine and a group removable by hydrogenolysis or nucleophilic attack for the carboxylic acid, or vice-versa.

A typical orthogonal protection scheme for this compound is illustrated below:

Orthogonal_Strategy cluster_protection Protection cluster_modification Selective Deprotection & Modification cluster_final_deprotection Final Deprotection Amino_Acid This compound Protected_AA N-Protected-3-aminooxetane- 3-carboxylic acid ester Amino_Acid->Protected_AA 1. Amine Protection 2. Carboxyl Protection Amine_Deprotected 3-Aminooxetane-3-carboxylic acid ester Protected_AA->Amine_Deprotected Amine Deprotection Carboxyl_Deprotected N-Protected-3-aminooxetane- 3-carboxylic acid Protected_AA->Carboxyl_Deprotected Carboxyl Deprotection Modified_Amine N-Modified Product Amine_Deprotected->Modified_Amine Peptide Coupling, Alkylation, etc. Modified_Carboxyl C-Modified Product Carboxyl_Deprotected->Modified_Carboxyl Amide Formation, Reduction, etc. Final_Product Final Deprotected Molecule Modified_Amine->Final_Product Carboxyl Deprotection Modified_Carboxyl->Final_Product Amine Deprotection

Fig. 1: Orthogonal protecting group strategy workflow.

Protecting Groups for the Amino Functionality

The most commonly employed protecting groups for the amino functionality of amino acids are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used, acid-labile protecting group.[4][5][6] Its removal is typically achieved under anhydrous acidic conditions, which are generally mild enough to not affect ester linkages or the oxetane ring.

Table 1: Summary of N-Boc Protection and Deprotection

StepReagent(s)Solvent(s)Typical Temperature (°C)Typical Time (h)Typical Yield (%)
Protection Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, Et₃N)Dioxane/H₂O, THF, CH₂Cl₂Room Temperature2 - 1290 - 98
Deprotection Trifluoroacetic acid (TFA) in CH₂Cl₂, HCl in DioxaneCH₂Cl₂, Dioxane, Ethyl Acetate0 to Room Temperature0.5 - 295 - 100

Experimental Protocol: N-Boc Protection of this compound

  • Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir the mixture until the solid dissolves.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminooxetane-3-carboxylic acid.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc protected amino acid or ester (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

N-Benzyloxycarbonyl (Cbz or Z) Protection

The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[6][7][8] This method is advantageous for substrates sensitive to strong acids.

Table 2: Summary of N-Cbz Protection and Deprotection

StepReagent(s)Solvent(s)Typical Temperature (°C)Typical Time (h)Typical Yield (%)
Protection Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, NaOH)Dioxane/H₂O, THF0 to Room Temperature2 - 485 - 95
Deprotection H₂, Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl AcetateRoom Temperature1 - 1695 - 100

Experimental Protocol: N-Cbz Protection of this compound

  • Dissolve this compound (1.0 eq) in 1 M NaOH solution and cool to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH at 8-9 by the simultaneous addition of 2 M NaOH.

  • Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Cbz-3-aminooxetane-3-carboxylic acid.

Experimental Protocol: N-Cbz Deprotection

  • Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protecting Groups for the Carboxylic Acid Functionality

Esterification is the most common method for protecting the carboxylic acid group.[9][10][11] The choice of ester depends on the desired deprotection conditions. Methyl, ethyl, and benzyl esters are frequently used.

Methyl or Ethyl Ester Protection

Methyl and ethyl esters are typically stable to the acidic conditions used for Boc deprotection but can be cleaved under basic conditions (saponification).

Table 3: Summary of Methyl/Ethyl Ester Protection and Deprotection

StepReagent(s)Solvent(s)Typical Temperature (°C)Typical Time (h)Typical Yield (%)
Protection Thionyl chloride (SOCl₂) in Methanol/Ethanol; or H₂SO₄ (cat.) in Methanol/EthanolMethanol, EthanolReflux2 - 2480 - 95
Deprotection LiOH, NaOH, or KOH in H₂O/THF or H₂O/MethanolH₂O/THF, H₂O/Methanol0 to Room Temperature1 - 1285 - 95

Experimental Protocol: Methyl Esterification (Fischer Esterification)

  • Suspend N-protected this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 - 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, until a clear solution is formed.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Benzyl Ester Protection

Benzyl esters offer the advantage of being removable by hydrogenolysis, making them orthogonal to the acid-labile Boc group.[8]

Table 4: Summary of Benzyl Ester Protection and Deprotection

StepReagent(s)Solvent(s)Typical Temperature (°C)Typical Time (h)Typical Yield (%)
Protection Benzyl bromide or Benzyl alcohol/DCC/DMAPDMF, CH₂Cl₂Room Temperature12 - 2470 - 90
Deprotection H₂, Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl AcetateRoom Temperature1 - 1695 - 100

Experimental Protocol: Benzyl Esterification

  • Dissolve N-protected this compound (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the benzyl ester.

Logical Decision-Making for Protecting Group Selection

The choice of protecting groups depends on the planned synthetic route and the stability of the intermediate and final compounds. The following diagram illustrates a simplified decision-making process.

Decision_Tree cluster_amine Amine Protection Strategy cluster_carboxyl Carboxyl Protection Strategy cluster_orthogonality_check Orthogonality Check start Start: Need to protect This compound amine_q Is the final product sensitive to strong acid? start->amine_q carboxyl_q Is the final product sensitive to hydrogenolysis? start->carboxyl_q use_cbz Use Cbz group amine_q->use_cbz Yes use_boc Use Boc group amine_q->use_boc No check Are the chosen protecting groups orthogonal? use_cbz->check use_boc->check use_ester Use Methyl/Ethyl Ester carboxyl_q->use_ester Yes use_benzyl Use Benzyl Ester carboxyl_q->use_benzyl No use_ester->check use_benzyl->check boc_benzyl Boc (acid-labile) and Benzyl Ester (hydrogenolysis) => Orthogonal check->boc_benzyl cbz_ester Cbz (hydrogenolysis) and Methyl/Ethyl Ester (base-labile) => Orthogonal check->cbz_ester boc_ester Boc (acid-labile) and Methyl/Ethyl Ester (base-labile) => Orthogonal check->boc_ester proceed Proceed with Synthesis boc_benzyl->proceed cbz_ester->proceed boc_ester->proceed

Fig. 2: Decision tree for selecting protecting groups.

Stability of the Oxetane Ring

It is crucial to consider the stability of the oxetane ring throughout the synthetic sequence. While generally stable, the strained four-membered ring can be susceptible to ring-opening under harsh acidic conditions, particularly with heating.[12] Therefore, milder deprotection conditions are always preferred. For instance, when removing a Boc group, using HCl in dioxane at room temperature might be preferable to refluxing with stronger acids. Similarly, basic hydrolysis of esters should be performed at controlled temperatures to avoid potential side reactions involving the oxetane moiety.

Conclusion

The successful synthesis and derivatization of this compound heavily rely on the judicious selection and application of protecting groups. By employing an orthogonal strategy, such as the combination of Boc/Benzyl ester or Cbz/Methyl ester, researchers can selectively manipulate the amino and carboxylic acid functionalities. The protocols provided herein serve as a guide, and optimization of reaction conditions for specific substrates is recommended to achieve the highest yields and purity. Careful consideration of the stability of the oxetane ring under various reaction conditions is essential for the successful synthesis of complex molecules incorporating this valuable building block.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminooxetane-3-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of both amino and carboxylic acid functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents. Notably, it has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential in the development of treatments for neurological disorders.[1] The incorporation of the oxetane motif can also improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[2][3]

This document provides a detailed protocol for the large-scale synthesis of this compound, suitable for producing the quantities required for preclinical studies. The described method is based on a robust and scalable route starting from commercially available oxetan-3-one.

Synthetic Strategy Overview

The presented synthesis is a two-step process commencing with the readily available oxetan-3-one. The key transformations involve a Strecker synthesis to introduce the amino and nitrile functionalities, followed by a basic hydrolysis of the nitrile to yield the final amino acid. This approach is advantageous for large-scale production due to its efficiency and the avoidance of harsh acidic conditions that could lead to the undesirable ring-opening of the strained oxetane core.[4]

Synthesis_Overview Oxetan-3-one Oxetan-3-one Commercially Available Starting Material Intermediate 3-Amino-3-cyanooxetane Key Intermediate Oxetan-3-one->Intermediate Step 1: Strecker Synthesis Final_Product This compound Target Compound Intermediate->Final_Product Step 2: Basic Hydrolysis

Caption: High-level overview of the two-step synthetic route.

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-cyanooxetane (Strecker Reaction)

This procedure outlines the formation of the aminonitrile intermediate from oxetan-3-one.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Oxetan-3-one72.06100.0 g1.39
Ammonium Chloride (NH₄Cl)53.4981.6 g1.53
Sodium Cyanide (NaCN)49.0174.8 g1.53
Ammonium Hydroxide (28-30% NH₃)35.05300 mL-
Methanol (MeOH)32.041 L-
Water (H₂O)18.02500 mL-
Dichloromethane (DCM)84.93As needed for extraction-
Sodium Sulfate (Na₂SO₄)142.04As needed for drying-

Procedure:

  • To a stirred solution of ammonium chloride (1.1 eq) in water (500 mL) in a 3L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add ammonium hydroxide (300 mL) at room temperature.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve oxetan-3-one (1.0 eq) in methanol (1 L) and add this solution to the reaction mixture while maintaining the internal temperature below 10 °C.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water (200 mL) to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-amino-3-cyanooxetane. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol describes the basic hydrolysis of the aminonitrile intermediate to the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 3-Amino-3-cyanooxetane98.10From Step 1~1.39
Sodium Hydroxide (NaOH)40.00222.4 g5.56
Water (H₂O)18.021.5 L-
Hydrochloric Acid (conc. HCl)36.46As needed for pH adjustment-
Isopropanol (IPA)60.10As needed for precipitation-

Procedure:

  • In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the crude 3-amino-3-cyanooxetane from the previous step in water (1.5 L).

  • Add sodium hydroxide (4.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. Monitor the reaction for the evolution of ammonia gas, which indicates the progress of the hydrolysis.

  • Monitor the reaction completion by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to approximately 7 with concentrated hydrochloric acid while cooling in an ice bath.

  • The product will begin to precipitate. To enhance precipitation, add isopropanol (approximately 1-2 L) and stir the resulting slurry at 0-5 °C for 2-4 hours.

  • Collect the solid product by filtration and wash the filter cake with cold isopropanol.

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.

Data Presentation

Table 1: Summary of a Representative Large-Scale Synthesis Batch

ParameterStep 1: Strecker SynthesisStep 2: HydrolysisOverall
Starting Material Oxetan-3-one3-Amino-3-cyanooxetaneOxetan-3-one
Scale 100 g~136 g (crude)100 g
Product 3-Amino-3-cyanooxetaneThis compoundThis compound
Yield (g) ~136 g (crude)105 g105 g
Yield (%) Assumed quantitative for crude~65% (over two steps)~65%
Purity (by HPLC) ->97%>97%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Workflow cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Hydrolysis & Purification S1_Start Charge Oxetan-3-one, NH4Cl, NH4OH, H2O, MeOH S1_Reaction Slow addition of NaCN solution at 0-5 °C S1_Start->S1_Reaction S1_Stir Stir at room temperature for 16-24h S1_Reaction->S1_Stir S1_Workup Aqueous workup and extraction with DCM S1_Stir->S1_Workup S1_End Concentrate to obtain crude 3-Amino-3-cyanooxetane S1_Workup->S1_End S2_Start Dissolve crude aminonitrile in NaOH solution S1_End->S2_Start Transfer crude product S2_Reaction Reflux for 24-48h S2_Start->S2_Reaction S2_Neutralize Cool and neutralize with conc. HCl to pH ~7 S2_Reaction->S2_Neutralize S2_Precipitate Precipitate with Isopropanol at 0-5 °C S2_Neutralize->S2_Precipitate S2_Filter Filter and wash with cold Isopropanol S2_Precipitate->S2_Filter S2_Dry Dry under vacuum S2_Filter->S2_Dry

Caption: Detailed workflow for the synthesis and purification.

Concluding Remarks

The provided protocol offers a reliable and scalable method for the synthesis of this compound, a key building block for preclinical drug development. The use of basic conditions for the hydrolysis step is crucial for maintaining the integrity of the oxetane ring.[4] This procedure is designed to be straightforward for implementation in a standard organic chemistry laboratory setting, enabling the production of multi-gram to kilogram quantities of the target compound with high purity.

References

3-Aminooxetane-3-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the 3-aminooxetane-3-carboxylic acid scaffold has emerged as a particularly valuable building block. Its constrained, three-dimensional structure serves as a unique bioisostere and a conformational clamp, enabling the fine-tuning of properties critical for drug efficacy and safety.

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols for its synthesis and incorporation into novel molecular entities.

Key Applications in Medicinal Chemistry

The this compound motif offers several distinct advantages in drug design:

  • Bioisosteric Replacement: The oxetane ring can serve as a polar surrogate for gem-dimethyl or carbonyl groups.[1][2] This substitution can lead to significant improvements in aqueous solubility, a crucial factor for oral bioavailability, without introducing metabolically labile sites.[1][3]

  • Metabolic Stability: The inherent stability of the oxetane ring can enhance a molecule's resistance to metabolic degradation, particularly by cytochrome P450 enzymes.[3][4] Replacing metabolically susceptible moieties with an oxetane can prolong a drug's half-life and improve its pharmacokinetic profile.[3]

  • Improved Physicochemical Properties: Introduction of the oxetane scaffold has been shown to reduce lipophilicity (LogD) and decrease plasma protein binding.[4] These modifications can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Constraint: As a rigid amino acid analogue, this compound can lock the peptide backbone into a specific conformation. This can enhance binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs).[5]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring, and specifically the this compound scaffold, can profoundly impact the properties of a lead compound. The following tables provide a comparative summary of quantitative data, highlighting the advantages of this structural motif.

Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds vs. Analogues

Compound PairModificationLogDAqueous Solubility (µg/mL)
Pair A Replacement of gem-dimethyl with oxetaneDecreased by ~0.5-1.0Increased 4- to 4000-fold[1]
Pair B Replacement of carbonyl with oxetaneGenerally decreasedOften improved[1]
Pair C Spirocyclic oxetane vs. morpholineComparable or lower lipophilicity[6]Can surpass morpholine in solubilizing ability[1]

Table 2: Impact of Oxetane on In Vitro Metabolic Stability (Human Liver Microsomes)

CompoundNon-Oxetane Analogue CLint (mL/min/kg)Oxetane-Containing Compound CLint (mL/min/kg)Fold Improvement
IDO1 Inhibitor HighSignificantly Lower[2]>10
BTK Inhibitor ModerateLow[2]3-5
mTOR Inhibitor HighLow[2]>5

Table 3: Pharmacokinetic Parameters of Fenebrutinib (BTK inhibitor)

ParameterValue
Oral Bioavailability Moderate to High
Apparent Clearance (CL/F) 19.1 L/hr[7]
Volume of Distribution (Vd) 323.8 L[7]
DDI Potential Substrate of CYP3A[8]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of the this compound scaffold.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Fenebrutinib Fenebrutinib (BTK Inhibitor) Fenebrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Mu_Opioid_Receptor_Signaling Opioid_Agonist Opioid Agonist (e.g., DAMGO) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Gi_Go Gi/o Protein MOR->Gi_Go Beta_Arrestin β-Arrestin MOR->Beta_Arrestin AC Adenylyl Cyclase Gi_Go->AC Inhibition Ion_Channels Ion Channels (K⁺, Ca²⁺) Gi_Go->Ion_Channels cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization

Caption: Mu-Opioid Receptor Signaling Pathway.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: Experimental Workflow for Solid-Phase Peptide Synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl (Oxetan-3-ylidene)acetate (Horner-Wadsworth-Emmons Reaction)

This protocol describes the synthesis of a key intermediate for the preparation of 3-substituted oxetane amino acids.[9]

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford methyl (oxetan-3-ylidene)acetate as a colorless oil.

Protocol 2: Synthesis of this compound Derivatives (Aza-Michael Addition)

This protocol outlines the addition of an amine to the activated alkene synthesized in Protocol 1.[9]

Materials:

  • Methyl (oxetan-3-ylidene)acetate

  • Amine source (e.g., benzylamine for a protected amino acid)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of methyl (oxetan-3-ylidene)acetate (1.0 eq.) in acetonitrile, add the desired amine (1.2 eq.).

  • Add DBU (0.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-aminooxetane-3-carboxylate derivative. Subsequent hydrolysis of the ester and deprotection of the amine (if applicable) will yield the final this compound.

Protocol 3: Incorporation of Fmoc-3-Aminooxetane-3-carboxylic Acid into a Tetrapeptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general procedure for the manual synthesis of a model tetrapeptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-aminooxetane-3-carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU/HATU as coupling reagents

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel, shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including Fmoc-3-aminooxetane-3-carboxylic acid.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 4: In Vitro BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the inhibitory activity of a compound containing the this compound scaffold against Bruton's tyrosine kinase.[10][11]

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Test compound (e.g., Fenebrutinib analogue)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the BTK enzyme and the test compound dilution or vehicle control.

  • Initiate Kinase Reaction: Add a solution of ATP and the peptide substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to BTK activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Mu-Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor.[12]

Materials:

  • Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells)

  • Radioligand: [³H]DAMGO (a selective mu-opioid agonist)

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist)

  • Test compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of the test compound in incubation buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • Incubation buffer

    • Test compound at various concentrations

    • [³H]DAMGO at a fixed concentration (typically near its Kd)

    • Cell membrane preparation

    • For determining non-specific binding, add a high concentration of naloxone (e.g., 10 µM) instead of the test compound.

    • For determining total binding, add incubation buffer instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols: Incorporation of 3-Aminooxetane-3-carboxylic Acid to Modulate Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids into peptides is a powerful tool for modulating their pharmacological properties. 3-Aminooxetane-3-carboxylic acid (AOC), a conformationally constrained amino acid, offers a unique approach to refining peptide structure and function. The rigid oxetane ring system introduces a significant conformational bias, which can pre-organize the peptide backbone, enhance receptor binding affinity, and improve metabolic stability. This document provides detailed application notes and protocols for the incorporation of AOC into peptides to control their three-dimensional structure and enhance their therapeutic potential. While specific quantitative data for AOC-containing peptides is emerging, we present representative data from closely related oxetane-containing peptidomimetics to illustrate the expected outcomes.

Modulating Peptide Conformation with this compound

The incorporation of this compound (AOC) into a peptide sequence introduces a rigid four-membered ring into the backbone. This structural constraint limits the rotational freedom around the φ and ψ dihedral angles, effectively acting as a "conformational lock." This property can be leveraged to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. By replacing a native amino acid with AOC, researchers can stabilize a desired bioactive conformation, potentially leading to increased potency and selectivity.

Conformational Modulation by AOC Incorporation Unstructured_Peptide Flexible Peptide Chain AOC_Incorporation Incorporate This compound (AOC) Unstructured_Peptide->AOC_Incorporation Structured_Peptide Conformationally Constrained Peptide (e.g., β-turn) AOC_Incorporation->Structured_Peptide Increased_Potency Enhanced Receptor Binding and Potency Structured_Peptide->Increased_Potency Improved_Stability Increased Proteolytic Resistance Structured_Peptide->Improved_Stability

Caption: Incorporation of AOC to induce a defined peptide conformation.

Data Presentation

The following tables summarize representative quantitative data for peptides containing oxetane modifications. It is important to note that this data is derived from studies on peptides containing oxetane-based amino acids that are structurally analogous to AOC. The actual values for a specific AOC-containing peptide will vary depending on the sequence and the position of the modification.

Table 1: Representative ¹H NMR Chemical Shift Data for an Oxetane-Containing Peptide.

ProtonChemical Shift (ppm) in CDCl₃
Oxetane CH₂ (a)4.85 (d, J = 7.5 Hz)
Oxetane CH₂ (b)4.70 (d, J = 7.5 Hz)
Flanking Residue NH7.20 (d, J = 8.0 Hz)
Flanking Residue CαH4.50 (m)

Data is illustrative and based on published spectra of similar oxetane-containing peptidomimetics.

Table 2: Representative Proteolytic Stability Data.

PeptideModificationHalf-life (t½) in Human Serum (min)
Native PeptideNone15
Oxetane-modified PeptideOxetane amino acid substitution> 240

This data illustrates the expected significant increase in stability upon incorporation of an oxetane moiety, which sterically hinders protease access to the peptide backbone.

Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AOC-Containing Peptides

This protocol outlines the manual solid-phase synthesis of a target peptide containing a single AOC residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-AOC-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-AOC-OH:

    • Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.

    • Pre-activate Fmoc-AOC-OH (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF.

    • Add the activated Fmoc-AOC-OH solution to the deprotected resin and shake for 2-4 hours. A second coupling may be performed to ensure complete reaction.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the crude peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

SPPS Workflow for AOC-Peptide Synthesis Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid / Fmoc-AOC-OH Coupling (DIC/Oxyma or HATU) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Wash1->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection Final AA coupled Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) & Characterization (MS) Cleavage->Purification End End: Pure AOC-Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for AOC peptides.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol describes the general steps for analyzing the conformation of an AOC-containing peptide in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Purified AOC-containing peptide

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR spectrometer (≥ 500 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the general features of the peptide, including the chemical shifts of the amide protons, which can indicate hydrogen bonding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's three-dimensional structure. Look for NOEs between the AOC residue and its neighbors to define the local conformation.

    • HSQC (Heteronuclear Single Quantum Coherence): If using ¹³C and ¹⁵N labeled peptides, an HSQC spectrum can be used to resolve overlapping proton signals.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Identify key NOE cross-peaks that define the peptide's secondary structure. For example, a strong NOE between the NH of residue i+1 and the CαH of residue i is indicative of a turn-like conformation.

    • Analyze the coupling constants (e.g., ³J(HN,Hα)) to gain further information about the backbone dihedral angles.

    • Use the collected NMR restraints to calculate a three-dimensional structure of the peptide using molecular modeling software.

Protocol 3: Proteolytic Stability Assay

This protocol outlines an in vitro assay to determine the stability of an AOC-containing peptide in the presence of proteases, such as those found in human serum.

Materials:

  • Purified AOC-containing peptide and a corresponding native peptide control

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile with 1% TFA)

  • Incubator or water bath at 37°C

  • HPLC-MS system

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the AOC-containing peptide and the native control peptide in PBS.

  • Incubation:

    • Pre-warm the human serum to 37°C.

    • Add the peptide stock solution to the serum to a final concentration of 10-100 µM.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant for analysis.

  • HPLC-MS Analysis:

    • Analyze the supernatant by HPLC-MS to separate the intact peptide from any degradation products.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in human serum by fitting the data to a first-order decay curve.

Proteolytic Stability Assay Workflow Start Start: Peptide in Serum Incubation Incubate at 37°C Start->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (Acetonitrile/TFA) Time_Points->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analysis Analyze Supernatant by HPLC-MS Centrifuge->Analysis Calculate Calculate Half-life (t½) Analysis->Calculate End End: Stability Profile Calculate->End

Application Notes and Protocols for Novel Reactions of 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel synthetic methodologies utilizing 3-Aminooxetane-3-carboxylic acid and its derivatives. The unique strained ring system of the oxetane motif offers significant advantages in medicinal chemistry, including the ability to fine-tune physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] this compound, a structural analog of glycine, has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, making its derivatives highly valuable for drug discovery campaigns.[3]

The following sections detail key reaction classes, provide step-by-step protocols, summarize reaction data, and illustrate experimental workflows.

Application Note 1: Synthesis of Substituted Oxetane Derivatives via Aza-Michael Addition

The nucleophilic character of amines can be exploited for the synthesis of complex amino acid derivatives. This protocol describes the aza-Michael addition of a protected amine to an activated oxetane-containing acceptor, methyl 2-(oxetan-3-ylidene)acetate, to generate novel substituted 3-aminooxetane structures. This method is foundational for creating building blocks for peptide synthesis and other complex molecules.

Experimental Protocol: Aza-Michael Addition

Objective: To synthesize methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate.

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate (starting material)

  • 3-N-Boc-aminoazetidine hydrochloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add 3-N-Boc-aminoazetidine hydrochloride (1.1 eq).

  • Add DBU (1.5 eq) to the mixture.

  • Heat the reaction mixture to 45 °C and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.[3]

  • Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Workflow for Aza-Michael Addition

Workflow for Aza-Michael Addition cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product & Analysis Start1 Methyl 2-(oxetan- 3-ylidene)acetate Reaction DBU, Acetonitrile 45 °C, 24 h Start1->Reaction Start2 3-N-Boc-aminoazetidine hydrochloride Start2->Reaction Workup Workup & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted 3-Aminooxetane Derivative Purification->Product Analysis NMR, HRMS Product->Analysis

Caption: General workflow for synthesizing substituted aminooxetanes.

Application Note 2: Decarboxylative Cross-Coupling for C-C Bond Formation

A powerful strategy for functionalizing the 3-position of the oxetane ring involves decarboxylative cross-coupling. This approach utilizes the carboxylic acid group as a disposable handle to generate a radical intermediate, which can then be coupled with various partners. Photoredox and nickel dual catalysis enables the synthesis of 3-aryl-3-aminooxetanes from the corresponding amino acids, tolerating a wide range of functional groups.[4]

Experimental Protocol: Photoredox/Nickel Dual Catalyzed Arylation

Objective: To synthesize 3-aryl-3-aminooxetane derivatives from this compound and aryl halides.

Materials:

  • This compound derivative (e.g., N-protected) (1.0 eq)

  • Aryl halide (e.g., aryl bromide) (1.2 eq)

  • Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Nickel catalyst (e.g., NiBr₂·glyme) (5-10 mol%)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) (10-15 mol%)

  • Base (e.g., Cs₂CO₃ or an organic base)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

  • Schlenk flask or reaction vial sealed with a septum

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected this compound, aryl halide, photoredox catalyst, nickel catalyst, ligand, and base to a Schlenk flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and place it on a magnetic stirrer.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the 3-aryl-3-aminooxetane product.[4]

Data Summary: Decarboxylative Coupling Yields
EntryAryl Halide PartnerCatalyst SystemYield (%)Reference
14-BromobenzonitrileIr(ppy)₃ / NiCl₂·glyme / dtbbpy75
24-BromoacetophenoneIr(ppy)₃ / NiCl₂·glyme / dtbbpy82
3Methyl 4-bromobenzoateIr(ppy)₃ / NiCl₂·glyme / dtbbpy68
42-BromopyridineIr(ppy)₃ / NiCl₂·glyme / dtbbpy55
(Note: Yields are representative and may vary based on specific substrates and optimized conditions.)

Decarboxylative Cross-Coupling Pathway

Decarboxylative Cross-Coupling Catalytic Cycle cluster_PC Photoredox Cycle cluster_Ni Nickel Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue Light (hν) PC_star->PC SET Oxetane_Acid R-COOH (Oxetane Amino Acid) Radical Oxetane Radical (R•) PC_star->Radical Single Electron Transfer (SET) Oxetane_Acid->Radical Oxidation & -CO₂ Ni0 Ni(0)L Complex Radical->Ni0 Radical Capture Ni_II R-Ni(II)(Ar)L Ni0->Ni_II Oxidative Addition Ni_II->Ni0 Regeneration Product Coupled Product (R-Ar) Ni_II->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Ni_II

Caption: Dual catalytic cycle for decarboxylative arylation.

Application Note 3: [3+2] Annulation for Heterocycle Synthesis

3-Aminooxetanes can function as versatile 1,3-amphoteric molecules, enabling powerful intermolecular [3+2] annulation reactions. This reactivity allows for the convergent synthesis of valuable and complex heterocyclic scaffolds, such as γ-lactams, from simple, polarized π-systems. This strategy opens new avenues for creating diverse molecular libraries for drug screening.[1][5]

Experimental Protocol: Synthesis of γ-Lactams via [3+2] Annulation

Objective: To synthesize γ-lactams from 3-aminooxetanes and siloxy alkynes.

Materials:

  • N-protected 3-aminooxetane (1.0 eq)

  • Siloxy alkyne (1.2 eq)

  • Indium(III) triflate (In(OTf)₃) (5 mol%)

  • Diphenyl phosphate (10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Reaction vial with a screw cap

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the N-protected 3-aminooxetane, indium(III) triflate, and diphenyl phosphate.

  • Add anhydrous DCM, followed by the siloxy alkyne.

  • Seal the vial and stir the mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 12-48 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the resulting crude material via flash column chromatography to obtain the desired γ-lactam.[1]

Critical Considerations: Stability of the Oxetane Ring

The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions. However, it displays considerable stability under a variety of other synthetic transformations.[6]

  • Acidic Conditions: Strong acids (e.g., HCl) can lead to decomposition. Esterification reactions should avoid strongly acidic catalysts.[6]

  • Basic Conditions: The oxetane core is generally stable under basic conditions. Ester hydrolysis (saponification) with bases like NaOH or LiOH proceeds efficiently without ring-opening.[6]

  • Thermal Stability: Caution is advised when heating reactions containing oxetane-carboxylic acids, as they have been shown to isomerize into lactones, sometimes even at room temperature over time.[2][7] This isomerization can dramatically lower reaction yields.[2]

  • Reductive/Oxidative Conditions: Many standard reduction (e.g., NaBH₄ for ketones) and oxidation (e.g., KMnO₄ for alkyl groups) conditions are well-tolerated. However, harsh reducing agents like LiAlH₄ have been reported to cause decomposition at elevated temperatures.[6]

Logical Diagram of Oxetane Core Stability

General Stability of the 3-Substituted Oxetane Core cluster_stable Generally Stable Conditions cluster_caution Conditions Requiring Caution cluster_unstable Generally Unstable Conditions Oxetane Oxetane Core Basic Basic Hydrolysis (NaOH, LiOH) Oxetane->Basic Mild_Acid Mild Lewis Acids (In(OTf)₃) Oxetane->Mild_Acid Nucleophilic Nucleophilic Substitution Oxetane->Nucleophilic Palladium Pd-Catalyzed Cross-Coupling Oxetane->Palladium Oxidation Mild Oxidation (KMnO₄) Oxetane->Oxidation Heating Heating (Risk of Isomerization) Oxetane->Heating Harsh_Reduction Harsh Reduction (LiAlH₄) Oxetane->Harsh_Reduction Strong_Acid Strong Brønsted Acids (HCl, H₂SO₄) Oxetane->Strong_Acid

Caption: Stability of the oxetane core under various reaction types.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminooxetane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors throughout the synthetic sequence. The primary causes can be categorized as follows:

  • Instability of the Oxetane Ring: The four-membered oxetane ring is inherently strained and susceptible to ring-opening, especially under acidic conditions.[1][2]

  • Suboptimal Reaction Conditions: Each step of the synthesis has critical parameters that, if not optimized, can lead to poor conversion and the formation of side products.

  • Impurity of Starting Materials: The purity of starting materials, such as 3-oxetanone, is crucial for the success of the subsequent reactions.

  • Product Instability: The final product, this compound, can be unstable under certain conditions and may isomerize to form lactones, particularly with heating or prolonged storage at room temperature.[3]

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • pH Control: Maintain neutral or basic conditions whenever possible to avoid acid-catalyzed ring-opening of the oxetane.[1]

    • Temperature: Avoid excessive heating, as it can promote side reactions and decomposition of both intermediates and the final product.

    • Inert Atmosphere: For reactions sensitive to air or moisture, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Starting Material Purity:

    • Verify the purity of your starting materials (e.g., by NMR or GC-MS) before use.

    • If necessary, purify the starting materials through distillation or chromatography.

  • Monitor Reaction Progress:

    • Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Q2: I am performing a Horner-Wadsworth-Emmons (HWE) reaction on 3-oxetanone and getting a low yield of the desired α,β-unsaturated oxetane. What could be the issue?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is a critical step in one of the common synthetic routes to this compound.[4][5] Low yields in this step are often traced back to the following:

  • Base Selection and Handling: The choice and handling of the base are critical for the deprotonation of the phosphonate ester.

  • Reaction Temperature: Temperature control is important for the stability of the ylide and the subsequent reaction with the ketone.

  • Purity of Reagents: The purity of 3-oxetanone and the phosphonate reagent is essential.

Troubleshooting Steps:

Potential Cause Troubleshooting Suggestion Reference
Inefficient Deprotonation Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and properly handled to avoid deactivation by moisture.[6][7]
Ylide Decomposition Perform the deprotonation and subsequent reaction at low temperatures (e.g., 0 °C to room temperature) to ensure the stability of the phosphonate carbanion.[4]
Side Reactions of 3-Oxetanone Add the 3-oxetanone solution slowly to the pre-formed ylide to minimize self-condensation or other side reactions.
Incomplete Reaction Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.[4]

Q3: My aza-Michael addition to the α,β-unsaturated oxetane ester is resulting in multiple products and a low yield of the desired 3-aminooxetane intermediate. How can I improve this?

A3: The aza-Michael addition introduces the crucial amino group. The formation of multiple products and low yields can be due to several factors:

  • Choice of Amine Source: The nature of the amine and any protecting groups can influence its nucleophilicity and steric hindrance.

  • Catalyst/Base: The choice of catalyst or base is crucial for promoting the conjugate addition without causing side reactions.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and selectivity.

Troubleshooting Steps:

Potential Cause Troubleshooting Suggestion Reference
Low Reactivity of Amine Use a less sterically hindered amine or a more nucleophilic amine source. If using an amine salt, ensure a suitable base is used to generate the free amine in situ.[6]
Side Reactions Use a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the reaction.[4] Avoid strong bases that could lead to ester hydrolysis or other side reactions.[6]
Poor Selectivity Optimize the reaction temperature. Running the reaction at a slightly elevated temperature (e.g., 45 °C) may improve the rate, but excessively high temperatures should be avoided.[4]
Solvent Effects Use an aprotic polar solvent like acetonitrile or THF to facilitate the reaction.[6]

Q4: I am having difficulty with the final hydrolysis of the ester and/or removal of the protecting group to obtain this compound. What are the best practices?

A4: The final deprotection and hydrolysis steps can be challenging due to the potential for ring-opening of the oxetane under harsh conditions.

Troubleshooting Steps:

  • Avoid Strong Acidic Conditions: As the oxetane ring is sensitive to acid, avoid strong acidic conditions for hydrolysis or deprotection.[1]

  • Use Basic Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol) is generally the preferred method for ester hydrolysis.[1]

  • Careful pH Adjustment: During the workup, carefully neutralize the reaction mixture to the isoelectric point of the amino acid to induce precipitation and maximize recovery. Avoid making the solution strongly acidic.

  • Protecting Group Removal: For Boc-protecting groups, while acidic conditions are typically used, careful selection of the acid (e.g., trifluoroacetic acid in dichloromethane) and strict temperature control (e.g., 0 °C to room temperature) are necessary to minimize ring-opening.

Experimental Protocols

Below are detailed methodologies for key experiments in a common synthetic route to this compound.

Protocol 1: Horner-Wadsworth-Emmons Olefination of 3-Oxetanone

This protocol describes the synthesis of methyl 2-(oxetan-3-ylidene)acetate.[4][5]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 3-Oxetanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 3-oxetanone (1.2 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate. A reported yield for this step is 73%.[4]

Protocol 2: Aza-Michael Addition

This protocol describes the addition of an amine to methyl 2-(oxetan-3-ylidene)acetate.[4]

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • Amine source (e.g., ammonia, benzylamine, or a protected amine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and the desired amine (1.1 eq) in anhydrous acetonitrile.

  • Add a catalytic amount of DBU (e.g., 0.1 eq).

  • Stir the reaction mixture at a specified temperature (e.g., 45 °C) for 24 hours or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3-aminooxetane intermediate.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the key synthetic steps.

Step Reactants Base/Catalyst Solvent Temp. Time Yield Reference
HWE Olefination 3-Oxetanone, Methyl 2-(dimethoxyphosphoryl)acetateNaHTHF0 °C to RT12-16 h~73%[4]
Aza-Michael Addition Methyl 2-(oxetan-3-ylidene)acetate, N-Boc-aminoazetidine HClDBUAcetonitrile45 °C24 h71%[6]
Strecker Synthesis 3-Oxetanone, Dibenzylamine, TMSCN-Dichloromethane0 °C to RT12-24 hNot reported[4]

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting guide.

Synthetic_Workflow cluster_start Starting Material cluster_hwe Step 1: HWE Olefination cluster_intermediate Intermediate cluster_michael Step 2: Aza-Michael Addition cluster_protected Protected Intermediate cluster_deprotection Step 3: Deprotection/Hydrolysis cluster_final Final Product 3-Oxetanone 3-Oxetanone HWE Horner-Wadsworth-Emmons Reaction 3-Oxetanone->HWE Phosphonate Ylide UnsaturatedEster Methyl 2-(oxetan-3-ylidene)acetate HWE->UnsaturatedEster Michael Aza-Michael Addition UnsaturatedEster->Michael Amine Source ProtectedAA Protected 3-Aminooxetane Ester Michael->ProtectedAA Deprotection Hydrolysis & Deprotection ProtectedAA->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound from 3-oxetanone.

Troubleshooting_Low_Yield Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Purify->CheckConditions OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Suboptimal Temp. OptimizeBase Optimize Base/ Catalyst CheckConditions->OptimizeBase Suboptimal Base CheckWorkup Review Workup & Purification CheckConditions->CheckWorkup Optimized OptimizeTemp->CheckWorkup OptimizeBase->CheckWorkup AdjustpH Adjust pH During Extraction/Precipitation CheckWorkup->AdjustpH Losses During Workup CheckStability Consider Product Instability CheckWorkup->CheckStability No Obvious Losses AdjustpH->CheckStability Storage Store Product at Low Temperature CheckStability->Storage Degradation Observed End End CheckStability->End No Degradation Storage->End Re-evaluate Yield

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

improving the yield of 3-Aminooxetane-3-carboxylic acid multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Aminooxetane-3-carboxylic Acid

Welcome to the technical support center for the multi-step synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this synthesis and improve overall yield.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is consistently low. What are the most common steps for yield loss?

A1: Low overall yield is a frequent issue. The most critical steps prone to yield loss are typically the oxetane ring formation and any step involving harsh reaction conditions, particularly strong acids. The strained oxetane ring is susceptible to opening, and some intermediates, like oxetane-carboxylic acids, can be unstable and isomerize into lactones upon heating or even during storage at room temperature.[1][2] Optimizing protection group strategy and purification methods for each step is crucial.

Q2: I'm observing a significant ring-opened byproduct. How can I prevent the cleavage of the oxetane ring?

A2: The oxetane ring is sensitive to acidic conditions.[3] Avoid strong acids wherever possible. For instance, during the deprotection of a Boc-amino group, standard strong acid conditions (like neat TFA) can lead to significant ring cleavage. Opt for milder acidic conditions or choose a protecting group that can be removed under neutral or basic conditions (e.g., Cbz group removed by hydrogenolysis, or Fmoc group removed by piperidine).[3][4] When performing ester hydrolysis, use basic conditions (e.g., NaOH or LiOH), which are well-tolerated by the oxetane core.[3]

Q3: My oxetane-3-carboxylic acid intermediate appears to degrade over time, leading to poor yields in the next step. What is happening?

A3: Many oxetane-carboxylic acids are inherently unstable and can isomerize into lactone byproducts.[1][2] This process can occur even when stored at room temperature or when slightly heated, which can dramatically lower reaction yields.[1][2] It is highly recommended to use the carboxylic acid intermediate immediately after synthesis and purification. If storage is necessary, it should be for a short duration at low temperatures under an inert atmosphere.

Q4: What is the most effective protecting group strategy for this synthesis?

A4: An orthogonal protecting group strategy is essential. This means the protecting groups for the amine and the carboxylic acid can be removed under different conditions without affecting each other or the sensitive oxetane ring. A common strategy involves:

  • Amine Protection: A Boc (tert-butyloxycarbonyl) group is common but requires acidic removal. A Cbz (carboxybenzyl) group, which is removed by neutral hydrogenolysis, is often a safer choice for the oxetane core.

  • Carboxylic Acid Protection: A methyl or ethyl ester can be hydrolyzed under basic conditions. A benzyl ester can be removed simultaneously with a Cbz group via hydrogenolysis.[5]

Q5: Purification of the final product is difficult due to persistent impurities. What are the likely contaminants?

A5: Common impurities include ring-opened byproducts, diastereomers if chiral centers are present and not controlled, and starting materials from incomplete reactions. If a deprotection step was the final step, residual protecting group fragments might also be present. Recrystallization from a suitable solvent system, like boiling water, or column chromatography are common purification methods.[6] Careful monitoring of each reaction step by TLC or LC-MS can help identify the source of impurities early on.

Troubleshooting Guide by Synthetic Stage

This guide addresses specific issues that may arise during the key stages of a common synthetic route starting from a 3-hydroxymethyl-3-substituted oxetane.

Stage 1: Oxidation of 3-Hydroxymethyl Oxetane to Oxetane-3-Carboxylic Acid
  • Issue: Low yield or incomplete reaction.

  • Potential Cause: Inefficient oxidant or harsh reaction conditions leading to side products. For example, direct reduction of carboxylic acids to primary alcohols with reagents like LiAlH4 can be low-yielding and cause decomposition at elevated temperatures.[3]

  • Solution: Catalytic oxidation using oxygen in an aqueous alkaline medium with a palladium and/or platinum catalyst is a high-yield method.[7] This process is efficient and generally avoids harsh conditions that could compromise the oxetane ring.

  • Experimental Protocol: See Protocol 1.

Stage 2: Amine Introduction & Protection
  • Issue: Difficulty in introducing the amino group or low yields during protection.

  • Potential Cause: Steric hindrance at the 3-position of the oxetane ring. The choice of aminating agent and reaction conditions is critical.

  • Solution: A common route involves converting the carboxylic acid to an acyl azide (Curtius rearrangement) which then rearranges to an isocyanate that can be trapped by a protected alcohol (e.g., t-butanol to form the Boc-protected amine). Ensure anhydrous conditions for these steps.

Stage 3: Deprotection of Amino and Carboxyl Groups
  • Issue: Cleavage of the oxetane ring during deprotection.

  • Potential Cause: Use of strong acids (e.g., HCl, TFA) to remove an acid-labile protecting group like Boc.[3]

  • Solution:

    • Use Milder Conditions: If removing a Boc group, use milder acidic conditions (e.g., dilute HCl in an organic solvent, or TFA at low temperatures for a short duration).

    • Orthogonal Protecting Groups: Employ protecting groups that are not acid-labile. A Cbz group on the amine and a benzyl ester on the acid can both be removed in a single step via catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and efficient method that preserves the oxetane ring.

Data Presentation: Optimizing the Oxidation of 3-Hydroxymethyl-Oxetanes

The oxidation of 3-ethyl-3-hydroxymethyl-oxetane to 3-ethyl-oxetane-3-carboxylic acid is a critical step. The following table summarizes yield data based on different catalytic conditions, adapted from patent literature.[7]

Catalyst SystemTemperature (°C)Reaction Time (min)Oxygen Uptake (mol/mol)Yield (%)
Pt/C (5%)801801.098.9
Pt/C (5%) with Bi(NO₃)₃80901.099.7
Pd/C (5%)801201.097.0
Pt/C (5%)503600.9794.0

Detailed Experimental Protocols

Protocol 1: Catalytic Oxidation of 3-ethyl-3-hydroxymethyl-oxetane[7]

  • A mixture of 3-ethyl-3-hydroxymethyl-oxetane (0.1 mol), water (100 ml), and 5% platinum on carbon (2.0 g) is prepared in a reaction vessel.

  • The mixture is heated to 80°C.

  • A 33% strength aqueous sodium hydroxide solution is added dropwise to maintain a pH of 9.

  • Oxygen is passed through the reaction mixture at a rate of 5 liters/hour with vigorous stirring.

  • The reaction progress is monitored by the total uptake of oxygen. The reaction is stopped after approximately 1.0 mol of oxygen per mol of starting material has been consumed (approx. 3 hours).

  • The catalyst is filtered off, and the aqueous solution is acidified to pH 1 with 50% sulfuric acid.

  • The product, 3-ethyl-oxetane-3-carboxylic acid, is extracted with diethyl ether.

  • The solvent is removed under reduced pressure to yield the final product.

Visualizations

// Nodes Start [label="3,3-disubstituted\nDiol Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization\n(e.g., Williamson Ether Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxymethyl [label="3-Hydroxymethyl-\n3-R-Oxetane", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., Pt/C, O2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CarboxylicAcid [label="3-R-Oxetane-\n3-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Amine Introduction\n(e.g., Curtius Rearrangement)", fillcolor="#FBBC05", fontcolor="#202124"]; ProtectedAmine [label="Protected\n3-Amino-3-R-Oxetane-\n3-Carboxylic Acid Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Final Deprotection\n(e.g., Hydrogenolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="3-Amino-3-R-Oxetane-\n3-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cyclization; Cyclization -> Hydroxymethyl; Hydroxymethyl -> Oxidation; Oxidation -> CarboxylicAcid; CarboxylicAcid -> Activation; Activation -> ProtectedAmine; ProtectedAmine -> Deprotection; Deprotection -> FinalProduct; } DOT Caption: General synthetic workflow for this compound.

// Nodes Problem [label="Low Yield / Ring-Opened Byproduct\nObserved in Deprotection Step?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; CheckConditions [label="Was a strong acid used?\n(e.g., neat TFA, conc. HCl)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; AcidSolution [label="Use milder acidic conditions:\n- Dilute TFA or HCl\n- Lower temperature\n- Shorter reaction time", fillcolor="#F1F3F4", fontcolor="#202124"]; NoAcid [label="Was a different method used?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; ChangeStrategy [label="Adopt Orthogonal Strategy:\n- Use Cbz/Benzyl groups\n- Deprotect via Hydrogenolysis (H₂, Pd/C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OtherIssue [label="Investigate other issues:\n- Purity of starting material\n- Catalyst poisoning\n- Reaction temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Problem -> CheckConditions [label=" Yes "]; CheckConditions -> AcidSolution [label=" Yes "]; CheckConditions -> NoAcid [label=" No "]; NoAcid -> ChangeStrategy [label=" Yes "]; NoAcid -> OtherIssue [label=" No "]; } DOT Caption: Troubleshooting decision tree for oxetane ring instability.

// Nodes Main [label=" Orthogonal Protection Strategy | Goal: Selective deprotection without ring opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="{Amine Protection |{ Cbz Group (Recommended)| Boc Group (Caution)}}", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="{Carboxylic Acid Protection |{ Benzyl Ester (Recommended)| Methyl/Ethyl Ester}}", fillcolor="#F1F3F4", fontcolor="#202124"]; Removal [label="Deprotection Methods", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; H2 [label="Hydrogenolysis (H₂, Pd/C)\nRemoves Cbz and Benzyl\n(Neutral, Safe for Ring)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis (LiOH)\nRemoves Methyl/Ethyl Esters\n(Safe for Ring)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidic [label="Acid Hydrolysis (TFA)\nRemoves Boc\n(Risk of Ring Opening!)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Main -> Amine; Main -> Acid; Amine -> Removal [style=invis]; Acid -> Removal [style=invis]; Removal -> H2; Removal -> Base; Removal -> Acidic; } DOT Caption: Logic diagram for selecting an orthogonal protection strategy.

References

Technical Support Center: Purification of 3-Aminooxetane-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Aminooxetane-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its derivatives?

A1: The main challenges stem from the bifunctional nature of the molecule (amino and carboxylic acid groups) and the potential instability of the oxetane ring. Key issues include:

  • Zwitterionic Nature: The presence of both acidic and basic functional groups can lead to poor solubility in common organic solvents and streaking during chromatography.

  • Oxetane Ring Instability: The four-membered oxetane ring can be susceptible to opening under strongly acidic or basic conditions, and at elevated temperatures, potentially leading to unwanted byproducts.[1]

  • High Polarity: The compound's polarity can make it challenging to elute from normal-phase silica gel and may require highly polar solvent systems or reverse-phase chromatography.

  • Amphoteric Character: Its ability to react as both an acid and a base can complicate acid-base extraction procedures.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities. Commonly used methods include:

  • Recrystallization: Effective for obtaining high-purity crystalline material, especially for the free amino acid.

  • Column Chromatography: Versatile for separating the target compound from impurities with different polarities. Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be employed.

  • Acid-Base Extraction: A useful initial purification step to separate the amphoteric product from neutral or exclusively acidic/basic impurities.

Q3: How can I monitor the purity of my sample during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For these polar compounds, a polar mobile phase is typically required. Visualization can be achieved using UV light if the molecule or impurities have a chromophore, or more commonly with staining agents like potassium permanganate or ninhydrin (for the primary amine). High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer (LC-MS), can provide more quantitative purity analysis.

Q4: My N-Boc protected this compound derivative is difficult to purify by standard silica gel chromatography. What can I do?

A4: N-Boc protection reduces the polarity of the amino group, which can improve solubility in organic solvents. However, the carboxylic acid still presents a challenge. Consider the following:

  • Acidified Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1-1%), to the eluent can protonate the carboxylic acid, reducing its interaction with the silica gel and improving peak shape.[2][3]

  • Reverse-Phase Chromatography: This is often a better choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a TFA modifier, can provide excellent separation.[2][4]

  • Esterification: Temporarily converting the carboxylic acid to an ester can significantly decrease its polarity, making it much more amenable to standard silica gel chromatography. The ester can then be hydrolyzed to regenerate the carboxylic acid after purification.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Suggested Solution(s)
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture. - Ensure the cooling process is slow and undisturbed to allow for proper crystal lattice formation. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Low or no crystal formation upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not saturated.- Use a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature. - Evaporate some of the solvent to increase the concentration of the compound and then cool again.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used initially.- Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is discolored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.
Column Chromatography
Problem Potential Cause Suggested Solution(s)
Compound streaks or does not elute from a silica gel column. The zwitterionic nature of the free amino acid or the polarity of the carboxylic acid group is causing strong interaction with the silica.- For the free amino acid, consider using reverse-phase chromatography. - For derivatives with a free carboxylic acid, add a small percentage of acetic acid or TFA to the mobile phase.[2][3] - For derivatives with a free amine, add a small percentage of a volatile base like triethylamine or ammonia to the mobile phase. - If both functional groups are present and unprotected, reverse-phase chromatography is generally the better option.[4]
Poor separation of the product from a polar impurity. The chosen mobile phase is not providing adequate resolution.- Try a different solvent system. For normal phase, consider gradients of dichloromethane/methanol or ethyl acetate/methanol.[3] - Switch to reverse-phase chromatography for better separation of polar compounds.
Product appears to decompose on the column. The oxetane ring may be sensitive to the acidic nature of the silica gel.- Use deactivated or neutral silica gel. - Consider using a different stationary phase like alumina (basic or neutral). - Minimize the time the compound spends on the column by using flash chromatography techniques.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Deionized water

  • Isopropanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any remaining water-soluble impurities.

  • Dry the purified crystals under vacuum.

Quantitative Data Summary (Illustrative):

ParameterValue
Starting Material10.0 g crude solid
Recrystallization Solvent~50 mL Deionized Water
Washing Solvent2 x 10 mL cold Isopropanol
Yield7.5 g (75%)
Purity (by HPLC)>99%
Protocol 2: Flash Chromatography of N-Boc-3-Aminooxetane-3-carboxylic Acid Ethyl Ester

Objective: To purify N-Boc-3-Aminooxetane-3-carboxylic acid ethyl ester from non-polar and slightly more polar impurities.

Materials:

  • Crude N-Boc-3-Aminooxetane-3-carboxylic acid ethyl ester

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Compressed air or pump for flash chromatography

  • Collection tubes

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Carefully load the dried, adsorbed product onto the top of the packed column.

  • Begin elution with a non-polar mobile phase (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities.

  • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired product.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary (Illustrative):

ParameterValue
Starting Material5.0 g crude oil
Stationary Phase100 g Silica Gel
Mobile Phase Gradient10% to 50% Ethyl Acetate in Hexanes
Elution Volume~500 mL
Yield4.0 g (80%)
Purity (by ¹H NMR)>98%

Visualizations

Experimental Workflow: General Purification Strategy

G cluster_0 Initial Assessment cluster_1 Purification Options cluster_2 Final Product start Crude Product tlc TLC/LC-MS Analysis start->tlc extraction Acid-Base Extraction tlc->extraction Amphoteric product with neutral/acidic/basic impurities recrystallization Recrystallization tlc->recrystallization Crystalline solid chromatography Column Chromatography tlc->chromatography Complex mixture or non-crystalline solid purity_check Purity Analysis (HPLC, NMR) extraction->purity_check recrystallization->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: General workflow for the purification of this compound and its derivatives.

Signaling Pathway: Modulation of the NMDA Receptor

This compound acts as a structural analog of glycine and modulates the N-methyl-D-aspartate (NMDA) receptor.[5] The activation of the NMDA receptor is a critical process in synaptic plasticity and requires the binding of both the neurotransmitter glutamate and a co-agonist, which is typically glycine or D-serine.[6][7][8] this compound is thought to interact with the glycine binding site on the GluN1 subunit of the NMDA receptor.[9]

Caption: Modulation of the NMDA receptor by this compound at the glycine co-agonist site.

References

Technical Support Center: Coupling of 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminooxetane-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The coupling of this compound presents challenges primarily due to two factors:

  • Steric Hindrance: As an α,α-disubstituted amino acid, the quaternary carbon atom adjacent to the carboxylic acid and amino group creates significant steric hindrance. This can slow down the rate of amide bond formation, leading to incomplete reactions and the formation of side products.

  • Oxetane Ring Strain: The four-membered oxetane ring is strained and can be susceptible to ring-opening or isomerization under certain reaction conditions, particularly with prolonged exposure to acidic or high-temperature environments.

Q2: What are the potential side reactions I should be aware of when coupling this compound?

Several side reactions can occur, broadly categorized as those related to peptide coupling in general and those specific to the oxetane moiety.

General Peptide Coupling Side Reactions:

  • Racemization: While the α-carbon of this compound is not a stereocenter, racemization can be a concern for the chiral amino acid it is being coupled with. This is often promoted by the use of strong bases or extended reaction times.

  • Guanidinylation: If using uronium-based coupling reagents like HATU or HBTU, a side reaction can occur where the N-terminal amine of the growing peptide is guanidinylated, preventing further elongation.

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.

Potential Oxetane-Specific Side Reactions:

  • Isomerization to Lactones: Oxetane-carboxylic acids have been reported to be unstable, sometimes isomerizing into lactones, especially when heated.[1] This is a potential pathway for degradation of the starting material or the N-acylated product.

  • Ring-Opening: The strained oxetane ring can be opened under strongly acidic conditions.[2] While standard coupling conditions are not typically strongly acidic, local acidity or prolonged reaction times with certain reagents could potentially lead to ring-opened byproducts.

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. The following table summarizes some suitable options:

Coupling ReagentClassKey AdvantagesPotential Issues
HATU Aminium/Uronium SaltHighly efficient for hindered couplings, rapid reaction kinetics, minimizes racemization.Can cause guanidinylation of the N-terminal amine. Based on potentially explosive HOAt.
HBTU Aminium/Uronium SaltHighly efficient and widely used. Byproducts are generally soluble.Can also cause guanidinylation.
COMU Aminium/Uronium SaltEfficiency is comparable to HATU. Based on the non-explosive OxymaPure, making it safer.Can have limited stability in solution.
PyBOP Phosphonium SaltEfficient for hindered couplings and avoids guanidinylation side reactions.Generally less reactive than HATU.

Troubleshooting Guides

This section provides solutions to common problems encountered during the coupling of this compound.

Problem 1: Low Coupling Yield / Incomplete Reaction

Possible Causes:

  • Insufficient reactivity of the coupling reagent: Standard coupling reagents may not be effective enough to overcome the steric hindrance.

  • Sub-optimal reaction conditions: Incorrect solvent, base, temperature, or reaction time can lead to poor yields.

  • Degradation of starting material: The this compound may be degrading under the reaction conditions.

Troubleshooting Steps:

  • Switch to a more powerful coupling reagent: If you are not already, use a high-performance reagent such as HATU, HBTU, or COMU.

  • Optimize the reaction conditions:

    • Solvent: Use a polar aprotic solvent like DMF or NMP.

    • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is recommended. Use 2-4 equivalents.

    • Temperature: Conduct the reaction at room temperature. Avoid heating to minimize the risk of oxetane ring isomerization.

    • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to pre-activate for 1-5 minutes before adding the amine component.

    • Double Coupling: If the reaction is still incomplete, a second coupling step may be necessary. After the first coupling, wash the resin and repeat the coupling procedure with fresh reagents.

  • Verify the integrity of the this compound: Ensure the starting material is pure and has not degraded during storage.

Problem 2: Formation of Unidentified Side Products

Possible Causes:

  • Guanidinylation of the N-terminus.

  • Isomerization of the oxetane ring to a lactone.

  • Ring-opening of the oxetane.

Troubleshooting Steps:

  • Analyze the side products: Use LC-MS to determine the mass of the side products. This can help identify if they correspond to guanidinylation, isomerization (same mass as starting material), or ring-opening (addition of a solvent molecule).

  • To avoid guanidinylation:

    • Use a phosphonium-based coupling reagent like PyBOP.

    • Avoid a large excess of the uronium reagent and base.

  • To minimize oxetane-related side reactions:

    • Avoid elevated temperatures: Perform all reaction steps at room temperature.

    • Minimize reaction times: Monitor the reaction closely and work up as soon as it is complete.

    • Avoid strongly acidic conditions: Ensure that the reaction mixture does not become acidic.

Experimental Protocols

General Protocol for Coupling of this compound (Manual Solid-Phase Peptide Synthesis)

This protocol is a general guideline for the coupling of Fmoc-protected this compound onto a resin-bound amine.

Materials:

  • Fmoc-3-Aminooxetane-3-carboxylic acid

  • Resin with a free amine group

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 20 minutes.

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Coupling:

    • In a separate vial, dissolve Fmoc-3-Aminooxetane-3-carboxylic acid (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), continue the coupling for another hour or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Capping (Optional): If the coupling is incomplete after a double coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Proceed to the next cycle of deprotection and coupling.

Visualizations

experimental_workflow start Start: Resin with free amine swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 preactivate Pre-activate: Fmoc-AA-Oxetane + HATU + DIPEA wash1->preactivate couple Couple to Resin (1-2 hours, RT) preactivate->couple monitor Monitor Reaction (Kaiser Test) couple->monitor wash2 Wash (DMF, DCM) monitor->wash2 end End: Coupled Peptide wash2->end troubleshooting_logic start Low Coupling Yield? cause1 Cause: Insufficient Reagent Activity start->cause1 Yes cause2 Cause: Sub-optimal Conditions start->cause2 Yes cause3 Cause: Starting Material Degradation start->cause3 Yes solution1 Solution: Use HATU, HBTU, or COMU cause1->solution1 solution2 Solution: Optimize Solvent (DMF/NMP) Base (DIPEA), Temp (RT) cause2->solution2 solution3 Solution: Verify Purity of 3-Aminooxetane-3-CA cause3->solution3

References

optimizing reaction conditions for the synthesis of 3-Aminooxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Aminooxetane-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and practical synthetic routes start from commercially available oxetan-3-one. Two highly effective methods are:

  • The Strecker Synthesis: This is a one-pot reaction involving the treatment of oxetan-3-one with a cyanide source (e.g., trimethylsilyl cyanide) and an ammonia source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

  • Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition: This two-step sequence involves the reaction of oxetan-3-one with a phosphonate reagent to form an α,β-unsaturated ester. Subsequent aza-Michael addition of an amine, followed by hydrolysis, yields the target compound.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. A primary concern is the instability of the oxetane ring, which is susceptible to ring-opening under acidic conditions.[1] Even mild acidic conditions during reaction or workup can lead to the formation of byproducts.[1] Another potential issue is the isomerization of the final product or intermediates, as oxetane-carboxylic acids can be unstable and rearrange into lactones, especially with heating.[2] Incomplete reactions or suboptimal purification methods can also contribute to lower yields.

Q3: I am observing unexpected byproducts in my final product. What could they be?

A3: The most common byproducts arise from the ring-opening of the oxetane moiety.[1] Depending on the reaction conditions and nucleophiles present, this can lead to a variety of linear or cyclized impurities. If using the HWE and aza-Michael addition route, incomplete reaction at either step can leave starting materials or the intermediate α,β-unsaturated ester in your final product. As mentioned, isomerization of the carboxylic acid to a lactone is also a possibility.[2]

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound can be challenging due to its zwitterionic nature. Standard silica gel chromatography can be difficult. Ion-exchange chromatography is often the most effective method for obtaining high-purity product. Recrystallization from a suitable solvent system (e.g., water/isopropanol) can also be an effective final purification step. It is crucial to avoid strongly acidic conditions during purification to prevent ring-opening.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure all reagents, especially organometallics and phosphonates, are fresh and handled under appropriate inert conditions.
Suboptimal reaction temperature.For the HWE reaction, ensure the temperature is appropriate for the base used. For the aza-Michael addition, gentle heating may be required, but excessive heat can lead to side reactions.
Incorrect stoichiometry of reagents.Carefully check the molar equivalents of all reactants, particularly the base in the HWE reaction and the nucleophile in the aza-Michael addition.
Presence of Ring-Opened Byproducts Acidic reaction or workup conditions.Maintain neutral or slightly basic pH throughout the synthesis and workup. Use buffered solutions if necessary. Avoid strong acids for quenching or pH adjustment.[1]
Formation of an Isomeric Lactone High reaction or purification temperatures.Avoid excessive heating during the reaction and purification steps. If possible, conduct reactions at lower temperatures for longer durations.[2]
Incomplete Hydrolysis of Nitrile (Strecker Route) Insufficiently harsh hydrolysis conditions.While avoiding strong acid is crucial, the nitrile hydrolysis step requires either strongly acidic or basic conditions. If using basic hydrolysis, ensure a sufficiently high concentration of base and adequate heating, while monitoring for potential side reactions.
Difficulty in Product Isolation/Purification Zwitterionic nature of the product.Utilize ion-exchange chromatography for efficient purification. For recrystallization, experiment with different solvent mixtures to find the optimal conditions for crystallization.
Emulsion formation during aqueous workup.Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the biphasic mixture through a pad of celite.[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via two common routes.

Route 1: Strecker Synthesis

This protocol is adapted from general procedures for Strecker synthesis on ketones.[1]

Step 1: Synthesis of 3-Amino-3-cyanooxetane

  • To a solution of oxetan-3-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of oxetan-3-one.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude 3-amino-3-cyanooxetane can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • To the crude 3-amino-3-cyanooxetane, add a 6 M aqueous solution of sodium hydroxide (10 eq).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction for the disappearance of the nitrile.

  • Cool the reaction mixture to room temperature and carefully acidify to pH ~7 with a dilute solution of hydrochloric acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, it can be purified by ion-exchange chromatography.

Route 2: Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition

This protocol is based on procedures for similar transformations on oxetane and azetidine rings.[4]

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF at 0 °C under an inert atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of oxetan-3-one (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(oxetan-3-ylidene)acetate. A reported yield for a similar reaction is around 73%.[4]

Step 2: Aza-Michael Addition of Benzyl Amine

  • To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 2-(3-(benzylamino)oxetan-3-yl)acetate.

Step 3: Hydrolysis and Deprotection

  • Dissolve the methyl 2-(3-(benzylamino)oxetan-3-yl)acetate in a mixture of methanol and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a dilute aqueous HCl solution.

  • For the deprotection of the benzyl group, the resulting product can be subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the crude this compound.

  • Purify the final product by recrystallization or ion-exchange chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Strecker Synthesis HWE and Aza-Michael Addition
Starting Material Oxetan-3-oneOxetan-3-one
Number of Steps 23-4 (depending on amine used)
Key Reagents TMSCN, Ammonia, NaOH/HClPhosphonate, NaH, Amine, DBU, LiOH, Pd/C
Typical Overall Yield ModerateModerate to Good
Key Advantages Fewer steps, one-pot potential for the first step.Modular, allows for variation in the amine nucleophile.
Key Challenges Handling of cyanide reagents, purification.Multi-step process, potential for side reactions at each step.

Visualizations

experimental_workflow cluster_strecker Route 1: Strecker Synthesis cluster_hwe Route 2: HWE & Aza-Michael Addition O3 Oxetan-3-one ACN 3-Amino-3-cyanooxetane O3->ACN 1. NH3, TMSCN 2. MeOH AAC This compound ACN->AAC NaOH, H2O Reflux O3_2 Oxetan-3-one UnsatEster Methyl 2-(oxetan-3-ylidene)acetate O3_2->UnsatEster HWE Olefination AmineAdduct Methyl 2-(3-(amino)oxetan-3-yl)acetate UnsatEster->AmineAdduct Aza-Michael Addition FinalProduct This compound AmineAdduct->FinalProduct Hydrolysis & Deprotection

Caption: Synthetic routes to this compound.

troubleshooting_logic Start Low Yield or Impure Product CheckpH Check pH of all reaction and workup steps Start->CheckpH CheckTemp Review reaction and purification temperatures Start->CheckTemp CheckReagents Verify reagent quality and stoichiometry Start->CheckReagents CheckpH->CheckTemp No Acidic Acidic Conditions Detected CheckpH->Acidic Yes CheckTemp->CheckReagents No HighTemp High Temperatures Used CheckTemp->HighTemp Yes ReagentIssue Reagent Issue Identified CheckReagents->ReagentIssue Yes Solution1 Maintain neutral/basic pH. Use buffered solutions. Acidic->Solution1 Solution2 Use lower temperatures. Avoid prolonged heating. HighTemp->Solution2 Solution3 Use fresh reagents. Confirm stoichiometry. ReagentIssue->Solution3

Caption: Troubleshooting workflow for synthesis optimization.

References

overcoming solubility issues of 3-Aminooxetane-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminooxetane-3-carboxylic acid, focusing on overcoming its solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound exists as a zwitterion, meaning it has both a positive charge on the amino group (-NH3+) and a negative charge on the carboxylate group (-COO-). This dual ionic character makes it highly polar and more similar to a salt than a neutral organic molecule. Consequently, it has strong intermolecular electrostatic interactions, leading to low solubility in most non-polar and moderately polar organic solvents. The principle of "like dissolves like" dictates that polar, zwitterionic compounds dissolve best in highly polar solvents.[1]

Q2: What types of organic solvents are most likely to dissolve this compound?

A2: Highly polar aprotic solvents are the most promising candidates for dissolving this compound. These include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Protic solvents like methanol and ethanol may show some limited success, especially with heating or in the presence of additives.

Q3: Can I improve the solubility by adjusting the pH?

A3: Yes, pH adjustment is a key strategy for improving the solubility of amino acids.[1][2] By adding a strong acid, you can protonate the carboxylate group, eliminating the negative charge and forming a cationic species. Conversely, adding a strong base will deprotonate the amino group, removing the positive charge and forming an anionic species. These charged (but not zwitterionic) forms often exhibit significantly higher solubility in organic solvents.

Q4: Are there any stability concerns I should be aware of when working with this compound?

A4: Yes, some oxetane-carboxylic acids have been reported to be unstable, potentially undergoing isomerization to form lactones, especially when heated.[2] While zwitterionic forms are noted to be more stable, it is a critical factor to consider, particularly if your experimental conditions involve elevated temperatures.

Q5: Can I use co-solvents to improve solubility?

A5: Using a co-solvent system can be an effective strategy. For instance, a mixture of a highly polar solvent like water or DMSO with a less polar organic solvent can sometimes provide a suitable environment for dissolution. The optimal ratio of the co-solvents will need to be determined empirically for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in the chosen organic solvent. The solvent is not polar enough to overcome the strong intermolecular forces of the zwitterionic compound.- Switch to a more polar aprotic solvent such as DMSO or DMF.- Consider using a specialized solvent system, such as DMF containing trifluoroacetic acid and pyridine (see Experimental Protocol section).[3]
Slow or incomplete dissolution. The rate of dissolution is slow due to high lattice energy.- Gently heat the mixture while stirring. Be mindful of potential compound degradation or isomerization at elevated temperatures.[2]- Use sonication to help break up solid particles and increase the surface area for solvation.
Compound precipitates out of solution upon standing or cooling. The solution is supersaturated at the lower temperature, or the compound is less soluble at that temperature.- Re-dissolve by gentle heating before use.- Prepare fresh solutions as needed and avoid long-term storage in solution if possible.- Consider if the addition of another component to your mixture is changing the overall solvent polarity and causing precipitation.
The pH of the solution is critical for my experiment, but I need to improve solubility. Adjusting pH to improve solubility may interfere with downstream applications.- If possible, perform the reaction or analysis in a solvent system where the compound is soluble without pH modification (e.g., DMSO).- If pH adjustment is necessary, consider if a subsequent neutralization step is feasible for your experimental workflow.
I observe unexpected byproducts in my reaction. The compound may be degrading or isomerizing under the experimental conditions.- Avoid prolonged heating.[2]- Ensure your starting material is pure and has been stored correctly.- Characterize any unexpected products to determine if they are related to the degradation of the oxetane ring.

Expected Solubility Profile

Due to the lack of specific quantitative data in the literature, this table provides a qualitative guide to the expected solubility of this compound in common organic solvents based on general principles of amino acid and zwitterion solubility.

Solvent Expected Solubility Rationale
Water HighHighly polar protic solvent, ideal for dissolving zwitterions.
Dimethyl Sulfoxide (DMSO) Moderate to HighHighly polar aprotic solvent capable of disrupting the electrostatic interactions of the zwitterion.
Dimethylformamide (DMF) ModerateA polar aprotic solvent, though generally slightly less effective than DMSO for highly polar compounds. Solubility can be significantly enhanced with additives.[3]
Methanol / Ethanol Low to ModeratePolar protic solvents, but their shorter alkyl chains make them less effective at solvating zwitterions compared to water. Solubility may increase with heating.[4]
Acetonitrile LowA polar aprotic solvent, but typically not polar enough to dissolve zwitterionic amino acids effectively.
Dichloromethane (DCM) Very LowA non-polar solvent, not suitable for dissolving highly polar zwitterions.
Ethyl Acetate Very LowA moderately polar solvent, unlikely to dissolve the zwitterionic form.
Hexanes / Toluene InsolubleNon-polar solvents, incompatible with the highly polar nature of the compound.

Experimental Protocols

Protocol 1: Dissolution in a Modified DMF Solvent System

This protocol is adapted from a method shown to be effective for dissolving amino acids in an organic medium for subsequent reactions.[3]

Materials:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Pyridine

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • To a clean, dry vial, add the desired amount of this compound.

  • Add anhydrous DMF to the vial.

  • While stirring, add a strong acid, such as trifluoroacetic acid (TFA), to protonate the carboxylate group.

  • Following the addition of the acid, add an excess of a tertiary base with a pKa ≤ 6, such as pyridine. This creates a buffered system that maintains an apparent acidic pH, keeping the amino acid in a soluble, protonated state.

  • Continue stirring at room temperature until the solid is fully dissolved. The solution is now ready for use in subsequent reactions, such as acylation.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow start Start: Dissolve this compound solvent_choice Select Solvent (e.g., DMSO, DMF) start->solvent_choice dissolves Does it dissolve? solvent_choice->dissolves success Success: Solution Ready dissolves->success Yes no_dissolve No / Poor Solubility dissolves->no_dissolve No heat_sonicate Apply Gentle Heat / Sonication no_dissolve->heat_sonicate dissolves2 Does it dissolve now? heat_sonicate->dissolves2 dissolves2->success Yes no_dissolve2 Still Insoluble dissolves2->no_dissolve2 No ph_modification Consider pH Modification (e.g., add TFA/Pyridine to DMF) no_dissolve2->ph_modification check_stability Check for Degradation / Isomerization ph_modification->check_stability

Caption: A flowchart for systematically addressing solubility challenges.

Principle of Zwitterion Solubilization by pH Adjustment

G Solubilization via pH Adjustment cluster_0 Low Solubility in Organic Solvents cluster_1 Acidic Conditions cluster_2 Basic Conditions zwitterion Zwitterion +H3N-R-COO- cation Cationic Form +H3N-R-COOH zwitterion->cation + H+ anion Anionic Form H2N-R-COO- zwitterion->anion - H+ cation->zwitterion - H+ anion->zwitterion + H+ note Both cationic and anionic forms often have higher solubility in organic solvents than the zwitterion.

Caption: How pH alters the ionic state to enhance solubility.

References

Technical Support Center: Troubleshooting Peptide Cleavage with 3-Aminooxetane-3-carboxylic Acid (Aoc) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the cleavage of synthetic peptides containing 3-Aminooxetane-3-carboxylic acid (Aoc) residues.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring of the Aoc residue stable to standard trifluoroacetic acid (TFA) cleavage conditions?

A1: Yes, the 3,3-disubstituted nature of the oxetane ring in Aoc residues confers significant stability under the acidic conditions typically used for peptide cleavage.[1][2] Peptides containing these modified amino acids have been successfully synthesized and purified using conventional Fmoc-based solid-phase peptide synthesis (SPPS), which includes a final TFA cleavage step.[3][4] While oxetanes are generally perceived as acid-labile, the substitution pattern of Aoc mitigates this instability.[1][2]

Q2: What is the most likely cause of low yield or impurities when cleaving a peptide containing an Aoc residue?

A2: While the Aoc residue itself is generally stable, low yields or impurities are often due to common issues in peptide synthesis and cleavage that are not specific to the Aoc residue. These can include incomplete deprotection of other sensitive amino acids (e.g., Trp, Met, Cys, Tyr), side reactions with scavengers, or issues with the precipitation of the final peptide.[1][3] It is crucial to use an appropriate cleavage cocktail with suitable scavengers to minimize these side reactions.

Q3: Can the Aoc residue itself undergo side reactions during TFA cleavage?

A3: While direct evidence of Aoc-specific side reactions during standard peptide cleavage is limited, a potential but less commonly observed issue could be the isomerization of a C-terminal Aoc-carboxylic acid to a lactone, especially if the cleavage is performed at elevated temperatures.[5][6] Standard room temperature cleavage protocols are unlikely to trigger this side reaction.

Q4: Are there any recommended cleavage cocktails specifically for Aoc-containing peptides?

A4: Currently, there are no cleavage cocktails specifically optimized for Aoc-containing peptides. Standard cleavage cocktails that are effective for peptides with other sensitive residues are generally recommended. The choice of cocktail should be guided by the other amino acids present in your sequence. For most peptides, a cocktail of TFA/TIS/H2O (95:2.5:2.5) is a good starting point. For peptides containing multiple sensitive residues like Cys, Met, or Trp, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[2]

Troubleshooting Guide

Issue 1: Low Cleavage Yield
Potential Cause Troubleshooting Steps
Incomplete Cleavage from Resin - Extend the cleavage time. For a standard 2-hour cleavage, try extending to 4 hours. - Ensure the resin is adequately swollen in the cleavage cocktail. - After collecting the filtrate, wash the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide.
Peptide Precipitation Issues - Ensure the ether used for precipitation is ice-cold. - Use a larger volume of cold ether (at least 10-fold excess relative to the TFA solution). - If the peptide is very hydrophobic, it may have some solubility in ether. In such cases, concentrating the TFA solution before precipitation can help.
Adsorption to Labware - Silanize glassware to prevent peptide adsorption, especially for hydrophobic or "sticky" peptides.
Issue 2: Unexpected Peaks in HPLC/MS (Potential Side Reactions)
Observation (Mass Spec) Potential Cause Troubleshooting Steps
+56 Da S-tert-butylation of Cysteine (Cys)- Use a cleavage cocktail with 1,2-ethanedithiol (EDT) as a scavenger. - Consider using a different protecting group for Cys that is less prone to this side reaction.
+16 Da Oxidation of Methionine (Met) to Met-sulfoxide- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Add a reducing agent like dithiothreitol (DTT) to the cleavage cocktail.
-18 Da (Dehydration) Dehydration of Asparagine (Asn) or Glutamine (Gln)- This is more likely with prolonged exposure to strong acid. Minimize cleavage time as much as possible.
Isomeric Impurity (Same Mass) Potential lactonization of a C-terminal Aoc residue- Ensure cleavage is performed at room temperature and avoid any heating steps. - This is a less common side reaction and should be considered after other possibilities are ruled out.

Cleavage Cocktail Recommendations

The choice of cleavage cocktail is critical for obtaining a high-purity peptide. The following table summarizes common cocktails and their applications.

Cleavage Cocktail Composition (v/v) Primary Application
Standard (TFA/TIS/H2O) 95% TFA, 2.5% TIS, 2.5% H2OGeneral purpose for peptides without highly sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp, Arg).[2]
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% Water, 2% TISAlternative to cocktails with odorous thiols, but less effective at preventing Met oxidation.

Experimental Protocols

Protocol 1: Standard Cleavage of Aoc-Containing Peptides
  • Resin Preparation: After solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For a peptide without other sensitive residues, use a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether with gentle stirring.

  • Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Aoc-Containing Peptides with other Sensitive Residues
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Follow the same procedure as in Protocol 1, extending the cleavage time to 3-4 hours if necessary.

  • Peptide Isolation, Precipitation, and Drying: Follow steps 4-7 from Protocol 1.

Visual Guides

Cleavage_Workflow start Start: Dry Peptidyl-Resin cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O or Reagent K) start->cocktail cleavage Cleavage Reaction (2-4h at RT) cocktail->cleavage filtration Filter to Separate Resin and Filtrate cleavage->filtration resin_wash Wash Resin with Fresh TFA filtration->resin_wash Collect Filtrate precipitation Precipitate Peptide in Cold Ether filtration->precipitation Combine Filtrates resin_wash->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation ether_wash Wash Pellet with Cold Ether (2x) centrifugation->ether_wash drying Dry Peptide Pellet ether_wash->drying end End: Purified Peptide drying->end

Caption: A general workflow for the cleavage and deprotection of synthetic peptides.

Troubleshooting_Logic start Cleavage Problem Observed low_yield Low Yield? start->low_yield side_products Unexpected Side Products? start->side_products No incomplete_cleavage Incomplete Cleavage: - Extend cleavage time - Ensure proper swelling low_yield->incomplete_cleavage Yes precipitation_issue Precipitation Issue: - Use colder/more ether - Concentrate TFA low_yield->precipitation_issue No check_ms Check MS for Specific Adducts (+56, +16, etc.) side_products->check_ms Yes cys_mod Cys S-t-butylation (+56)? - Add EDT to cocktail check_ms->cys_mod met_ox Met oxidation (+16)? - Use inert atmosphere - Add DTT check_ms->met_ox aoc_iso Isomeric Impurity? - Avoid heating check_ms->aoc_iso

References

stability of the oxetane ring under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the oxetane ring under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in general?

A1: The oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol) and much higher than that of a tetrahydrofuran (5.6 kcal/mol)[1][2]. This inherent strain makes it susceptible to ring-opening reactions under certain conditions. However, its stability is highly dependent on the substitution pattern and the specific reaction environment.

Q2: Which substitution pattern on the oxetane ring is the most stable?

A2: 3,3-disubstituted oxetanes are generally considered the most stable. The substituents at the 3-position sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus preventing ring-opening reactions[3]. In contrast, oxetanes with electron-donating groups at the C2 position are often less stable[3].

Q3: Can the oxetane ring be considered a stable motif in drug discovery?

A3: Yes, the oxetane ring has emerged as a valuable motif in modern drug discovery. It is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity[4][5][6]. While its stability can be a concern, proper molecular design, particularly with 3,3-disubstitution, can lead to metabolically stable drug candidates[3][7].

Q4: Under what general conditions should I be most cautious about oxetane ring stability?

A4: Caution is advised under strong acidic conditions, high temperatures, and in the presence of strong nucleophiles or Lewis acids, as these conditions can promote ring-opening[3][7][8][9]. The specific tolerance depends heavily on the substitution pattern of the oxetane.

Troubleshooting Guides

Issue 1: Oxetane Ring Opening Under Acidic Conditions

Symptoms:

  • Formation of diol byproducts.

  • Low yield of the desired product.

  • Complex mixture of products observed during reaction monitoring (TLC, LC-MS).

Possible Causes:

  • Strong Brønsted or Lewis acids: Protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂, TiCl₄) can activate the oxetane oxygen, facilitating nucleophilic attack and ring cleavage[8][10].

  • Presence of internal nucleophiles: Neighboring groups such as alcohols or amines within the molecule can intramolecularly attack the activated oxetane ring, leading to ring-opened products, especially under acidic conditions[3][7][9].

  • Elevated temperatures: Higher temperatures can provide the necessary activation energy for ring-opening, even with weaker acids.

Solutions:

  • Use milder acidic conditions: If an acid is required, consider using weaker acids or buffered systems. For some reactions, mildly basic conditions can prevent side reactions like iododesilylation and oxetane opening[1].

  • Protect internal nucleophiles: If the substrate contains internal nucleophilic groups, protect them before subjecting the molecule to acidic conditions.

  • Control the reaction temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Choose a more stable substitution pattern: If possible during the synthetic design, opt for a 3,3-disubstituted oxetane, which offers greater stability[3][7].

Issue 2: Unexpected Reactions with Nucleophiles

Symptoms:

  • Formation of a ring-opened product instead of the expected reaction at another functional group.

  • The nucleophile attacks the oxetane ring.

Possible Causes:

  • Activation by Lewis acids: The presence of a Lewis acid can activate the oxetane ring, making it susceptible to nucleophilic attack[8][11].

  • Highly reactive nucleophiles: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can open the oxetane ring, especially at elevated temperatures[10].

  • Reaction with 3-oxetanone: When using 3-oxetanone, nucleophilic addition to the carbonyl can be followed by a subsequent ring-opening of the resulting tertiary alcohol[12].

Solutions:

  • Avoid Lewis acids if possible: If the desired reaction does not require a Lewis acid, its omission can prevent unwanted ring-opening.

  • Use less reactive nucleophiles: Consider using less basic or softer nucleophiles if compatible with the desired transformation.

  • Control reaction conditions: For reactions involving strong nucleophiles, maintain low temperatures to minimize the rate of ring-opening. For reactions with 3-oxetanone, carefully controlled neutral or basic conditions can allow for the isolation of the initial adduct without ring-opening[12].

Issue 3: Instability During Reductive or Oxidative Processes

Symptoms:

  • Decomposition of the oxetane-containing starting material.

  • Formation of ring-cleaved byproducts.

  • Low yields of the desired product.

Possible Causes:

  • Harsh reducing agents: Strong reducing agents like LiAlH₄ at elevated temperatures can lead to the decomposition of oxetane carboxylates[13]. Some frustrated Lewis pair-catalyzed reductions can also lead to ring opening[14].

  • Certain oxidation conditions: While the oxetane ring is tolerant to many oxidizing agents, some harsh conditions or specific reagents might lead to degradation, especially if the oxetane bears sensitive substituents[2].

Solutions:

  • Milder reducing agents: For the reduction of functional groups in the presence of an oxetane, prefer milder reagents. For instance, NaBH₄ at 0 °C has been successfully used for ester reduction where LiAlH₄ at higher temperatures caused decomposition[9][13]. When using LiAlH₄, performing the reaction at lower temperatures (e.g., -30 to -10 °C) can prevent decomposition[13].

  • Optimized oxidation protocols: For oxidations, use established mild conditions. For example, Dess-Martin periodinane (DMP) or PCC are effective for oxidizing hydroxymethyl-substituted oxetanes to the corresponding aldehydes[13]. TEMPO/PIDA oxidation can be used for the formation of carboxylic acids[13].

Data on Oxetane Stability

Table 1: Stability of 3,3-Disubstituted Oxetane Core Under Various Reaction Conditions [13]

Transformation ClassReagent/ConditionsOxetane Core Stability
Oxidation DMP or PCCStable
TEMPO/PIDAStable
KMnO₄Stable (less selective)
Reduction LiAlH₄ (-30 to -10 °C)Stable
NaBH₄ (0 °C)Stable
Ra-Ni, H₂ (80 atm, 60 °C)Stable
Alkylation/Acylation NaH, Alkyl halideStable
t-BuOK, Alkyl halideStable
Hydrolysis (Basic) Basic conditionsStable
Protecting Group Cleavage Basic conditionsStable
C-C Bond Formation Grubbs catalyst (120 °C)Stable

Table 2: Thermal Decomposition of Monomethylated Oxetanes [15]

CompoundDecomposition Pathwaylog(A / s⁻¹)Eₐ (kJ/mol)Temperature Range (K)
2-Methyloxetane→ Propene + Formaldehyde14.53 ± 0.12249.2 ± 2.2660 - 760
2-Methyloxetane→ Ethene + Acetaldehyde15.67 ± 0.17269.8 ± 3.3660 - 760
3-Methyloxetane→ Propene + Formaldehyde15.03 ± 0.12258.4 ± 2.2660 - 760

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring Opening of Oxetanes with Aryl Borates [11]

  • To a solution of the oxetane (1.0 equiv) in an appropriate solvent (e.g., benzene), add the aryl borate (1.5 equiv).

  • Add a chiral catalyst (e.g., 5-10 mol %) if enantioselectivity is desired.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-48 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: BF₃·OEt₂-Catalyzed Ring-Opening Reaction of Oxetanes with Ylides [11]

  • In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the ylide from the corresponding phosphonium salt and a strong base.

  • In a separate flask, dissolve the oxetane (1.0 equiv) in anhydrous THF.

  • Cool the oxetane solution to the desired temperature (e.g., -78 °C).

  • Add BF₃·OEt₂ (1.2 equiv) dropwise to the oxetane solution.

  • Add the freshly prepared ylide solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the product by chromatography.

Visual Guides

Acid_Catalyzed_Ring_Opening Oxetane Oxetane Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane H+ (Acid) Ring_Opened_Product Ring-Opened Product (1,3-Diol Derivative) Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Protonated_Oxetane

Caption: Acid-catalyzed ring-opening of an oxetane.

Oxetane_Stability_Factors cluster_stability Factors Influencing Oxetane Ring Stability Stability Oxetane Stability Substitution Substitution Pattern Stability->Substitution Reaction_Conditions Reaction Conditions Stability->Reaction_Conditions Steric_Hindrance Steric Hindrance (e.g., 3,3-disubstitution) Substitution->Steric_Hindrance Electronic_Effects Electronic Effects (e.g., EDG at C2) Substitution->Electronic_Effects Acidity Acidity/Basicity Reaction_Conditions->Acidity Temperature Temperature Reaction_Conditions->Temperature Nucleophiles Nucleophiles/Electrophiles Reaction_Conditions->Nucleophiles Troubleshooting_Workflow start Experiment with Oxetane check_stability Unexpected Result? (Low Yield, Byproducts) start->check_stability acidic Acidic Conditions? check_stability->acidic Yes end Successful Reaction check_stability->end No nucleophilic Strong Nucleophile? acidic->nucleophilic No solution_acid Use Milder Acid Control Temperature Protect Groups acidic->solution_acid Yes redox Reductive/Oxidative? nucleophilic->redox No solution_nucleophile Lower Temperature Avoid Lewis Acids nucleophilic->solution_nucleophile Yes solution_redox Use Milder Reagents Optimize Conditions redox->solution_redox Yes redox->end No solution_acid->end solution_nucleophile->end solution_redox->end

References

strategies to prevent racemization during 3-Aminooxetane-3-carboxylic acid activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3-Aminooxetane-3-carboxylic acid and other sterically hindered amino acids. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the critical activation and coupling steps of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization?

This compound is an α,α-disubstituted amino acid. This steric hindrance can slow down the desired coupling reaction. Slower coupling rates can provide a larger window of opportunity for the activated amino acid to racemize through either direct enolization of the α-proton or the formation of an oxazolone intermediate, which can then tautomerize.

Q2: What is the primary mechanism of racemization during peptide coupling?

Racemization during peptide bond formation primarily occurs through two mechanisms:

  • Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, leading to a loss of stereochemistry.

  • Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the N-protecting group, forming a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to racemization. The subsequent aminolysis of the racemic oxazolone results in a racemic peptide product.[1]

Q3: Which factors have the most significant impact on racemization?

Several factors influence the degree of racemization, including the choice of coupling reagent, the use of additives, the type and amount of base used, the solvent, and the reaction temperature.[2] For sterically hindered amino acids, optimizing these conditions is critical.

Q4: Are there coupling reagents that are inherently less prone to causing racemization?

Yes, uronium/aminium (e.g., HATU, HCTU) and phosphonium (e.g., PyBOP, PyAOP) salt-based reagents are generally preferred for sterically hindered amino acids as they are highly reactive and can promote rapid coupling, thereby reducing the time for racemization to occur.[3][4] Newer reagents like TCFH-NMI and ynamides have also been reported to be effective in minimizing racemization.[5][6] Carbodiimides like DCC and DIC can lead to significant racemization if used without racemization-suppressing additives.[7][8]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?

Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1][7] They react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the intermediate formed by the coupling reagent alone.[9] HOAt and OxymaPure® are generally considered more effective than HOBt in suppressing racemization.[4][8]

Troubleshooting Guide

Issue 1: High levels of racemization detected in the final peptide.

  • Possible Cause: Inappropriate coupling reagent or lack of an additive.

    • Solution: Switch to a uronium or phosphonium-based coupling reagent such as HATU or PyAOP.[3] Always use carbodiimide reagents (DCC, DIC) in conjunction with a racemization-suppressing additive like HOAt or OxymaPure®.[7][8]

  • Possible Cause: Use of a strong, non-sterically hindered base.

    • Solution: The choice of base can significantly influence racemization.[1] Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[4] Use the minimum amount of base necessary for the reaction.[7]

  • Possible Cause: Prolonged reaction time or elevated temperature.

    • Solution: Lowering the reaction temperature to 0°C can reduce the rate of racemization.[7] Optimize the reaction for the shortest time required for completion.

  • Possible Cause: Inappropriate solvent.

    • Solution: Less polar solvents can sometimes help reduce the rate of racemization.[7] However, solvent choice is often dictated by the solubility of the reagents. N-methylpyrrolidone (NMP) or a mixture of DMF/DCM can be considered.[4]

Issue 2: Low coupling yield for the this compound residue.

  • Possible Cause: Steric hindrance impeding the reaction.

    • Solution: Use a more potent coupling reagent like HATU, HCTU, or COMU.[3][10] Increasing the equivalents of the amino acid and coupling reagent may also be necessary.[3] In some cases, microwave-assisted synthesis can help overcome the activation energy barrier.[4]

  • Possible Cause: Over-activation of the carboxylic acid leading to side reactions.

    • Solution: Reduce the pre-activation time before adding the amine component.[4]

Data on Racemization Suppression Strategies

The following table summarizes qualitative and reported quantitative data on the effectiveness of various strategies in minimizing racemization, particularly for challenging amino acids.

StrategyCoupling ReagentAdditiveBaseSolventTemperature (°C)Racemization LevelCitation(s)
Standard Carbodiimide DICNoneDIPEADMFRoom TempHigh[7]
Carbodiimide with Additive DICHOBtDIPEADMF0Moderate[7][8]
Improved Additive DICOxymaPure®NMMDMF0Low (<2% for His)[11]
Uronium Salt HATU(Internal)NMM/DIPEADMFRoom TempLow[10][11]
Phosphonium Salt PyAOP(Internal)NMM/DIPEADMFRoom TempVery Low[4][10]
Copper(II) Chloride DICHOBt + CuCl₂NMMDMFRoom TempLow[12][13]
Ynamide Reagent MYMsA/MYTsANoneNone-Room TempNo racemization detected[5]
TCFH System TCFHNMINMI-Room TempNo diastereoisomerization[6]

Note: Racemization levels are highly dependent on the specific amino acid sequence and reaction conditions. The levels indicated are general and based on literature reports for racemization-prone amino acids.

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of Fmoc-3-Aminooxetane-3-carboxylic acid

This protocol utilizes a uronium salt-based coupling reagent and a sterically hindered base to minimize racemization.

Materials:

  • Fmoc-3-Aminooxetane-3-carboxylic acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times). Confirm the presence of the free amine using a ninhydrin test.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel under an inert atmosphere, dissolve Fmoc-3-Aminooxetane-3-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.

    • Add DIPEA or NMM (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not exceed this time to avoid over-activation.[4]

  • Coupling:

    • Add the pre-activated amino acid solution to the washed resin.

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically.

    • Monitor the reaction for completion using a ninhydrin test.

  • Washing: Once the coupling is complete (ninhydrin test is negative), drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.

Visualizations

RacemizationMechanisms cluster_0 Racemization Pathways cluster_1 Coupling Outcomes ActivatedAA Activated Chiral Amino Acid (L-form) Enolate Planar Enolate Intermediate ActivatedAA->Enolate Direct Enolization (+ Base) Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization Peptide_L Desired Peptide (L-isomer) ActivatedAA->Peptide_L Coupling RacemicAA Racemic Activated Amino Acid (L & D) Enolate->RacemicAA Reprotonation Peptide_D Diastereomeric Peptide (D-isomer) RacemicAA->Peptide_D Coupling Oxazolone->RacemicAA Enolization & Reprotonation (+ Base)

Caption: Mechanisms of racemization during peptide coupling.

ExperimentalWorkflow start Start: Resin-bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash Resin (DMF, DCM) deprotection->wash1 coupling 4. Couple to Resin (2-4h, Room Temp) wash1->coupling activation 3. Pre-activate Amino Acid (Fmoc-AA-OXT, HATU, Base in DMF) activation->coupling Add to resin wash2 5. Wash Resin (DMF, DCM) coupling->wash2 capping 6. Capping (Optional) (Acetic Anhydride/Base) wash2->capping end End: Elongated Peptide Chain capping->end

Caption: Low-racemization experimental workflow.

References

analytical methods for detecting impurities in 3-Aminooxetane-3-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods for detecting impurities in 3-Aminooxetane-3-carboxylic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Organic Impurities: These arise from the manufacturing process and include starting materials, intermediates, by-products, and reagents.[1]

  • Degradation Products: this compound is known to be unstable and can undergo intramolecular isomerization to form a cyclic lactone, especially during storage or upon heating.[2][3][4] This is often the most significant degradation impurity.

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification process can remain in the final product.[1]

Q2: What is the recommended analytical technique for routine purity assessment of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity analysis.[5][6] Due to the lack of a strong UV chromophore in the molecule, detection can be challenging.[7] Therefore, HPLC coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is highly recommended over a standard UV detector for better sensitivity.

Q3: How can I identify an unknown impurity in my sample?

A3: For identifying unknown impurities, hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides molecular weight information of the impurity, which is crucial for structural elucidation.[8] For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, as it provides detailed information about the molecular structure.[9][10]

Q4: What are the main challenges when analyzing this compound?

A4: The primary challenges are:

  • Chemical Instability: The molecule's tendency to isomerize to a lactone means that sample handling and storage are critical.[2][3] Degradation can occur in solution or even in the solid state over time.

  • Poor UV Absorbance: The compound lacks a significant chromophore, making sensitive detection by HPLC-UV difficult. Analysis requires low UV wavelengths (e.g., < 210 nm) or the use of universal detectors like ELSD, CAD, or MS.[7]

  • Zwitterionic Nature: As an amino acid, the molecule is zwitterionic. This can lead to poor peak shape in HPLC. The mobile phase must be carefully buffered to an appropriate pH to ensure consistent ionization and good chromatography.

Q5: Is it possible to determine the absolute purity of a sample without a certified reference standard?

A5: Yes, this can be achieved using Quantitative NMR (qNMR).[10] By adding a known amount of a certified internal standard to a precisely weighed sample, the absolute purity of the this compound can be calculated by comparing the integral of a characteristic signal from the analyte with that of the standard.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue/QuestionProbable Cause & Recommended Solution
Why am I seeing poor peak shape (tailing or fronting)? The zwitterionic nature of the amino acid is likely causing interactions with the stationary phase. Solution: Control the ionization state by using a buffered mobile phase. For a C18 column, a mobile phase with an acidic pH (e.g., pH 2.5-3.0 using formic acid or phosphate buffer) will protonate the carboxylic acid and the amino group, leading to a more consistent charge state and improved peak shape.
A new peak appears and grows over time in my sample solutions. What is it? This is very likely the lactone isomer formed from the degradation of this compound.[2][3] Solution: Confirm the identity of the new peak using LC-MS; its mass will be identical to the parent compound (isomer). To prevent this, always analyze samples as freshly as possible and store stock solutions at low temperatures (2-8 °C) for short periods only.
My sensitivity is very low using a UV detector. How can I improve it? The molecule lacks a strong UV chromophore.[7] Solutions: 1. Set the UV detector to a low wavelength (e.g., 200-210 nm), but be aware that baseline noise will increase. 2. Switch to a more universal detector like ELSD, CAD, or MS, which do not rely on UV absorbance and will provide much higher sensitivity for this compound.
My retention time is shifting between injections. This can be caused by an un-equilibrated column or changes in the mobile phase. Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Use a high-quality, buffered mobile phase and ensure it is well-mixed and degassed.
Gas Chromatography (GC)
Issue/QuestionProbable Cause & Recommended Solution
Why don't I see a peak for my compound when I inject it into the GC-MS? This compound is a non-volatile salt. It will not pass through a GC column without decomposition. Solution: GC is not a suitable technique for analyzing the compound itself. It is, however, the ideal method for analyzing volatile impurities like residual solvents. For direct analysis of the amino acid, derivatization is required to make it volatile (e.g., silylation or esterification), but HPLC is the more direct and preferred method.[11][12]

Summary of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical LOQ
HPLC-UV Separation based on polarity; detection via UV absorbance.Robust, reproducible, widely available.[5]Low sensitivity for compounds without a strong chromophore. May require reference standards for identification.[8]0.05 - 0.1%
LC-MS Separation by HPLC coupled with mass detection.High sensitivity and selectivity; enables identification of unknown impurities by mass-to-charge ratio.[8]Higher cost and complexity; matrix effects can suppress ion signals.0.001 - 0.05%
GC-MS Separation of volatile compounds followed by mass detection.Excellent for analyzing residual solvents and other volatile impurities.[1][13]Not suitable for non-volatile compounds like the parent analyte without derivatization.< 10 ppm (for solvents)
qNMR Signal intensity is directly proportional to the number of nuclei.Provides absolute purity without a specific reference standard of the analyte; excellent for structural confirmation.[10]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[14]~0.1%

Potential Impurities and Recommended Analytical Methods

Impurity TypePotential SourceRecommended Analytical Method
Isomerized LactoneDegradation of the parent compound during storage or processing.[2][3]LC-MS, HPLC-ELSD/CAD
Unreacted Starting MaterialsIncomplete reaction during synthesis.LC-MS, HPLC-ELSD/CAD
Synthesis By-productsSide reactions occurring during the manufacturing process.LC-MS, NMR
Residual Solvents (e.g., Acetone, IPA, Ethyl Acetate)Used during synthesis and purification.[1]Headspace GC-MS

Visualized Workflows and Pathways

G General Workflow for Impurity Analysis cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification cluster_2 Residual Solvents A Sample of this compound B HPLC with Universal Detector (ELSD/CAD/MS) A->B J Headspace GC-MS A->J C Quantify Purity & Known Impurities B->C D Peaks > Threshold? C->D E LC-MS Analysis D->E Yes L Report Results D->L No F Propose Structure (based on Mass) E->F G Isolate Impurity (Prep-HPLC) F->G H NMR Analysis G->H I Confirm Structure H->I I->L K Identify & Quantify Solvents J->K K->L

Caption: Workflow for impurity detection, quantification, and identification.

G Degradation Pathway A This compound Zwitterion B Intermediate Intramolecular Proton Transfer A->B Spontaneous or Heat-induced C Lactone Impurity Nucleophilic Attack & Ring Opening/Closing B->C

Caption: Isomerization of this compound to its lactone impurity.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Objective: To determine the purity of this compound and quantify related impurities.

  • Instrumentation: HPLC with ELSD, CAD, or single-quadrupole MS.

  • Methodology:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm, or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 95% B

      • 1-8 min: Gradient to 50% B

      • 8-9 min: Gradient to 95% B

      • 9-12 min: Hold at 95% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Prepare fresh.

    • Detection (ELSD): Nebulizer Temperature: 40 °C, Drift Tube Temperature: 60 °C, Gas Flow: 1.5 SLM.

    • Quantification: Use area percent normalization to estimate purity and impurity levels. For accurate quantification, a reference standard should be used to create a calibration curve.

Protocol 2: Impurity Identification by LC-MS
  • Objective: To obtain the accurate mass of unknown impurities to aid in structural elucidation.

  • Instrumentation: UPLC coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Methodology:

    • Chromatography: Use the HPLC method described in Protocol 1.

    • MS Parameters (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 400 °C.

      • Scan Range: m/z 50 - 500.

      • Acquisition Mode: Perform both full scan MS and data-dependent MS/MS (or tandem MS) to obtain fragmentation data for the impurity peaks.

    • Data Analysis: Extract the accurate mass of the impurity peak from the chromatogram. Use the mass to generate a potential elemental formula. Analyze the MS/MS fragmentation pattern to propose a chemical structure. Compare the mass and fragmentation to the parent compound and known degradation pathways (e.g., lactone formation).

Protocol 3: Purity Determination by qNMR
  • Objective: To determine the absolute purity (assay) of a this compound sample.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Methodology:

    • Internal Standard Selection: Choose a high-purity standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

    • Sample Preparation:

      • Accurately weigh ~10 mg of the this compound sample into a vial.

      • Accurately weigh ~5 mg of the internal standard into the same vial.

      • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically D1 ≥ 30 seconds) to allow for full relaxation of the protons.

      • Use a 90° pulse angle.

    • Data Processing & Calculation:

      • Carefully integrate a well-resolved signal of the analyte (I_analyte) and a signal of the internal standard (I_std).

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • Purity_std = Purity of the internal standard

References

Validation & Comparative

Spectroscopic Characterization of 3-Aminooxetane-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminooxetane-3-carboxylic acid, a unique cyclic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed analysis based on data from structurally similar compounds, including 1-aminocyclobutane-1-carboxylic acid and azetidine-3-carboxylic acid. This comparative approach allows for a robust prediction of the expected spectroscopic features of this compound and provides a valuable resource for its identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) 4.5 - 4.8d2 x CH₂ (axial)
4.2 - 4.5d2 x CH₂ (equatorial)
3.0 - 3.5s (br)NH₂
10.0 - 12.0s (br)COOH
1-Aminocyclobutane-1-carboxylic acid2.0 - 2.4m2 x CH₂
1.8 - 2.0mCH₂
Azetidine-3-carboxylic acid[1][2][3]3.8 - 4.2t2 x CH₂
3.4 - 3.8pCH

Table 2: Predicted ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~175C=O
~752 x CH₂-O
~60C-NH₂
1-Aminocyclobutane-1-carboxylic acid[4]181.7C=O
56.5C-NH₂
34.12 x CH₂
16.5CH₂
Azetidine-3-carboxylic acid[2]175.5C=O
52.12 x CH₂-N
38.9CH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundComparative Data (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)2500-3300 (broad) for carboxylic acids
N-H stretch (Amine)3200-3500 (medium)3200-3500 (medium) for primary amines
C=O stretch (Carboxylic acid)1700-1725 (strong)1700-1725 (strong) for carboxylic acids
C-O stretch (Oxetane ring)950-1050 (strong)~980 for oxetane
N-H bend (Amine)1580-1650 (medium)1580-1650 (medium) for primary amines
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

CompoundIonization ModePredicted [M+H]⁺ (m/z)Key Fragmentation Pattern
This compound ESI+118.0504Loss of H₂O, loss of CO₂, ring opening
1-Aminocyclobutane-1-carboxylic acidESI+116.0708Loss of H₂O, loss of CO₂, loss of C₂H₄
Azetidine-3-carboxylic acidESI+102.0555Loss of H₂O, loss of CO₂, ring opening

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[5] For samples insoluble in common deuterated solvents, a small amount of acid or base may be added to aid dissolution. Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. The spectral width should be set to cover the range of 0-14 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected prior to sample analysis.[8] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or water).[9] Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.[9][10]

  • Data Acquisition (ESI-MS): Introduce the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI-MS, MS/MS) MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Characterization Workflow

References

A Comparative Analysis for Drug Discovery: 3-Aminooxetane-3-carboxylic acid vs. Azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the small heterocyclic building blocks, 3-Aminooxetane-3-carboxylic acid and Azetidine-3-carboxylic acid have emerged as valuable non-proteinogenic amino acids. Their constrained four-membered ring systems provide unique conformational rigidity, influencing peptide secondary structure and metabolic stability. This guide presents a comparative study of these two compounds, offering insights into their properties and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of these molecules is fundamental to predicting their behavior in biological systems. While direct comparative experimental data is limited in the public domain, we can compile available information and make informed predictions based on their distinct structures. The presence of an oxygen atom in the oxetane ring of this compound, in contrast to the secondary amine in the azetidine ring of Azetidine-3-carboxylic acid, is expected to significantly influence properties such as polarity, hydrogen bonding capacity, and metabolic stability.

PropertyThis compoundAzetidine-3-carboxylic acid
Molecular Formula C₄H₇NO₃[1]C₄H₇NO₂[2]
Molecular Weight 117.10 g/mol [1]101.10 g/mol [2]
Predicted pKa (acidic) Data not available2.74 ± 0.20[2]
Predicted logP Data not availableData not available
Water Solubility Expected to be solubleSoluble in water[2][3]
Melting Point Data not available286 °C (dec.)[2]
Boiling Point Data not available189.47°C (rough estimate)[2][3]
Density Data not available1.2245 g/cm³ (rough estimate)[2][3]

Biological Activity and Therapeutic Potential

Both molecules serve as valuable building blocks in medicinal chemistry, albeit with different primary areas of application based on their structural similarities to endogenous ligands.

This compound is recognized as a structural analogue of glycine.[3][4] This similarity has led to its investigation as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, a key player in synaptic plasticity and neurological function.[3][4] Its constrained framework can offer advantages in terms of receptor subtype selectivity and improved metabolic stability compared to more flexible glycine analogues.

Azetidine-3-carboxylic acid , on the other hand, is widely utilized as a conformationally constrained analogue of proline and GABA. Its derivatives have been explored as GABA uptake inhibitors, showing potential in the treatment of neurological disorders. The azetidine ring imparts a rigid conformation that can enhance binding affinity and selectivity for specific GABA transporter (GAT) subtypes.

Experimental Protocols

To facilitate further comparative studies, this section provides detailed methodologies for key experiments.

Determination of Acid Dissociation Constant (pKa)

The pKa of an amino acid can be determined by acid-base titration.

Protocol:

  • Prepare a 0.1 N solution of the amino acid in deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Place 20 mL of the amino acid solution in a beaker with a magnetic stirrer.

  • Record the initial pH of the solution.

  • Titrate the solution with a standardized 0.1 N solution of NaOH, adding the titrant in small increments (e.g., 0.5 mL).

  • Record the pH after each addition of NaOH.

  • Continue the titration until the pH has risen by at least 2-3 units past the expected pKa.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at which half of the carboxylic acid groups have been neutralized (i.e., at the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare 0.1 N Amino Acid Solution start_titration Start Titration with 0.1 N NaOH prep_solution->start_titration calibrate_ph Calibrate pH Meter calibrate_ph->start_titration add_naoh Add NaOH in Increments start_titration->add_naoh record_ph Record pH add_naoh->record_ph After each addition record_ph->add_naoh Continue plot_curve Plot Titration Curve (pH vs. Volume) determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_biphasic Prepare Saturated n-Octanol/Water add_stock Add Stock to Biphasic System prep_biphasic->add_stock prep_stock Prepare Compound Stock Solution prep_stock->add_stock shake Shake Vigorously add_stock->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample_phases Sample Both Phases centrifuge->sample_phases measure_conc Measure Concentration (UV-Vis/LC-MS) sample_phases->measure_conc calc_logp Calculate logP measure_conc->calc_logp G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_microsomes Prepare Liver Microsome Mixture pre_incubate Pre-incubate at 37°C prep_microsomes->pre_incubate prep_compound Prepare Test Compound Solution prep_compound->pre_incubate add_nadph Initiate with NADPH pre_incubate->add_nadph sample_timepoints Sample at Time Points add_nadph->sample_timepoints quench Quench Reaction sample_timepoints->quench centrifuge_samples Centrifuge to Precipitate Protein quench->centrifuge_samples analyze_supernatant Analyze Supernatant (LC-MS/MS) centrifuge_samples->analyze_supernatant calc_stability Calculate Half-life analyze_supernatant->calc_stability

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Biological Activity of Peptides Containing 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide-based drugs is a continuous challenge. The inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor bioavailability, often hinder their therapeutic potential. The incorporation of non-natural amino acids, like the constrained cyclic amino acid 3-Aminooxetane-3-carboxylic acid (Aoa), represents a promising strategy to overcome these hurdles. This guide provides a comparative analysis of the biological activity of peptides containing Aoa, supported by experimental data from related studies on peptidomimetics, and details the methodologies for their evaluation.

The inclusion of Aoa, a conformationally restricted amino acid, into a peptide backbone can significantly alter its three-dimensional structure. This structural constraint is hypothesized to confer enhanced resistance to proteolytic enzymes and potentially lead to improved receptor binding affinity and cellular potency. While direct, publicly available quantitative comparisons of Aoa-containing peptides against their native counterparts are limited, the principles of peptidomimetics and data from analogous modifications provide a strong basis for understanding their potential advantages.

Impact on Biological Activity: A Comparative Overview

The primary motivation for incorporating Aoa into peptides is to enhance their stability and efficacy. The oxetane ring introduces a rigid element into the peptide backbone, which can lead to several beneficial effects on its biological activity.

Enhanced Enzymatic Stability

One of the most significant advantages of incorporating constrained amino acids like Aoa is the increased resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, often recognize specific linear sequences and conformations. The rigid structure imposed by the oxetane ring can disrupt these recognition sites, sterically hindering the approach of proteases and thereby prolonging the peptide's half-life in biological fluids.

Table 1: Illustrative Comparison of Enzymatic Stability of Modified Peptides

Peptide ModificationNative Peptide Half-Life (in plasma)Modified Peptide Half-Life (in plasma)Fold Increase in StabilityReference
N-methylation~5 min> 240 min> 48Hypothetical Data
D-amino acid substitution~10 min~180 min18Hypothetical Data
Aoa Incorporation (Expected) (Varies)Significantly Increased (Anticipated High) -

Note: The data in this table is illustrative and based on the established principles of peptide modification. Specific values would need to be determined experimentally for each Aoa-containing peptide.

Altered Receptor Binding Affinity and Potency

The conformational rigidity imparted by Aoa can pre-organize the peptide into a bioactive conformation that is favorable for receptor binding. This can lead to an increase in binding affinity (lower Kᵢ or IC₅₀ values) and enhanced biological potency (lower EC₅₀ values). However, it is also possible that the constraint may lead to a conformation that is less optimal for binding, resulting in decreased affinity. Therefore, the effect on receptor interaction is highly dependent on the specific peptide and the position of the Aoa substitution.

Table 2: Hypothetical Comparison of Receptor Binding Affinity and Cellular Potency

PeptideReceptor Binding Affinity (IC₅₀, nM)Cellular Potency (EC₅₀, nM)
Native Peptide X50100
Peptide X with Aoa at position Y1530
Peptide X with Aoa at position Z150300

This table illustrates the potential outcomes of Aoa incorporation on biological activity. The actual impact must be determined empirically.

Experimental Protocols

To quantitatively assess the biological activity of Aoa-containing peptides and compare them to their native counterparts, a series of well-defined experiments are essential.

Enzymatic Stability Assay

Objective: To determine the half-life of a peptide in the presence of proteolytic enzymes (e.g., in human serum or plasma).

Methodology:

  • Peptide Incubation: The test peptide (Aoa-containing) and the control peptide (native) are incubated in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at a physiological temperature (37°C).

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Enzyme Inactivation: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., trifluoroacetic acid) or by heat inactivation.

  • Analysis: The concentration of the remaining intact peptide at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of remaining peptide is plotted against time, and the data is fitted to a first-order decay model to calculate the half-life (t₁/₂) of the peptide.

Receptor Binding Assay

Objective: To determine the binding affinity of a peptide to its target receptor.

Methodology:

  • Receptor Preparation: A source of the target receptor is prepared, typically from cell membranes of a cell line overexpressing the receptor or from tissue homogenates.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test peptide (Aoa-containing or native).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, usually by rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay

Objective: To measure the biological effect of a peptide on cells expressing the target receptor.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured under appropriate conditions.

  • Peptide Treatment: The cells are treated with varying concentrations of the test peptide (Aoa-containing or native).

  • Functional Readout: A specific cellular response mediated by the receptor is measured. This could be, for example, the production of a second messenger (e.g., cAMP, calcium), the activation of a reporter gene, or a change in cell proliferation or morphology.

  • Data Analysis: The response is plotted against the logarithm of the peptide concentration, and a dose-response curve is generated. The EC₅₀ value (the concentration of the peptide that produces 50% of the maximal response) is determined from this curve.

Visualizing the Rationale and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Native_Peptide Native Peptide Stability Enzymatic Stability Assay Native_Peptide->Stability Binding Receptor Binding Assay Native_Peptide->Binding Functional Cell-Based Functional Assay Native_Peptide->Functional Aoa_Peptide Aoa-Containing Peptide Aoa_Peptide->Stability Aoa_Peptide->Binding Aoa_Peptide->Functional HalfLife Half-life (t½) Stability->HalfLife IC50 Affinity (IC₅₀/Kᵢ) Binding->IC50 EC50 Potency (EC₅₀) Functional->EC50 Comparison Comparison of Biological Activity HalfLife->Comparison IC50->Comparison EC50->Comparison

Caption: Workflow for comparing the biological activity of native and Aoa-containing peptides.

signaling_pathway Peptide Peptide (Native or Aoa-Modified) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized signaling pathway for a peptide binding to a GPCR.

Conclusion

The incorporation of this compound into peptide sequences holds significant promise for the development of next-generation peptide therapeutics. The conformational constraint imposed by the oxetane ring is expected to enhance enzymatic stability and has the potential to modulate receptor binding and cellular potency. While direct comparative data for Aoa-containing peptides remains an area for further research, the established principles of peptidomimetics strongly suggest that this modification strategy can lead to peptides with improved drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these novel peptide analogs, paving the way for the rational design of more effective and durable peptide-based drugs.

A Comparative Guide to the Structural Analysis of 3-Aminooxetane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of 3-aminooxetane-3-carboxylic acid and its derivatives. Due to the limited availability of public crystallographic data for this compound, this guide utilizes the closely related and structurally analogous molecule, 1-aminocyclobutane-1-carboxylic acid , as a representative example for the presentation of X-ray crystallographic data. This comparison aims to equip researchers with the knowledge to select the most appropriate analytical techniques for their specific research goals in the development of novel therapeutics incorporating the unique oxetane scaffold.

Introduction to this compound

This compound is a constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. The rigid, four-membered oxetane ring imparts unique conformational properties to molecules, influencing their binding affinity, metabolic stability, and physicochemical properties. Accurate determination of the three-dimensional structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel drug candidates.

Comparative Analysis of Structural Elucidation Techniques

The primary methods for determining the structure of small molecules like this compound derivatives are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers distinct advantages and provides complementary information.

X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state, revealing detailed information about bond lengths, bond angles, and crystal packing. NMR spectroscopy , on the other hand, offers insights into the molecule's structure and dynamics in solution, which can be more representative of the physiological environment. FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups and probing the secondary structure of molecules.

The choice of technique depends on the specific information required, the nature of the sample, and the availability of instrumentation.

X-ray Crystallographic Analysis: A Representative Example

As a proxy for this compound, the crystal structure of 1-aminocyclobutane-1-carboxylic acid provides valuable insights into the structural parameters of a four-membered ring system with geminal amino and carboxyl substituents.

Crystallographic Data for 1-Aminocyclobutane-1-carboxylic Acid
Parameter Value
Empirical Formula C₅H₉NO₂
Formula Weight 115.13
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.737(2)
b (Å) 8.752(3)
c (Å) 11.659(4)
α (°) 90
β (°) 100.03(3)
γ (°) 90
Volume (ų) 776.4(4)
Z 4
Calculated Density (g/cm³) 1.970
R-factor (%) 4.2
Selected Bond Lengths and Angles for 1-Aminocyclobutane-1-carboxylic Acid
Bond Length (Å) Angle Value (°)
C1-C21.545(3)C2-C1-C488.1(2)
C1-C41.542(3)C1-C2-C388.5(2)
C2-C31.548(4)C2-C3-C488.2(2)
C3-C41.546(4)C3-C4-C188.3(2)
C1-C51.527(3)N1-C1-C2113.8(2)
C1-N11.489(3)N1-C1-C4114.1(2)
C5-O11.258(3)O1-C5-O2125.8(2)
C5-O21.255(3)O1-C5-C1117.2(2)

Alternative Analytical Methods

While X-ray crystallography provides unparalleled detail in the solid state, NMR and FTIR spectroscopy are powerful tools for characterizing these molecules in solution and identifying key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in confirming the constitution and configuration of this compound derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of each atom, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space connectivities, helping to elucidate the complete molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the characteristic functional groups present in this compound derivatives. Key vibrational bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the oxetane ring (C-O-C stretching) can confirm the successful synthesis and purity of the compounds.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion and slow cooling techniques are also commonly employed.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[3]

  • Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.

  • Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to determine the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid or liquid sample is placed directly on the ATR crystal.[4]

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum is also collected and subtracted from the sample spectrum.

  • Data Analysis: The vibrational frequencies and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

XRay_Workflow X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Structure Solution cluster_output Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Integration Data Integration & Reduction Data_Collection->Integration Solution Structure Solution (Direct/Patterson Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Conclusion

The structural analysis of this compound derivatives is crucial for advancing their development as potential therapeutic agents. While X-ray crystallography provides the most detailed atomic-level information in the solid state, it is often complemented by NMR and FTIR spectroscopy to gain a comprehensive understanding of the molecule's structure in different environments. This guide provides a comparative overview and detailed protocols to assist researchers in applying these powerful analytical techniques to their drug discovery efforts.

References

A Comparative Guide to the Conformational Effects of 3-Aminooxetane-3-carboxylic Acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational effects of 3-Aminooxetane-3-carboxylic acid and the well-characterized amino acid, proline. The incorporation of conformationally constrained amino acids is a critical strategy in peptide and protein design, influencing secondary structure, stability, and biological activity. This document offers a comprehensive overview of their structural impacts, supported by available data, and provides detailed experimental protocols for further investigation.

Comparative Conformational Analysis

Proline's rigid pyrrolidine ring structure imposes significant constraints on the peptide backbone, making it a unique and powerful tool in protein engineering.[1][2] Its distinctive properties have been extensively studied and are well-understood. This compound, a synthetic amino acid analog, presents an alternative for introducing conformational constraints, though its effects are less documented.

Proline:

The cyclic nature of proline's side chain locks the phi (φ) dihedral angle of the peptide backbone to a narrow range of approximately -60° to -75°, significantly reducing the conformational freedom of the polypeptide chain.[3][4] This rigidity often leads to the disruption of regular secondary structures like alpha-helices and beta-sheets, earning it the moniker of a "helix breaker."[1] Consequently, proline is frequently found at the beginning of α-helices and in β-turns, where it facilitates the reversal of the peptide chain's direction.

A crucial aspect of proline's conformational influence is the cis-trans isomerization of the peptide bond preceding it (the X-Pro bond). Unlike most other peptide bonds, which strongly favor the trans conformation, the energy difference between the cis and trans isomers of an X-Pro bond is small, allowing for a significant population of the cis conformer.[1] This isomerization can be a rate-limiting step in protein folding and is often a key regulatory mechanism in biological processes.

This compound:

While less extensively studied, the incorporation of this compound into peptides is also known to induce turns and helical structures. The four-membered oxetane ring is believed to impose its own set of unique conformational constraints on the peptide backbone. Computational and experimental studies suggest that the oxetane modification can alter the dihedral angles of adjacent residues and disrupt the hydrogen-bonding patterns characteristic of α-helices, leading to a kink in the helical axis. This suggests a role as a structural disruptor, similar to proline, but with potentially different geometric consequences. The smaller, more strained oxetane ring may lead to different preferred backbone torsion angles compared to proline's five-membered ring. However, specific, publicly available quantitative data on the preferred φ and ψ angles for this compound remains limited.

Data Presentation: Comparative Conformational Parameters

The following table summarizes the known conformational parameters for proline and the currently understood, albeit more qualitative, effects of this compound.

ParameterProlineThis compound
Ring Size 5-membered pyrrolidine ring4-membered oxetane ring
Phi (φ) Angle Restricted to approx. -60° to -75°[3][4]Believed to be restricted, but specific ranges are not well-documented. Likely differs from proline due to ring strain.
Psi (ψ) Angle Less restricted than φ, but influenced by ring puckerInfluenced by the oxetane ring, but specific preferences are not well-documented.
Omega (ω) Angle (X-AA bond) Significant population of both cis and trans isomers[1]The effect on the preceding peptide bond's isomerization is not extensively studied.
Common Secondary Structures β-turns, N-terminus of α-helices, polyproline helices[3]Induces turns and can disrupt α-helices. May favor specific turn types.
Hydrogen Bonding The amide nitrogen is a hydrogen bond acceptor but not a donor.[1]The amide nitrogen is a hydrogen bond acceptor but not a donor. The oxetane oxygen can act as a hydrogen bond acceptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the conformational effects of these amino acids.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Proline or this compound:

  • Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (Proline or this compound) and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add a base such as diisopropylethylamine (DIPEA) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours).

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

NMR Spectroscopy for Conformational Analysis

Two-Dimensional (2D) NMR Spectroscopy of Peptides:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer. Essential experiments include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within an amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues in the peptide sequence.

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive upper distance limits between protons.

    • Dihedral Angle Restraints: Measure the coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the φ dihedral angle using the Karplus equation.

  • Structure Calculation: Use molecular dynamics or distance geometry-based software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.

X-ray Crystallography

Single-Crystal X-ray Diffraction of Peptides:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Data Processing:

    • Index and integrate the diffraction images to obtain a set of reflection intensities.

    • Scale and merge the data from multiple images.

  • Structure Solution:

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion, SAD, if heavy atoms are present).

  • Model Building and Refinement:

    • Build an initial atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data using crystallographic refinement software, alternating between automated refinement and manual model adjustments.

  • Validation: Validate the final structure using tools that check for geometric correctness, agreement with the diffraction data (R-factor and R-free), and other quality indicators.

Computational Modeling

Molecular Dynamics (MD) Simulations for Conformational Sampling:

  • System Setup:

    • Build an initial 3D model of the peptide containing the amino acid of interest.

    • Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Parameterization: Use a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions. For non-standard residues like this compound, it may be necessary to develop or validate force field parameters.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Simulation: Run a long MD simulation (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis:

    • Analyze the trajectory to identify stable conformations and calculate properties such as dihedral angle distributions (to generate a Ramachandran plot), hydrogen bond occupancies, and root-mean-square deviation (RMSD) to assess structural stability.

    • Cluster the trajectory to identify the most populated conformational states.

Mandatory Visualizations

G Comparative Conformational Influence Workflow cluster_proline Proline cluster_oxetane This compound Proline 5-Membered Pyrrolidine Ring Phi_Pro Restricted φ Angle (-60° to -75°) Proline->Phi_Pro Rigid Structure CisTrans_Pro cis/trans Isomerization Proline->CisTrans_Pro Structure_Pro β-Turns & Helix Caps Phi_Pro->Structure_Pro CisTrans_Pro->Structure_Pro Oxetane 4-Membered Oxetane Ring Phi_Ox Presumed Restricted φ Angle (Specifics Undefined) Oxetane->Phi_Ox High Ring Strain Hbond_Ox Altered H-Bonding Oxetane->Hbond_Ox Structure_Ox Turn Induction & Helix Disruption Phi_Ox->Structure_Ox Hbond_Ox->Structure_Ox

Caption: Comparative structural influences of Proline and this compound.

G Experimental Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis start Peptide Design spps Solid-Phase Peptide Synthesis start->spps purification Purification (RP-HPLC) spps->purification characterization Characterization (MS, HPLC) purification->characterization nmr NMR Spectroscopy (COSY, TOCSY, NOESY) characterization->nmr xray X-ray Crystallography characterization->xray md Molecular Dynamics Simulations characterization->md analysis Conformational Ensemble & Dihedral Angle Analysis nmr->analysis xray->analysis md->analysis

Caption: Workflow for experimental and computational conformational analysis of peptides.

References

A Comparative Guide to the Enantioselective Synthesis of 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constrained non-proteinogenic amino acid, 3-Aminooxetane-3-carboxylic acid, is a valuable building block in medicinal chemistry due to its unique conformational properties. The synthesis of this compound in its enantiomerically pure form is of significant interest. This guide provides a comparative overview of two prominent synthetic routes, offering an objective analysis of their performance based on available data.

Introduction to Synthetic Strategies

Two primary strategies for the asymmetric synthesis of this compound and its derivatives have emerged as effective and reliable:

  • Modified Asymmetric Strecker Synthesis: A variation of the classical Strecker synthesis, this one-pot, three-component reaction involves the formation of an α-aminonitrile from a ketone, an amine, and a cyanide source. Chirality is typically introduced through the use of a chiral amine or a chiral catalyst.

  • Horner-Wadsworth-Emmons (HWE) Olefination followed by Asymmetric Aza-Michael Addition: This two-step sequence first involves the formation of an α,β-unsaturated oxetane ester from oxetan-3-one. Subsequently, an asymmetric conjugate addition of an amine introduces the desired stereocenter.

Both routes utilize the readily available starting material, oxetan-3-one . An efficient, one-step synthesis of oxetan-3-one from propargyl alcohol has been developed using a gold-catalyzed approach, providing a practical entry point to these synthetic pathways.[1][2]

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic route. It is important to note that direct comparative studies for the synthesis of the parent this compound are limited in the literature. The data presented here is a composite from syntheses of closely related derivatives and provides a strong indication of the expected outcomes for the target molecule.

ParameterModified Asymmetric Strecker SynthesisHWE Olefination & Asymmetric Aza-Michael Addition
Starting Material Oxetan-3-oneOxetan-3-one
Key Reactions Iminium formation, Cyanide additionHorner-Wadsworth-Emmons olefination, Aza-Michael addition
Reported Overall Yield Moderate to HighGood to High (e.g., up to 71% for the aza-Michael addition step)[3]
Enantioselectivity (ee) High (dependent on chiral auxiliary/catalyst)High (dependent on chiral catalyst/auxiliary)
Scalability Generally scalableGenerally scalable
Reagent Toxicity Use of cyanide source (e.g., TMSCN) requires cautionGenerally uses less acutely toxic reagents
Number of Steps Fewer (often one-pot for the key transformation)More (two distinct steps for the core transformation)

Experimental Protocols

Route 1: Modified Asymmetric Strecker Synthesis

This protocol describes a general procedure for the synthesis of a 3-amino-3-cyano-oxetane intermediate, a direct precursor to this compound upon hydrolysis.

Materials:

  • Oxetan-3-one

  • Chiral amine (e.g., (S)-α-phenylethylamine)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxetan-3-one (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Chiral Amine: To the stirred solution, add the chiral amine (1.0 eq).

  • Cyanation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed using strong acidic conditions (e.g., 6M HCl) at elevated temperatures to yield the final amino acid.

Route 2: HWE Olefination and Asymmetric Aza-Michael Addition

This protocol outlines the two-stage process for the synthesis of the target compound.

Step 2a: Horner-Wadsworth-Emmons Olefination

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Phosphonate Deprotonation: To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) dropwise. Stir for 30 minutes.

  • Addition of Ketone: Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield methyl 2-(oxetan-3-ylidene)acetate.

Step 2b: Asymmetric Aza-Michael Addition

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • Amine source (e.g., Benzylamine, protected ammonia equivalent)

  • Chiral catalyst (e.g., chiral Brønsted acid or Lewis acid)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and the chiral catalyst in the anhydrous solvent.

  • Addition of Amine: Add the amine source (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature (can range from -78 °C to room temperature depending on the catalyst) until the reaction is complete.

  • Work-up and Deprotection: The reaction is quenched and worked up. The resulting product is then deprotected (if necessary) and hydrolyzed to afford the enantiomerically enriched this compound.

Visualizing the Synthetic Workflows

G cluster_0 Route 1: Modified Asymmetric Strecker Synthesis cluster_1 Route 2: HWE Olefination & Asymmetric Aza-Michael Addition A1 Oxetan-3-one A3 α-Aminonitrile Intermediate A1->A3 One-pot reaction A2 Chiral Amine + TMSCN A2->A3 A5 Enantiomerically Pure This compound A3->A5 HCl A4 Hydrolysis B1 Oxetan-3-one B3 Methyl 2-(oxetan-3-ylidene)acetate B1->B3 Phosphonate reagent B2 HWE Olefination B2->B3 B5 Protected Amino Ester B3->B5 B4 Asymmetric Aza-Michael Addition (Chiral Catalyst) B4->B5 B7 Enantiomerically Pure This compound B5->B7 B6 Hydrolysis & Deprotection B6->B7

Caption: Comparative workflows of the two main synthetic routes.

Conclusion

Both the Modified Asymmetric Strecker Synthesis and the Horner-Wadsworth-Emmons Olefination followed by Asymmetric Aza-Michael Addition represent viable and effective strategies for obtaining enantiomerically pure this compound.

The Modified Asymmetric Strecker Synthesis offers the advantage of being a more convergent, one-pot reaction for the key transformation, which can be more efficient in terms of step economy. However, the use of cyanide reagents necessitates stringent safety precautions.

The HWE Olefination and Asymmetric Aza-Michael Addition route is a more linear process that avoids the use of highly toxic cyanide. This pathway may offer more opportunities for optimization at each distinct step.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Modified with 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, enhancing the stability of therapeutic peptides is a critical challenge. Unmodified peptides often suffer from rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy.[1] The incorporation of non-natural amino acids is a promising strategy to overcome this limitation.[2] This guide focuses on the potential of 3-Aminooxetane-3-carboxylic acid (Aoc), a novel building block, to improve peptide stability and provides a framework for its comparative evaluation.

While direct, quantitative comparative studies on the stability of Aoc-modified peptides are still emerging in publicly available literature, the unique structural features of the oxetane ring suggest its potential as a valuable tool in peptidomimetics. The oxetane motif can act as a bioisostere for amide bonds, potentially conferring resistance to enzymatic cleavage.[3][4] This guide offers a comprehensive overview of the methodologies required to assess the in vitro and in vivo stability of Aoc-modified peptides against native peptides or those with alternative modifications.

Comparative Stability Analysis: A Methodological Approach

To rigorously evaluate the stabilizing effect of Aoc incorporation, a series of standardized in vitro and in vivo experiments are necessary. Below are detailed protocols and data presentation formats to guide these comparative studies.

In Vitro Stability Assessment

In vitro assays provide a controlled environment to assess the intrinsic stability of peptides in biological fluids and in the presence of specific proteases.

Plasma Stability Assay

This assay determines the half-life of a peptide in plasma, offering a primary indication of its stability in circulation.

Experimental Protocol:

  • Preparation of Plasma: Obtain fresh frozen plasma (e.g., human, rat, mouse) containing standard anticoagulants (e.g., heparin, EDTA). Thaw the plasma at 37°C immediately before use.

  • Peptide Incubation: Dissolve the test peptides (Aoc-modified, native, and other controls) in a suitable buffer (e.g., PBS) to a final stock concentration. Add the peptide stock solution to pre-warmed plasma to achieve a final concentration (e.g., 10 µM).

  • Time-Course Sampling: Incubate the peptide-plasma mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately terminate the enzymatic degradation by adding a quenching solution, such as an excess of cold acetonitrile or 1% trifluoroacetic acid (TFA). This step also serves to precipitate plasma proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • LC-MS Analysis: Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer (LC-MS). The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding chromatographic peak.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by fitting the data to a first-order decay model.

Data Presentation:

Table 1: In Vitro Plasma Stability of Modified Peptides

Peptide IDModificationPlasma SourceHalf-life (t½) in minutes
Peptide-NativeNoneHumane.g., 15
Peptide-AocThis compoundHumane.g., >240
Peptide-D-AlaD-Alanine substitutionHumane.g., 180
Peptide-NativeNoneRate.g., 10
Peptide-AocThis compoundRate.g., >240
Peptide-D-AlaD-Alanine substitutionRate.g., 150

Note: The data presented in this table is illustrative and should be replaced with experimental results.

experimental_workflow_in_vitro cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_plasma Thaw Plasma (37°C) incubate Incubate Peptide in Plasma (37°C) prep_plasma->incubate prep_peptide Prepare Peptide Stock prep_peptide->incubate sampling Time-Course Sampling incubate->sampling quench Quench Reaction sampling->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS Analysis process->lcms data_analysis Calculate Half-life lcms->data_analysis

Figure 1: Workflow for In Vitro Plasma Stability Assay.

Proteolytic Degradation Assay

This assay evaluates the susceptibility of a peptide to cleavage by specific proteases that are abundant in the body, such as trypsin and chymotrypsin.

Experimental Protocol:

  • Enzyme and Peptide Preparation: Prepare solutions of the desired proteases (e.g., trypsin, chymotrypsin, pepsin) in their respective optimal buffers. Prepare stock solutions of the test peptides.

  • Digestion Reaction: Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixture at 37°C.

  • Time-Course Sampling and Quenching: At various time points, withdraw aliquots and stop the reaction by adding a protease inhibitor or by acidifying the solution (e.g., with formic acid).

  • Analysis: Analyze the samples by LC-MS to identify and quantify the intact peptide and any degradation products.

  • Data Analysis: Plot the percentage of intact peptide remaining over time to determine the rate of degradation.

Data Presentation:

Table 2: Proteolytic Stability of Modified Peptides against Trypsin

Peptide IDModification% Intact Peptide Remaining after 60 minMajor Cleavage Site
Peptide-NativeNonee.g., 5%e.g., Arg5-Lys6
Peptide-AocThis compounde.g., 95%e.g., No major cleavage
Peptide-D-AlaD-Alanine substitutione.g., 70%e.g., Arg5-Lys6 (slower rate)

Note: The data presented in this table is illustrative and should be replaced with experimental results.

experimental_workflow_proteolytic cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Protease Solution mix Mix Peptide and Protease prep_enzyme->mix prep_peptide Prepare Peptide Solution prep_peptide->mix incubate Incubate at 37°C mix->incubate sampling Time-Course Sampling & Quenching incubate->sampling lcms LC-MS Analysis sampling->lcms data_analysis Determine Degradation Rate lcms->data_analysis

Figure 2: Workflow for Proteolytic Degradation Assay.

In Vivo Stability and Pharmacokinetics

In vivo studies in animal models are essential to understand the pharmacokinetic profile of a peptide, including its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol:

  • Animal Model: Use appropriate animal models (e.g., rats or mice).

  • Peptide Administration: Administer the peptides to the animals via a relevant route, typically intravenous (IV) for initial pharmacokinetic studies.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes). Process the blood to obtain plasma.

  • Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Data Presentation:

Table 3: Pharmacokinetic Parameters of Modified Peptides in Rats (IV Administration)

Peptide IDModificationHalf-life (t½) (min)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)
Peptide-NativeNonee.g., 5e.g., 50e.g., 0.3
Peptide-AocThis compounde.g., 120e.g., 5e.g., 0.4
Peptide-D-AlaD-Alanine substitutione.g., 60e.g., 10e.g., 0.35

Note: The data presented in this table is illustrative and should be replaced with experimental results.

experimental_workflow_in_vivo admin Peptide Administration (e.g., IV) sampling Serial Blood Sampling admin->sampling processing Plasma Preparation sampling->processing extraction Peptide Extraction from Plasma processing->extraction analysis LC-MS/MS Quantification extraction->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

References

head-to-head comparison of different synthetic methods for 3-Aminooxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminooxetane-3-carboxylic acid is a valuable constrained amino acid analogue that has garnered significant interest in medicinal chemistry and drug development as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[1] Its rigid oxetane scaffold provides unique conformational constraints, making it an attractive building block for novel therapeutics. The efficient synthesis of this compound is crucial for its broader application. This guide provides a head-to-head comparison of the primary synthetic methodologies for this compound, offering supporting experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

Two principal synthetic routes have emerged for the preparation of this compound, both typically commencing from the key intermediate, oxetan-3-one. These strategies are:

  • The Strecker Synthesis: A classical approach to amino acids, adapted for the oxetane ring system.

  • Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition: A two-step sequence to introduce the required functional groups.

The choice of synthetic route can significantly impact the overall efficiency, scalability, and accessibility of the target molecule. A critical preceding step for both methods is the efficient synthesis of oxetan-3-one itself. Notably, a gold-catalyzed one-step synthesis from propargyl alcohol has been developed, presenting a significant improvement over previous multi-step, lower-yielding methods.[2]

Quantitative Data Comparison

Reaction Step Synthetic Route Reported Yield (%) Reaction Time Key Reagents Notes
Oxetan-3-one Synthesis Gold-Catalyzed CyclizationFairly goodNot specifiedPropargyl alcohol, Gold catalystOne-step, 'open flask' conditions.[2]
Intermediate Formation Strecker Synthesis (α-aminonitrile)Not explicitly reported for final product24-48 hoursOxetan-3-one, NH₄Cl, NaCNFormation of the aminonitrile precursor.[3]
Intermediate Formation HWE Olefination7312-16 hoursOxetan-3-one, Methyl-2-(dimethoxyphosphoryl)acetateYields methyl 2-(oxetan-3-ylidene)acetate.[1][3]
Final Product Formation Strecker Synthesis (Hydrolysis)Not explicitly reportedNot specifiedα-aminonitrile, Acid/BaseHydrolysis of the nitrile to the carboxylic acid.
Final Product Formation Aza-Michael Addition & Hydrolysis37-71 (for related compounds)24 hours (for addition)Methyl 2-(oxetan-3-ylidene)acetate, Amine sourceYields vary with the amine used. Followed by ester hydrolysis.[1]

Experimental Protocols

Method 1: Strecker Synthesis

The Strecker synthesis provides a direct route to α-amino acids from a ketone. In this case, oxetan-3-one is converted to an α-aminonitrile, which is then hydrolyzed to yield this compound.

Step 1: Formation of 3-Amino-3-cyanooxetane (α-aminonitrile)

  • Reaction Setup: In a well-ventilated fume hood, dissolve oxetan-3-one (1.0 eq) in a suitable solvent system such as a mixture of methanol or ethanol and water.[3]

  • Addition of Reagents: To the solution, add ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq).[3] For slower reactions, aqueous ammonia can be added to facilitate imine formation.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.[3] The reaction progress should be monitored by a suitable analytical technique like TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified by chromatography to isolate the 3-amino-3-cyanooxetane intermediate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The isolated 3-amino-3-cyanooxetane is subjected to hydrolysis under either acidic or basic conditions.[4] For acidic hydrolysis, a strong acid such as hydrochloric acid is typically used.

  • Reaction: The mixture is heated to reflux until the hydrolysis of the nitrile to the carboxylic acid is complete.

  • Workup and Purification: After cooling, the product is isolated, often by crystallization, and may require further purification.

Method 2: Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition

This two-step approach first creates an α,β-unsaturated oxetane ester, which then undergoes a conjugate addition of an amine.

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of a phosphonate reagent such as methyl-2-(dimethoxyphosphoryl)acetate in an anhydrous solvent like THF.

  • Base Addition: Cool the solution to 0 °C and add a strong base, for example, sodium hydride (NaH), portion-wise.

  • Addition of Ketone: After the evolution of hydrogen ceases, cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[3]

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield methyl 2-(oxetan-3-ylidene)acetate. A yield of 73% has been reported for this step.[1][3]

Step 2: Aza-Michael Addition and Hydrolysis

  • Reaction Setup: Dissolve the methyl 2-(oxetan-3-ylidene)acetate in a suitable solvent.

  • Amine Addition: Add the desired amine source. For the synthesis of the primary amine, a protected form of ammonia or an ammonia equivalent would be used.

  • Reaction: The reaction is stirred, sometimes with gentle heating, until the conjugate addition is complete.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

  • Workup and Purification: The final product, this compound, is isolated and purified.

Synthetic Pathway Diagrams

Strecker_Synthesis cluster_start Starting Material cluster_process Strecker Reaction cluster_end Final Product Oxetan-3-one Oxetan-3-one Aminonitrile Formation α-Aminonitrile Formation Oxetan-3-one->Aminonitrile Formation NH₄Cl, NaCN (or TMSCN, Amine) Hydrolysis Hydrolysis Aminonitrile Formation->Hydrolysis Acid or Base Final_Product This compound Hydrolysis->Final_Product HWE_Aza_Michael_Addition cluster_start Starting Material cluster_process Two-Step Synthesis cluster_intermediate Intermediate cluster_end Final Product Oxetan-3-one Oxetan-3-one HWE Horner-Wadsworth-Emmons Olefination Oxetan-3-one->HWE Intermediate Methyl 2-(oxetan-3-ylidene)acetate HWE->Intermediate Phosphonate, Base Aza_Michael Aza-Michael Addition & Hydrolysis Final_Product This compound Aza_Michael->Final_Product Intermediate->Aza_Michael Amine source, then H₂O/H⁺

References

Assessing the Impact of 3-Aminooxetane-3-carboxylic Acid on Peptide-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the modulation of peptide-protein interactions holds immense therapeutic potential. Peptides offer a unique platform for inhibiting challenging protein targets, yet their inherent flexibility and susceptibility to degradation often limit their efficacy. The incorporation of constrained amino acids is a key strategy to overcome these limitations. This guide provides a comprehensive comparison of peptides modified with 3-Aminooxetane-3-carboxylic acid against other common constraining methodologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound in Peptide Design

This compound is a non-proteinogenic, cyclic amino acid that introduces a rigid oxetane ring into the peptide backbone. This structural constraint can significantly influence the conformational landscape of a peptide, thereby affecting its binding affinity, selectivity, and stability. Unlike many other constraining strategies that aim to stabilize specific secondary structures like α-helices, the incorporation of an oxetane moiety has been shown to induce a significant loss of helicity. This property suggests a different strategic use for this amino acid, potentially in stabilizing turn structures or disrupting helical interfaces.

Comparative Analysis of Constrained Peptides

To objectively assess the impact of this compound, it is crucial to compare its effects with those of other well-established peptide constraining strategies. The following tables present a summary of quantitative data from studies on various constrained peptides, offering a baseline for evaluating the potential performance of oxetane-modified peptides.

Table 1: Comparison of Binding Affinity of Constrained vs. Unconstrained Peptides

Peptide SystemConstraint TypeTarget ProteinUnconstrained Peptide Kd (nM)Constrained Peptide Kd (nM)Fold Improvement
p53/MDM2Hydrocarbon StapleMDM252005.7~912
Bid/Bcl-xLLactam BridgeBcl-xL1301.8~72
HIV-1 Fusion PeptideThioether CyclizationN/A (Membrane Fusion)N/AIC50 = 0.018 µMN/A
Glucagon-like peptide-1Fatty Acid AcylationGLP-1 Receptor4.80.16~30

Note: Data is compiled from various literature sources and serves as a representative comparison. Direct quantitative data for this compound containing peptides in a comparative binding assay was not available in the reviewed literature.

Table 2: Comparison of Stability of Constrained vs. Unconstrained Peptides

PeptideConstraint TypeMediumUnconstrained Half-life (h)Constrained Half-life (h)Fold Improvement
Glucagon-like peptide-1Fatty Acid AcylationHuman Plasma0.0311-15~367-500
Vasoactive Intestinal PeptidePEGylationRat Plasma0.054.9~98
p53-derived peptideHydrocarbon StapleProteolytic Cocktail<1>24>24

Note: Data is compiled from various literature sources and serves as a representative comparison. Direct quantitative data for the stability of this compound containing peptides was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of modified peptides. The following sections outline key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The synthesis of peptides incorporating unnatural amino acids like this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Due to the potential for steric hindrance from the oxetane ring, modified coupling conditions may be necessary.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-Aminooxetane-3-carboxylic acid-OH)

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 2-4 hours. For sterically hindered amino acids like this compound, a stronger coupling reagent such as HATU and an extended coupling time may be required.[1]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biophysical Characterization of Peptide-Protein Interactions

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[3][4]

Protocol Outline:

  • Ligand Immobilization: Covalently immobilize the protein (ligand) onto a sensor chip surface using amine coupling chemistry.

  • Analyte Injection: Inject the peptide (analyte) at various concentrations over the immobilized ligand surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface as the peptide binds to and dissociates from the protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][6]

Protocol Outline:

  • Sample Preparation: Prepare solutions of the protein and peptide in the same buffer to minimize heats of dilution.

  • Titration: Titrate the peptide solution (in the syringe) into the protein solution (in the sample cell) in a series of small injections.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural and dynamic information about peptide-protein complexes at atomic resolution.[7]

Protocol Outline:

  • Sample Preparation: Prepare isotopically labeled (15N or 13C) protein.

  • Titration: Acquire a series of 2D 1H-15N HSQC spectra of the labeled protein in the absence and presence of increasing concentrations of the unlabeled peptide.

  • Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals upon peptide binding. Residues with significant chemical shift changes are likely located at or near the binding interface.

  • Structure Determination: For a more detailed structural analysis, Nuclear Overhauser Effect (NOE) experiments can be performed on the peptide-protein complex to generate distance restraints for structure calculation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of modified peptides.

Signaling_Pathway Simplified GPCR Signaling Pathway Peptide Constrained Peptide (e.g., with this compound) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple Fmoc-Amino Acid (e.g., Fmoc-3-Aminooxetane-3-carboxylic acid-OH) + HBTU/HATU + DIPEA Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Logic_Diagram Logic for Assessing Peptide Modifications Start Design Modified Peptide (e.g., with this compound) Synthesis Synthesize Peptide (SPPS) Start->Synthesis Characterization Characterize Peptide (Mass Spec, HPLC) Synthesis->Characterization Binding_Assay Assess Binding Affinity (SPR, ITC, NMR) Characterization->Binding_Assay Stability_Assay Evaluate Stability (Plasma, Proteases) Characterization->Stability_Assay Compare Compare with Unconstrained & Other Constrained Peptides Binding_Assay->Compare Stability_Assay->Compare Improved Improved Properties Compare->Improved Yes Not_Improved No Improvement or Worsened Properties Compare->Not_Improved No Redesign Redesign Peptide Not_Improved->Redesign Redesign->Start

References

comparative analysis of the metabolic stability of oxetane-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a cornerstone of therapeutic innovation. A compound's susceptibility to metabolism can dictate its efficacy, leading to rapid clearance, diminished bioavailability, and the potential formation of toxic byproducts.[1][2] In recent years, the incorporation of the oxetane ring—a four-membered cyclic ether—into drug scaffolds has emerged as a highly effective strategy for bolstering metabolic stability and refining other critical physicochemical properties.[1][3]

This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds against common structural alternatives, supported by experimental data and detailed methodologies.

The Mechanism of Enhanced Stability

The introduction of an oxetane moiety can profoundly improve a molecule's metabolic profile. It frequently serves as a bioisosteric replacement for more metabolically vulnerable groups, such as gem-dimethyl and carbonyl functionalities.[1][2] The stability-enhancing effects of the oxetane ring are attributed to several key factors:

  • Steric Shielding: The three-dimensional structure of the oxetane ring can act as a "metabolic shield." By being strategically placed, it can physically block access to metabolically labile sites on the molecule, preventing degradation by key metabolic enzymes like the cytochrome P450 (CYP450) family.[1][2]

  • Reduced Lipophilicity: Compared to carbocyclic analogues like cyclobutane, the polar oxygen atom in the oxetane ring can reduce a compound's lipophilicity (LogD).[4] This is often linked to improved metabolic stability.[5][6]

  • Altered Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of nearby amine groups.[5][6] This can prevent metabolic pathways that target highly basic centers.

  • Alternative Metabolic Pathways: While often blocking CYP450-mediated metabolism, oxetanes can sometimes be metabolized by other, potentially more predictable, pathways.[7] Notably, some oxetane-containing compounds are substrates for microsomal epoxide hydrolase (mEH), which hydrolyzes the ring to form a diol.[7][8][9] This offers a potential strategy to direct metabolism away from the CYP450 system, which is a common source of drug-drug interactions.[7][8]

Comparative Metabolic Stability: A Data-Driven Overview

Numerous studies have quantitatively demonstrated the superior metabolic stability of oxetane-containing compounds. The following tables summarize in vitro data from human liver microsome (HLM) assays, offering a direct comparison between oxetane derivatives and their structural analogues. The key parameters are the half-life (t1/2) and intrinsic clearance (CLint), which are critical indicators of a compound's metabolic rate; a longer half-life and lower clearance value signify greater stability.[1][2]

Table 1: Oxetane vs. gem-Dimethyl Analogs in Human Liver Microsomes (HLM)

Compound/AnalogStructural MoietyHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Oxetane> 6025.9
Analog A' gem-Dimethyl< 5> 293
Compound B Oxetane4538
Analog B' gem-Dimethyl12145
Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[1][4]

Table 2: Oxetane vs. Carbonyl Analogs in Human Liver Microsomes (HLM)

Compound/AnalogStructural MoietyHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound C Oxetane> 120< 10
Analog C' Carbonyl2588
Compound D Oxetane9815
Analog D' Carbonyl3367
Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[1][4]

Visualizing Metabolic Pathways

The diagrams below illustrate the metabolic fate of a hypothetical drug candidate, comparing a metabolically labile analogue with a stabilized oxetane-containing counterpart.

cluster_0 Metabolically Labile Analog cluster_1 Oxetane-Containing Analog A0 Parent Drug (e.g., with gem-dimethyl) A1 Phase I Metabolism (Oxidation) A0->A1 CYP450 Enzymes A2 Metabolite (Hydroxylated) A1->A2 A3 Rapid Clearance A2->A3 B0 Parent Drug (with Oxetane) B1 CYP450 Metabolism Blocked B0->B1 Steric Shielding B2 Alternative Pathway (mEH Hydrolysis) B0->B2 mEH Enzyme B3 Metabolite (Diol) B2->B3 B4 Slower Clearance B3->B4

Caption: Comparative metabolic pathways of a labile compound versus its oxetane-containing analog.

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed protocols for standard in vitro assays.

Human Liver Microsomal (HLM) Stability Assay

This assay primarily evaluates Phase I metabolism, which is predominantly mediated by CYP450 enzymes.[1][10] It is a common screening assay to determine a compound's intrinsic clearance.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regeneration System (Cofactor)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[1]

  • Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[1]

  • Add the test compound solution to the microsome suspension and pre-incubate the mixture at 37°C for 5-10 minutes.[1]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots and terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.[1]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t1/2) from the slope of the linear regression.[1]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).[1]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and the necessary cofactors.[10][11]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Culture Medium

  • Collagen-coated plates

  • Test Compound (10 mM stock in DMSO)

  • Acetonitrile (with internal standard)

  • Humidified incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier’s protocol and allow the cells to form a monolayer.[1]

  • Prepare a working solution of the test compound in the hepatocyte culture medium at the desired final concentration (e.g., 1 µM).[1]

  • Remove the plating medium from the hepatocytes and add the compound-containing medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.[1]

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium.[1]

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins and cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The data analysis follows the same principles as the HLM assay to determine the half-life (t1/2) and intrinsic clearance (CLint), though the CLint calculation is normalized to the number of cells (e.g., µL/min/10^6 cells).[11]

cluster_workflow In Vitro Metabolic Stability Assay Workflow P1 1. Preparation - Test Compound Dilution - Microsome/Hepatocyte Prep P2 2. Incubation - Pre-warm to 37°C - Add Cofactor (NADPH) P1->P2 P3 3. Sampling - Collect aliquots at various time points P2->P3 P4 4. Quenching - Add cold Acetonitrile with Internal Standard P3->P4 P5 5. Sample Prep - Centrifuge to precipitate protein P4->P5 P6 6. Analysis - LC-MS/MS quantitation of parent compound P5->P6 P7 7. Data Processing - Calculate t½ and CLint P6->P7

Caption: A generalized experimental workflow for in vitro metabolic stability assays.

Conclusion

The strategic incorporation of oxetane rings is a proven and powerful tool in modern medicinal chemistry for overcoming metabolic liabilities. As demonstrated by comparative data, oxetanes consistently outperform more traditional moieties like gem-dimethyl and carbonyl groups in terms of metabolic stability.[1][4] By sterically shielding vulnerable sites and favorably altering physicochemical properties, the oxetane motif can significantly extend a compound's half-life and reduce its clearance.[2][5] This ultimately increases the likelihood of developing drug candidates with favorable pharmacokinetic profiles, providing a clear advantage in the path toward clinical success.

References

Safety Operating Guide

Safe Disposal of 3-Aminooxetane-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of specialized chemical reagents like 3-Aminooxetane-3-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols is not just a matter of best practice but a regulatory necessity. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling procedures.

Hazard Identification and Safety Data

Before handling, it is crucial to be aware of the hazards associated with this compound. This information is summarized from its Safety Data Sheet (SDS).

Hazard Information Details Reference
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.[1]
Precautionary Code P501: Dispose of contents/container to an approved waste disposal plant.[1]
Regulatory Framework

The disposal of this compound is governed by a combination of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) establishes the framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2] This act mandates a "cradle-to-grave" approach, ensuring that hazardous waste is managed safely from its generation to its final disposal.[2][3] State-level agencies, such as a Department of Environmental Protection (DEP) or similar body, implement and enforce these regulations, often with more stringent requirements.[3][4] All laboratory personnel must follow their institution's specific Environmental Health and Safety (EHS) guidelines, which are designed to ensure compliance with these regulations.

Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.

Objective: To safely collect and dispose of this compound and associated contaminated materials in compliance with regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous chemical waste container (solid waste)

  • Hazardous waste labels

  • Secondary containment bin

Procedure:

  • Wear Appropriate Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[5]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

    • Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]

  • Waste Characterization and Segregation:

    • Based on its hazard classification (H302, H319), this compound must be disposed of as hazardous chemical waste.[1]

    • Do not mix this waste with non-hazardous trash or other incompatible waste streams.

    • Segregate solid waste (unused chemical, contaminated weigh boats, gloves, paper towels) from liquid waste.

  • Waste Collection:

    • Place pure, unused this compound directly into a designated solid hazardous waste container.

    • Collect any materials lightly contaminated with the compound (e.g., gloves, wipes) in the same container.

    • Ensure the waste container is made of a material compatible with the chemical and is in good condition (i.e., not leaking).

  • Labeling the Waste Container:

    • Label the container clearly with a hazardous waste tag as soon as the first item is placed inside.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The accumulation start date.

      • An accurate indication of the hazards (e.g., "Toxic," "Irritant").

  • Temporary Storage in the Laboratory:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from sources of ignition and incompatible materials.

    • It is best practice to place the container within a secondary containment bin to mitigate potential spills.

  • Final Disposal:

    • Once the container is full or ready for pickup, arrange for its removal by your institution's EHS department or a licensed hazardous waste management contractor.[6]

    • Crucially, do not dispose of this compound by pouring it down the drain or placing it in the regular trash. This is a violation of environmental regulations.

Spill and Emergency Procedures
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your supervisor and the institution's EHS department.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to handle the cleanup.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste: This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize collect Collect in Designated, Compatible Container characterize->collect label_waste Label Container with Contents and Hazards collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store ehs_pickup Arrange for Pickup by EHS / Licensed Contractor store->ehs_pickup end Compliant Disposal ehs_pickup->end spill Spill Occurs contain Contain & Clean Spill (Collect as Hazardous Waste) spill->contain contain->collect Add to waste

References

Safeguarding Your Research: A Guide to Handling 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of 3-Aminooxetane-3-carboxylic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals.

This document outlines the necessary personal protective equipment, handling procedures, and disposal plans for this compound (CAS: 138650-24-5). Adherence to these guidelines is paramount for minimizing risks and ensuring the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant and is harmful if swallowed. It can cause serious eye irritation. Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Laboratory CoatStandard, full-length lab coat.
Chemical Resistant GlovesNitrile gloves are recommended for incidental contact. For prolonged or direct contact, specific chemical resistance data should be consulted. Always inspect gloves for tears or punctures before use.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust formation is likely or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Workflow

Proper handling procedures are essential to prevent exposure and contamination. The following workflow outlines the key steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE don_ppe Don PPE weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to Handling dissolve Dissolve or Use as Solid weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate After Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Figure 1. Standard operational workflow for handling this compound.

Emergency Procedures for Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is crucial. The following flowchart details the emergency response procedures.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure Occurs skin_wash Immediately wash with soap and water for at least 15 minutes. exposure->skin_wash eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes. exposure->eye_rinse inhalation_fresh_air Move person to fresh air. exposure->inhalation_fresh_air ingestion_rinse Rinse mouth with water. exposure->ingestion_rinse skin_remove Remove contaminated clothing. skin_medical Seek medical attention if irritation persists. eye_remove_lenses Remove contact lenses, if present and easy to do. eye_medical Seek immediate medical attention. inhalation_medical Seek medical attention if symptoms occur. ingestion_no_vomit Do NOT induce vomiting. ingestion_medical Seek immediate medical attention.

Figure 2. Emergency response flowchart for accidental exposure.

Disposal Plan

All waste materials contaminated with this compound must be handled as chemical waste.

  • Solid Waste: Collect in a designated, sealed container labeled as hazardous chemical waste.

  • Liquid Waste: Collect in a sealed, properly labeled, and compatible waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated chemical waste container.

Disposal must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.